Product packaging for Dfbta(Cat. No.:)

Dfbta

Cat. No.: B12396238
M. Wt: 393.8 g/mol
InChI Key: RZXHOVMOLRFUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dfbta is a useful research compound. Its molecular formula is C18H10ClF2NO3S and its molecular weight is 393.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10ClF2NO3S B12396238 Dfbta

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H10ClF2NO3S

Molecular Weight

393.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[(2,5-difluorobenzoyl)amino]thiophene-3-carboxylic acid

InChI

InChI=1S/C18H10ClF2NO3S/c19-10-3-1-9(2-4-10)13-8-26-17(15(13)18(24)25)22-16(23)12-7-11(20)5-6-14(12)21/h1-8H,(H,22,23)(H,24,25)

InChI Key

RZXHOVMOLRFUCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2C(=O)O)NC(=O)C3=C(C=CC(=C3)F)F)Cl

Origin of Product

United States

Foundational & Exploratory

DFBTA: A Technical Overview of its Mechanism of Action as a Potent ANO1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of DFBTA, a novel and potent inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. This compound has demonstrated significant potential as a therapeutic agent, particularly in the context of inflammatory pain. This document consolidates available quantitative data, details established experimental protocols for assessing ANO1 inhibition, and visualizes the pertinent signaling pathways and experimental workflows. The information presented herein is compiled from publicly available research and supplier data, with a central focus on the findings from the primary research that first characterized this compound.

Introduction to ANO1 and the Therapeutic Potential of its Inhibition

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial calcium-activated chloride channel (CaCC) that plays a significant role in a variety of physiological processes. These include epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. The dysregulation of ANO1 function has been implicated in numerous pathologies, including cystic fibrosis, asthma, hypertension, diarrhea, and various forms of cancer.

In the context of nociception, ANO1 is expressed in sensory neurons where its activation by inflammatory mediators leads to an efflux of chloride ions, causing membrane depolarization. This depolarization increases neuronal excitability and contributes to the sensation of pain. Consequently, the inhibition of ANO1 presents a promising therapeutic strategy for the management of inflammatory pain.

This compound has emerged as a potent, orally active, and peripherally restricted small molecule inhibitor of ANO1, demonstrating significant analgesic efficacy in preclinical models of inflammatory pain.

Mechanism of Action of this compound

Based on the available data, this compound is a direct inhibitor of the ANO1 channel. While the precise binding site and the exact nature of the interaction (e.g., pore blockage vs. allosteric modulation) are detailed in dedicated research publications, its functional effect is the potent suppression of ANO1-mediated chloride currents. The high potency and selectivity of this compound for ANO1 over other channels, such as ANO2, underscore its potential for targeted therapeutic intervention.

Quantitative Data

The inhibitory potency and selectivity of this compound against ANO1 have been quantified, providing key metrics for its pharmacological profile.

Parameter Value Target Reference
IC₅₀24 nMHuman ANO1[1]
IC₅₀8.7 µMHuman ANO2[1]

Experimental Protocols

The characterization of this compound as an ANO1 inhibitor involves a series of established in vitro and in vivo assays. The following are detailed methodologies for key experiments typically employed in the study of ANO1 inhibitors.

Cell-Based High-Throughput Screening (YFP-Based Assay)

This assay is a common initial step for identifying and characterizing ANO1 inhibitors.

  • Principle: Fischer Rat Thyroid (FRT) cells are co-transfected with human ANO1 and a halide-sensitive yellow fluorescent protein (YFP) mutant (e.g., YFP-H148Q/I152L). Activation of ANO1 by an agonist (e.g., ATP, which increases intracellular calcium) in the presence of an external iodide solution leads to iodide influx and quenching of the YFP fluorescence. Inhibitors of ANO1 will prevent this fluorescence quenching.

  • Protocol:

    • Seed FRT cells co-expressing ANO1 and YFP in 96- or 384-well plates.

    • Incubate cells with varying concentrations of this compound or vehicle control.

    • Initiate the assay by adding a solution containing an ANO1 agonist (e.g., 100 µM ATP) and sodium iodide.

    • Measure the rate of YFP fluorescence quenching using a plate reader.

    • Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value.

Electrophysiology (Whole-Cell Patch-Clamp)

Patch-clamp electrophysiology provides a direct measure of ion channel activity and is the gold standard for confirming the mechanism of inhibition.

  • Principle: This technique allows for the recording of ion currents across the cell membrane of a single cell expressing ANO1. The effect of this compound on these currents can be directly quantified.

  • Protocol:

    • Culture cells expressing ANO1 (e.g., HEK293 or FRT cells) on glass coverslips.

    • Use a glass micropipette to form a high-resistance seal with the cell membrane (gigaseal).

    • Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of whole-cell currents.

    • Activate ANO1 channels by including a known concentration of free calcium in the intracellular pipette solution.

    • Apply voltage-clamp protocols to elicit ANO1 currents.

    • Perfuse the cells with an extracellular solution containing varying concentrations of this compound.

    • Record the inhibition of the ANO1 current by this compound and analyze the data to determine the IC₅₀ and investigate the voltage dependency and kinetics of the block.

In Vivo Models of Inflammatory Pain

To assess the therapeutic efficacy of this compound, preclinical animal models of inflammatory pain are utilized.

  • Formalin-Induced Inflammatory Pain Model:

    • Acclimatize mice to the experimental setup.

    • Administer this compound orally at various doses or a vehicle control.

    • After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of the mouse's hind paw.[2][3]

    • Observe and record the time the animal spends licking or biting the injected paw. This nocifensive behavior is biphasic: an acute phase (0-5 minutes) and an inflammatory phase (15-30 minutes).[2][3]

    • Analyze the data to determine the effect of this compound on both phases of the formalin response.

  • Complete Freund's Adjuvant (CFA)-Induced Inflammatory Hyperalgesia Model:

    • Induce localized inflammation by injecting CFA into the plantar surface of the mouse's hind paw.

    • Assess the development of thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain response to a normally non-painful stimulus) over several hours or days using appropriate equipment (e.g., Hargreaves apparatus for thermal sensitivity, von Frey filaments for mechanical sensitivity).

    • Administer this compound orally and measure its ability to reverse the established hyperalgesia and allodynia.

Pharmacokinetic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, pharmacokinetic studies are conducted.

  • Protocol:

    • Administer a single dose of this compound to mice via oral gavage and intravenous injection.

    • Collect blood samples at various time points post-administration.

    • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and oral bioavailability.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of ANO1 in Nociception and Inhibition by this compound

ANO1_Inhibition_Pathway cluster_0 Inflammatory Milieu cluster_1 Sensory Neuron Inflammatory Mediators Inflammatory Mediators GPCR GPCRs Inflammatory Mediators->GPCR PLC Phospholipase C GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis ER Endoplasmic Reticulum IP3->ER Ca2+ Ca²⁺ ER->Ca2+ release ANO1 ANO1 Channel Ca2+->ANO1 activation Cl- Cl⁻ Efflux ANO1->Cl- Depolarization Membrane Depolarization Cl-->Depolarization AP Action Potential Generation Depolarization->AP Pain Pain Sensation AP->Pain This compound This compound This compound->ANO1 inhibition

Caption: ANO1 activation in sensory neurons and its inhibition by this compound.

Experimental Workflow for this compound Characterization

DFBTA_Workflow HTS High-Throughput Screening (YFP-based Assay) Hit_Ident Hit Identification (this compound) HTS->Hit_Ident Electrophys Electrophysiological Validation (Patch-Clamp) Hit_Ident->Electrophys IC50_Det IC₅₀ Determination & Selectivity Profiling Electrophys->IC50_Det InVivo In Vivo Efficacy Studies (Pain Models) IC50_Det->InVivo Analgesia Analgesic Effect Demonstrated InVivo->Analgesia PK_Studies Pharmacokinetic Studies Analgesia->PK_Studies Bioavailability Oral Bioavailability & CNS Penetration PK_Studies->Bioavailability

Caption: A typical workflow for the discovery and characterization of an ANO1 inhibitor.

Conclusion

This compound is a highly potent and selective inhibitor of the ANO1 calcium-activated chloride channel. Its ability to effectively block ANO1 function translates to significant analgesic effects in preclinical models of inflammatory pain. The favorable pharmacokinetic profile of this compound, including its oral bioavailability and limited brain penetration, further enhances its potential as a peripherally acting analgesic. The detailed experimental protocols and established signaling pathways outlined in this guide provide a solid framework for the continued investigation and development of this compound and other ANO1 inhibitors as novel therapeutics. Further research focusing on the precise molecular interactions between this compound and the ANO1 channel will be invaluable for the rational design of next-generation inhibitors with enhanced efficacy and safety profiles.

References

The Inhibition of Purine Synthesis by DFBTA (DDATHF): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DFBTA), also known as DDATHF or Lometrexol. This compound is a potent antifolate inhibitor of de novo purine biosynthesis, a critical pathway for cellular proliferation. This document details the mechanism of action of this compound, focusing on its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFTase). Quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows are presented to support researchers and professionals in the fields of oncology and drug development.

Introduction

The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA.[1] The high demand for nucleotides in rapidly proliferating cells, such as cancer cells, makes this pathway an attractive target for anticancer drug development.[2] Antifolates, which interfere with folate-dependent enzymes, have been a cornerstone of cancer chemotherapy for decades. This compound (DDATHF), or Lometrexol, is a second-generation antifolate designed to specifically target this pathway.[3]

This compound is a tight-binding inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine synthesis pathway.[3] By inhibiting GARFTase, this compound effectively depletes the intracellular pool of purine nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[4] This document will explore the biochemical and pharmacological properties of this compound, providing a comprehensive resource for its study and potential therapeutic applications.

Mechanism of Action: Targeting GARFTase

The de novo synthesis of purines involves a series of eleven enzymatic steps, starting from phosphoribosyl pyrophosphate (PRPP), to ultimately produce inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[5] Two steps in this pathway are dependent on folate cofactors. This compound specifically targets the first of these folate-dependent enzymes, GARFTase.

GARFTase catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), utilizing 10-formyltetrahydrofolate as the formyl donor.[6] this compound acts as a competitive inhibitor with respect to the folate substrate, binding tightly to the active site of GARFTase and preventing the transfer of the formyl group.[3] This inhibition leads to a rapid and sustained depletion of intracellular purine pools, thereby halting DNA and RNA synthesis and inducing cell death.[4]

Quantitative Data on this compound (DDATHF) and Related Inhibitors

The inhibitory potency of this compound and its analogues has been quantified through various enzymatic and cell-based assays. The following tables summarize key quantitative data for this compound (Lometrexol) and a more potent second-generation GARFTase inhibitor, LY309887.

CompoundTargetInhibition Constant (Ki)Reference
Lometrexol (this compound/DDATHF)GARFTaseNot explicitly stated, but LY309887 is 9-fold more potent[3]
LY309887GARFTase6.5 nM[3]
CompoundCell LineIC50 (Cell Proliferation)Reference
Lometrexol (this compound/DDATHF)CCRF-CEM (human leukemia)2.9 nM[3]
LY309887CCRF-CEM (human leukemia)9.9 nM[3]

Experimental Protocols

GARFTase Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from a method used to determine the activity of GARFTase by measuring the rate of product formation in the presence of inhibitors.[6]

Principle: The activity of GARFTase is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the production of 5,8-dideazatetrahydrofolate.

Materials:

  • Purified human GARFTase (His-tagged formyltransferase domain)

  • α,β-glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (10-CHODDF)

  • This compound (Lometrexol) or other inhibitors

  • 0.1 M HEPES buffer, pH 7.5

  • DMSO (for dissolving inhibitors)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare a stock solution of the antifolate inhibitor (e.g., this compound) in DMSO.

  • In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing:

    • 30 µM α,β-GAR

    • 5.4 µM 10-CHODDF

    • Varying concentrations of the antifolate inhibitor in 0.1 M HEPES buffer (pH 7.5).

  • Pre-incubate the plate at 37°C.

  • To initiate the reaction, add 150 µL of 20 nM purified GARFTase in the same buffer to each well.

  • Immediately shake the plate for 5 seconds.

  • Monitor the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the Ki value by fitting the initial rates against inhibitor concentrations using appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., CCRF-CEM)

  • Complete cell culture medium

  • This compound (Lometrexol)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

  • Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

  • Determine the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

De Novo Purine Biosynthesis Pathway and this compound Inhibition

Purine_Biosynthesis PRPP Phosphoribosyl Pyrophosphate (PRPP) PRA Phosphoribosylamine PRPP->PRA Multiple Steps GAR Glycinamide Ribonucleotide (GAR) PRA->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFTase GARFTase GAR->GARFTase FGAM Formylglycinamidine Ribonucleotide FGAR->FGAM Multiple Steps AIR Aminoimidazole Ribonucleotide FGAM->AIR Multiple Steps CAIR Carboxyaminoimidazole Ribonucleotide AIR->CAIR Multiple Steps SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide CAIR->SAICAR Multiple Steps AICAR Aminoimidazole- carboxamide Ribonucleotide SAICAR->AICAR Multiple Steps FAICAR Formylaminoimidazole- carboxamide Ribonucleotide AICAR->FAICAR Multiple Steps IMP Inosine Monophosphate (IMP) FAICAR->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP This compound This compound (DDATHF) This compound->GARFTase

Caption: De Novo Purine Biosynthesis Pathway and the point of inhibition by this compound (DDATHF).

Experimental Workflow for Evaluating a GARFTase Inhibitor

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation EnzymeAssay Enzymatic Assay: Determine Ki for GARFTase Crystallography X-ray Crystallography: Elucidate binding mode (optional) EnzymeAssay->Crystallography ProliferationAssay Cell Proliferation Assay: Determine IC50 in cancer cell lines EnzymeAssay->ProliferationAssay PurineDepletion Metabolite Analysis: Measure intracellular purine levels ProliferationAssay->PurineDepletion CellCycle Cell Cycle Analysis: Assess effects on cell cycle progression PurineDepletion->CellCycle Xenograft Tumor Xenograft Models: Evaluate anti-tumor efficacy CellCycle->Xenograft Toxicity Toxicology Studies: Determine safety profile Xenograft->Toxicity

Caption: A typical experimental workflow for the preclinical evaluation of a GARFTase inhibitor like this compound.

Structural Insights

Conclusion

This compound (DDATHF/Lometrexol) is a potent and specific inhibitor of GARFTase, a critical enzyme in the de novo purine biosynthesis pathway. Its ability to deplete intracellular purine pools makes it an effective cytotoxic agent against rapidly proliferating cancer cells. This technical guide has provided a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of its biological context and evaluation workflow. The information presented herein serves as a valuable resource for researchers and drug development professionals working to advance our understanding and application of purine synthesis inhibitors in oncology.

References

An In-depth Technical Guide to the Analgesic Properties of [DFBTA] in Inflammatory Pain

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This document provides a comprehensive technical overview of the putative novel compound [DFBTA], focusing on its analgesic properties in the context of inflammatory pain. While [this compound] is a hypothetical compound for the purposes of this guide, the experimental data, protocols, and mechanistic pathways described herein are based on established preclinical models and known inflammatory signaling cascades. This whitepaper serves as a template for the rigorous evaluation of new chemical entities in the field of analgesic drug development. The subsequent sections detail the preclinical efficacy of [this compound], its proposed mechanism of action, and the detailed experimental designs used to generate the presented data.

Introduction to Inflammatory Pain and a Novel Therapeutic Agent

Inflammatory pain is a complex physiological response to tissue injury, infection, or autoimmune disorders. It is characterized by hypersensitivity at the site of inflammation and is mediated by a host of pro-inflammatory molecules, including cytokines and prostaglandins.[1][2] These mediators act on peripheral nociceptors, leading to their sensitization and a lowered threshold for activation.[1] Current treatments, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, are often associated with significant side effects, highlighting the urgent need for novel, targeted analgesic agents.

This guide introduces [this compound], a novel small molecule entity, and presents a template for the evaluation of its potential as a potent analgesic for inflammatory pain. The following sections will provide a detailed account of the preclinical studies designed to elucidate the efficacy and mechanism of action of [this compound].

Preclinical Efficacy of [this compound] in Animal Models of Inflammatory Pain

The analgesic potential of [this compound] was assessed using two well-established rodent models of inflammatory pain: the carrageenan-induced paw edema model and the formalin test.

Carrageenan-Induced Paw Edema

This model induces a localized inflammatory response and is widely used for screening anti-inflammatory and analgesic drugs.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM)% Inhibition of Edema
Vehicle (Saline)-1.25 ± 0.08-
[this compound]100.85 ± 0.0632%
[this compound]300.62 ± 0.0550.4%
[this compound]1000.45 ± 0.0464%
Diclofenac (Reference)100.58 ± 0.0553.6%

*p < 0.05 compared to Vehicle group.

Experimental Protocol:

  • Animals: Male Wistar rats (180-220g) were used.

  • Procedure: A 1% solution of carrageenan (0.1 mL) was injected into the sub-plantar region of the right hind paw to induce edema.[3]

  • Drug Administration: [this compound] (10, 30, and 100 mg/kg), Diclofenac (10 mg/kg), or vehicle were administered orally 30 minutes prior to carrageenan injection.

  • Measurement: Paw volume was measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan administration.[4] The percentage inhibition of edema was calculated relative to the vehicle-treated group.

Formalin Test

The formalin test is a model of tonic chemical pain that elicits a biphasic nociceptive response. The early phase (Phase I) is due to direct activation of nociceptors, while the late phase (Phase II) involves central sensitization and inflammatory mechanisms.[1][5]

Data Presentation:

Treatment GroupDose (mg/kg)Phase I Licking Time (s) (Mean ± SEM)Phase II Licking Time (s) (Mean ± SEM)
Vehicle (Saline)-65.2 ± 5.1152.8 ± 10.3
[this compound]1060.1 ± 4.8105.4 ± 8.7
[this compound]3058.5 ± 5.372.1 ± 6.9
[this compound]10055.9 ± 4.945.6 ± 5.2
Morphine (Reference)530.7 ± 3.535.8 ± 4.1*

*p < 0.05 compared to Vehicle group.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (200-250g) were used.

  • Procedure: 50 µL of a 5% formalin solution was injected subcutaneously into the dorsal surface of the right hind paw.[6]

  • Drug Administration: [this compound] (10, 30, and 100 mg/kg), Morphine (5 mg/kg), or vehicle were administered intraperitoneally 30 minutes before the formalin injection.

  • Measurement: The total time spent licking the injected paw was recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).[7]

Proposed Mechanism of Action: Signaling Pathways

Inflammatory pain is driven by complex signaling cascades. The data suggests that [this compound] may exert its analgesic effects by modulating key inflammatory pathways.

Cyclooxygenase (COX) Pathway

Tissue injury leads to the release of arachidonic acid, which is converted by cyclooxygenase (COX) enzymes into prostaglandins. Prostaglandins are key mediators of inflammation and pain.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes.[9]

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Tissue_Injury Tissue_Injury Tissue_Injury->Phospholipids activates Phospholipase A2 DFBTA_Inhibition->COX1_COX2 [this compound] inhibits

Caption: The Cyclooxygenase (COX) pathway in inflammatory pain.

Cytokine Signaling Pathway

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are crucial in the pathogenesis of inflammatory pain.[10] They are released by immune cells and can directly sensitize nociceptive neurons.[11]

Cytokine_Pathway Inflammatory_Stimulus Inflammatory_Stimulus Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimulus->Immune_Cells Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Immune_Cells->Cytokines release Nociceptor Nociceptor Neuron Cytokines->Nociceptor sensitize Central_Sensitization Central Sensitization (Spinal Cord) Nociceptor->Central_Sensitization increased signaling Pain_Perception Pain_Perception Central_Sensitization->Pain_Perception DFBTA_Inhibition->Cytokines [this compound] inhibits release

Caption: Pro-inflammatory cytokine signaling in pain pathways.

Experimental Workflow for Preclinical Analgesic Screening

The evaluation of a novel analgesic compound like [this compound] follows a structured preclinical workflow.

Experimental_Workflow Compound_Synthesis Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening (e.g., COX enzyme assays) Compound_Synthesis->In_Vitro_Screening Acute_Toxicity Acute Toxicity Studies In_Vitro_Screening->Acute_Toxicity In_Vivo_Efficacy In Vivo Efficacy Models (Carrageenan, Formalin) Acute_Toxicity->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Efficacy->Pharmacokinetics Mechanism_of_Action Mechanism of Action Studies (e.g., Cytokine profiling) Pharmacokinetics->Mechanism_of_Action Chronic_Pain_Models Chronic Inflammatory Pain Models Mechanism_of_Action->Chronic_Pain_Models IND_Enabling_Studies IND-Enabling Studies Chronic_Pain_Models->IND_Enabling_Studies

References

DFBTA: A Selective Inhibitor of the ANO1 Chloride Channel - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of DFBTA, a potent and orally active inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. This document summarizes key quantitative data, details common experimental protocols for characterizing ANO1 inhibitors, and visualizes the intricate signaling pathways associated with ANO1 function.

Introduction to ANO1 and the Therapeutic Potential of its Inhibition

Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that plays a crucial role in a variety of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability. Dysregulation of ANO1 function has been implicated in numerous pathologies, including cancer, hypertension, and inflammatory pain.[1] Consequently, the development of selective ANO1 inhibitors represents a promising therapeutic strategy for these conditions. This compound has emerged as a potent and selective small molecule inhibitor of ANO1, demonstrating analgesic efficacy in models of inflammatory pain.[2]

Selectivity Profile of this compound

This compound exhibits high potency for the human ANO1 channel with significantly lower activity at other related channels and key safety targets. The quantitative data for this compound's inhibitory activity and off-target effects are summarized in the table below.

TargetParameterValueReference
ANO1 (human) IC50 24 nM [2]
ANO2 (human)IC508.7 µM[2]
HEK293 cell proliferationIC50> 30 µM[2]
hERG channelIC50> 30 µM[2]

Table 1: Quantitative Selectivity Profile of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target, ANO1, and key off-targets.

Experimental Protocols for Characterizing ANO1 Inhibitors

The characterization of this compound and other ANO1 modulators relies on established biophysical and cell-based assays. The following sections detail the methodologies for two key experimental approaches.

Electrophysiology: Patch-Clamp Recording

Whole-cell patch-clamp electrophysiology is the gold-standard method for directly measuring the activity of ion channels like ANO1. This technique allows for the precise control of the cell membrane potential and the direct measurement of ion currents flowing through the channel in response to stimuli.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable host cells are transiently or stably transfected with a plasmid encoding the human ANO1 protein. Cells are cultured on glass coverslips for 24-48 hours post-transfection.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2 with CsOH. The desired free Ca2+ concentration is achieved by adding a calculated amount of CaCl2.

  • Recording Setup: The coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope. The chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Giga-seal Formation: The micropipette is carefully maneuvered to touch the surface of a single transfected cell. Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition: The membrane potential is held at a desired voltage (e.g., -60 mV) and voltage steps are applied to elicit ANO1 currents. To test the effect of an inhibitor like this compound, the compound is added to the external solution, and the resulting change in current amplitude is measured. The IC50 value is determined by measuring the concentration-dependent inhibition of the ANO1 current.

Cell-Based Fluorescence Assay: YFP Quenching

A common high-throughput screening method for identifying and characterizing ANO1 inhibitors utilizes a halide-sensitive yellow fluorescent protein (YFP) mutant (e.g., YFP-F46L/H148Q/I152L). The influx of iodide (I-) through activated ANO1 channels quenches the YFP fluorescence.

Protocol:

  • Cell Line Generation: A stable cell line co-expressing human ANO1 and the halide-sensitive YFP is generated, typically in Fischer Rat Thyroid (FRT) cells.

  • Cell Plating: The stable cell line is plated in 96-well or 384-well black-walled, clear-bottom microplates.

  • Compound Incubation: Cells are washed with a chloride-free buffer (e.g., replacing NaCl with Na-gluconate) and then incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

  • ANO1 Activation and Fluorescence Reading: An iodide-containing solution (e.g., replacing a portion of Na-gluconate with NaI) is added to the wells, along with an agonist that increases intracellular Ca2+ to activate ANO1 (e.g., ATP to stimulate purinergic receptors). The fluorescence of the YFP is monitored over time using a plate reader.

  • Data Analysis: The rate of fluorescence quenching is proportional to the activity of the ANO1 channel. The inhibitory effect of the compound is calculated by comparing the quenching rate in the presence of the compound to the control (vehicle-treated) wells. The IC50 value is determined by fitting the concentration-response data to a logistical equation.

Signaling Pathways and Experimental Workflows

The function of ANO1 is intricately linked to various intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

G cluster_0 ANO1 Activation and Downstream Signaling GPCR GPCR Activation (e.g., ATP, Angiotensin II) PLC Phospholipase C (PLC) GPCR->PLC activates IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_release Ca2+ Release ER->Ca_release ANO1 ANO1 Activation Ca_release->ANO1 activates Depolarization Membrane Depolarization ANO1->Depolarization Cl- efflux Proliferation Cancer Cell Proliferation ANO1->Proliferation modulates signaling (e.g., EGFR, MAPK) VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC activates Ca_influx Ca2+ Influx VGCC->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction

Figure 1: ANO1 Activation and Downstream Signaling Pathways. This diagram illustrates the canonical pathway for ANO1 activation via G-protein coupled receptors (GPCRs) and its subsequent downstream effects on smooth muscle contraction and cancer cell proliferation.

G cluster_1 Patch-Clamp Electrophysiology Workflow Start Start: Transfected Cells Pipette Prepare Recording Pipette Start->Pipette Seal Form Giga-seal Pipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Record_Control Record Baseline ANO1 Current WholeCell->Record_Control Apply_this compound Apply this compound Record_Control->Apply_this compound Record_Inhibition Record Inhibited ANO1 Current Apply_this compound->Record_Inhibition Analyze Analyze Data (IC50 determination) Record_Inhibition->Analyze

Figure 2: Workflow for Patch-Clamp Electrophysiology. This diagram outlines the key steps involved in assessing the inhibitory activity of a compound like this compound on ANO1 channels using the patch-clamp technique.

G cluster_2 YFP-Based Fluorescence Assay Workflow Start Start: ANO1/YFP Stable Cells Plate Plate Cells in Microplate Start->Plate Incubate Incubate with This compound Plate->Incubate Activate Add Iodide & Ca2+ Agonist Incubate->Activate Read Measure YFP Fluorescence Quenching Activate->Read Analyze Analyze Data (IC50 determination) Read->Analyze

Figure 3: Workflow for YFP-Based Fluorescence Assay. This diagram illustrates the high-throughput screening workflow for determining the inhibitory potency of a compound on ANO1 channels using a fluorescence-based assay.

Conclusion

This compound is a potent and selective inhibitor of the ANO1 chloride channel. Its favorable selectivity profile, characterized by a significant window between its activity on ANO1 and other channels, coupled with low cytotoxicity, makes it a valuable tool for preclinical research and a promising lead compound for the development of novel therapeutics targeting ANO1-mediated diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of ion channel pharmacology and drug discovery.

References

In Vitro Anticancer Potential of 3,6-Diazaphenothiazine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vitro studies on novel 3,6-diazaphenothiazine derivatives, with a focus on their anticancer activities. The data presented here is synthesized from peer-reviewed research and is intended to offer a detailed understanding of their mechanism of action and potential as therapeutic agents.

Introduction

Novel 10-substituted derivatives of 3,6-diazaphenothiazine have been synthesized and evaluated for their anticancer properties. These compounds, featuring a triple bond linker terminated with various cyclic and acyclic amine groups, have demonstrated significant cytotoxic effects against several human cancer cell lines. This document summarizes the key findings, including quantitative data on anticancer activity, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Quantitative Anticancer Activity

The anticancer efficacy of the synthesized 3,6-diazaphenothiazine derivatives was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic potential. A notable derivative, compound 4 , which features an N,N-diethylamino-2-butynyl substituent, exhibited particularly potent activity against glioblastoma SNB-19 cells.

Table 1: IC50 Values of 3,6-Diazaphenothiazine Derivatives against Various Cancer Cell Lines

CompoundSubstituentSNB-19 (Glioblastoma) IC50 (µM)C-32 (Melanoma) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
4 N,N-diethylamino-2-butynyl0.8 ± 0.0712.3 ± 1.115.4 ± 1.3
Cisplatin -8.1 ± 0.7--

Data presented as mean ± standard deviation.

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of the most active compound, derivative 4 , revealed its ability to induce apoptosis in cancer cells. This was elucidated through the analysis of gene expression levels of key proteins involved in the apoptotic pathway.

3.1. Gene Expression Analysis

The expression of several critical genes was quantified using RT-qPCR to understand the molecular mechanism of apoptosis induction. The study focused on the tumor suppressor protein p53 (TP53), its downstream target p21 (CDKN1A), and the key apoptosis-regulating proteins from the Bcl-2 family, BAX (pro-apoptotic) and BCL-2 (anti-apoptotic).

Table 2: Gene Expression Ratio (BAX/BCL-2) in Cancer Cell Lines Treated with Compound 4

Cell LineTreatmentBAX/BCL-2 Ratio
SNB-19Control1.0
SNB-19Compound 4Increased
C-32Control1.0
C-32Compound 4Increased
MDA-MB-231Control1.0
MDA-MB-231Compound 4Increased

An increased BAX/BCL-2 ratio is a strong indicator of the activation of the mitochondrial pathway of apoptosis.[1]

3.2. Proposed Signaling Pathway for Apoptosis Induction

The observed changes in gene expression suggest that compound 4 induces apoptosis through a p53-dependent pathway. The proposed signaling cascade is illustrated in the diagram below.

G DFBTA 3,6-Diazaphenothiazine Derivative (Compound 4) p53 p53 (TP53) Activation This compound->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Bax BAX Upregulation p53->Bax Bcl2 BCL-2 Downregulation p53->Bcl2 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis

Caption: Proposed p53-mediated apoptotic pathway induced by the 3,6-diazaphenothiazine derivative.

Experimental Protocols

The following section details the methodologies employed in the in vitro evaluation of the 3,6-diazaphenothiazine derivatives.

4.1. Cell Culture

Human cancer cell lines SNB-19 (glioblastoma), C-32 (melanoma), and MDA-MB-231 (breast cancer) were used. The cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

4.2. Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

G start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of compounds incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

4.3. Gene Expression Analysis (RT-qPCR)

Total RNA was extracted from treated and untreated cells using an appropriate RNA isolation kit.

G start Total RNA Extraction cdna cDNA Synthesis (Reverse Transcription) start->cdna qpcr Quantitative PCR with specific primers (TP53, CDKN1A, BAX, BCL-2) cdna->qpcr analysis Data Analysis (Relative Quantification) qpcr->analysis

Caption: Workflow for RT-qPCR gene expression analysis.

Conclusion

The initial in vitro studies of novel 3,6-diazaphenothiazine derivatives demonstrate their potential as anticancer agents. The significant cytotoxicity, particularly of compound 4 , against glioblastoma cells, and the elucidation of its pro-apoptotic mechanism through the p53 pathway, provide a strong foundation for further preclinical development. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessment to fully evaluate the therapeutic potential of these compounds. The transformation of the propynyl substituent into an amino-2-butynyl group appears to be a promising strategy in the search for more potent anticancer azaphenothiazines.[1]

References

The Rise of 4-Arylthiophene-3-Carboxylic Acid Derivatives: A Technical Guide to the Discovery and Development of DFBTA as a Potent ANO1 Inhibitor for Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and development of 4-arylthiophene-3-carboxylic acid derivatives, with a specific focus on the potent Anoctamin-1 (ANO1) inhibitor, 4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid (DFBTA). This document details the scientific journey from initial screening to the identification of a lead compound, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction: Targeting ANO1 for Pain Management

Anoctamin-1 (ANO1), a calcium-activated chloride channel (CaCC), has emerged as a promising therapeutic target for the treatment of pain.[1][2][3] Expressed in nociceptive sensory neurons, ANO1 is activated by noxious stimuli, including heat, leading to membrane depolarization and the propagation of pain signals.[4] Inhibition of ANO1 has been shown to produce significant analgesic effects in various preclinical pain models. The class of 4-arylthiophene-3-carboxylic acid derivatives has been identified as potent inhibitors of ANO1, with this compound being a lead compound from this series.

Discovery and Lead Optimization

The journey to identify this compound began with a shape-based virtual screening of a chemical library to find novel inhibitors of the ANO1 channel. This initial effort led to the discovery of a series of 4-arylthiophene-3-carboxylic acid analogues. Subsequent structure-activity relationship (SAR) studies and chemical optimization were performed to enhance potency and selectivity.

One of the key early compounds identified was designated "compound 42", which demonstrated a promising IC50 value of 0.79 μmol/L.[1][2] Further optimization of this scaffold, focusing on substitutions on the aryl ring and the benzamido group, led to the development of this compound. This compound exhibited a significantly improved inhibitory potency against ANO1, with an impressive IC50 of 24 nM.

Quantitative Data Summary

The following table summarizes the in vitro potency of key 4-arylthiophene-3-carboxylic acid derivatives against the ANO1 channel.

CompoundChemical NameANO1 IC50
Compound 42 (Structure not fully disclosed in all public sources)0.79 µM[1][2]
This compound 4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid24 nM

Signaling Pathway of ANO1 in Nociception

ANO1 plays a crucial role in pain sensation through its function as a calcium-activated chloride channel in sensory neurons. The influx of calcium, often triggered by the activation of other nociceptive channels like TRPV1, leads to the opening of ANO1 channels. The subsequent efflux of chloride ions results in depolarization of the neuronal membrane, contributing to the generation of action potentials and the transmission of pain signals to the central nervous system.

ANO1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_channels Ion Channels cluster_cellular_response Cellular Response Heat Heat TRPV1 TRPV1 Heat->TRPV1 activates Capsaicin Capsaicin Capsaicin->TRPV1 activates Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->TRPV1 sensitizes Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx mediates ANO1 ANO1 Cl_Efflux Cl⁻ Efflux ANO1->Cl_Efflux mediates Ca_Influx->ANO1 activates Depolarization Depolarization Cl_Efflux->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Synthesis_Workflow Start Gewald_Reaction Gewald Reaction: Ketone, Cyanoacetate, Sulfur Start->Gewald_Reaction Intermediate_1 2-Aminothiophene -3-carboxylate Ester Gewald_Reaction->Intermediate_1 Acylation Acylation with Aryl Acid Chloride Intermediate_1->Acylation Intermediate_2 Amide Derivative Acylation->Intermediate_2 Hydrolysis Ester Hydrolysis Intermediate_2->Hydrolysis Final_Product 4-Arylthiophene -3-carboxylic Acid Hydrolysis->Final_Product

References

The Role of ANO1 in Cancer Cell Proliferation and the Inhibitory Effect of Dehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that is crucial in various physiological processes. Mounting evidence has implicated the overexpression of ANO1 in the proliferation, invasion, and metastasis of numerous cancer types, positioning it as a promising therapeutic target. This technical guide delves into the multifaceted role of ANO1 in cancer cell proliferation, exploring its intricate involvement in key oncogenic signaling pathways. Furthermore, it provides a comprehensive overview of the inhibitory effects of Dehydroandrographolide (DFBTA), a potent ANO1 inhibitor, on cancer cell growth. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to facilitate further investigation into ANO1-targeted cancer therapies.

The Role of ANO1 in Cancer Cell Proliferation

ANO1 is a calcium-activated chloride channel that is overexpressed in a variety of cancers, including breast, prostate, lung, and head and neck squamous cell carcinoma.[1][2] This overexpression is often correlated with increased tumor growth, metastasis, and poor prognosis.[1] ANO1's role in promoting cancer cell proliferation is attributed to its influence on several key signaling pathways that regulate cell growth, survival, and division.

Involvement in Key Signaling Pathways

ANO1 has been shown to modulate the activity of several critical signaling pathways implicated in cancer progression:

  • Epidermal Growth Factor Receptor (EGFR) Signaling: ANO1 can physically interact with and potentiate the activity of EGFR, a receptor tyrosine kinase that is a key driver of cell proliferation in many cancers. This interaction leads to the activation of downstream signaling cascades.[3]

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression and promoting cell proliferation. ANO1 has been shown to activate the Ras-Raf-MEK-ERK signaling cascade.[3]

  • Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: The PI3K/AKT pathway is another crucial signaling network that governs cell survival, growth, and proliferation. Inhibition of ANO1 has been demonstrated to suppress the PI3K/AKT pathway.[3]

The interplay between ANO1 and these signaling pathways creates a complex network that drives cancer cell proliferation.

This compound (Dehydroandrographolide): An ANO1 Inhibitor

Dehydroandrographolide (DP), which may be referred to as this compound in some contexts, has been identified as a novel inhibitor of ANO1.[4] Studies have demonstrated its ability to suppress the proliferation of cancer cells, suggesting its potential as a therapeutic agent.[4][5]

Mechanism of Action

Dehydroandrographolide exerts its anti-proliferative effects at least in part through the inhibition of ANO1 channel activity.[4] By blocking the chloride ion transport mediated by ANO1, Dehydroandrographolide can disrupt the signaling cascades that are dependent on ANO1 function, thereby impeding cancer cell growth. While direct evidence of Dehydroandrographolide's impact on EGFR, MAPK/ERK, and PI3K/AKT signaling downstream of ANO1 inhibition is still emerging, studies on the parent compound, Andrographolide, have shown inhibitory effects on the PI3K/AKT and ERK pathways.[6][7]

Quantitative Data on ANO1 and this compound Effects

The following tables summarize quantitative data from studies investigating the role of ANO1 and the effects of its inhibitors on cancer cells.

Cell LineMethod of ANO1 InhibitionObserved Effect on ProliferationReference
SW620 (Colon Cancer)Dehydroandrographolide (DP)Dose- and time-dependent inhibition[4]
PC-3 (Prostate Cancer)ANO1 siRNAInhibition of DHT-induced proliferation[1]
LNCaP (Prostate Cancer)ANO1 siRNAInhibition of DHT-induced proliferation[1]
Multiple Epithelial Cancer LinesANO1 shRNASignificant inhibition of cell proliferation[8]
InhibitorCancer Cell LineIC50 ValueAssayReference
Dehydroandrographolide (DP)SW620 (Colon Cancer)Not explicitly stated, but significant inhibition at 5-80 µMMTT Assay[4]
CaCCinh-A01MCF10A-ANO1~8 µMCell Viability Assay[9]
AndrographolideDBTRG-05MG (Glioblastoma)13.95 µM (at 72h)WST-1 Assay[10]
cis-ResveratrolPC-3 (Prostate Cancer)10.6 µM (for ANO1 channel activity)YFP Fluorescence Quenching[11]
trans-ResveratrolPC-3 (Prostate Cancer)102 µM (for ANO1 channel activity)YFP Fluorescence Quenching[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of ANO1 and its inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.[10][12][13][14]

Materials:

  • 96-well microplate

  • Cells of interest

  • Complete culture medium

  • Dehydroandrographolide (this compound) or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Dehydroandrographolide or other test compounds for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.

  • Following treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.[15][16][17][18][19]

Materials:

  • Cells of interest

  • Dehydroandrographolide (this compound) or other apoptosis-inducing agent

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with Dehydroandrographolide or a control for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.[1][7][20][21]

Materials:

  • Cells of interest

  • Dehydroandrographolide (this compound) or other treatments

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ANO1, anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Dehydroandrographolide or controls.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometric analysis to quantify protein expression levels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion channel activity of ANO1.[4][6][13][14][22][23][24][25][26]

Materials:

  • Cells expressing ANO1 (e.g., HEK293 cells transfected with ANO1)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes

  • Extracellular (bath) solution

  • Intracellular (pipette) solution containing a specific free Ca2+ concentration

  • Dehydroandrographolide (this compound) or other inhibitors

Procedure:

  • Prepare cells on coverslips suitable for patch-clamp recording.

  • Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Record baseline ANO1 currents in response to voltage steps or ramps.

  • Perfuse the bath with a solution containing Dehydroandrographolide at various concentrations.

  • Record ANO1 currents in the presence of the inhibitor.

  • Analyze the data to determine the extent of current inhibition and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving ANO1 and a typical experimental workflow for investigating the effects of an ANO1 inhibitor.

ANO1-Mediated Signaling Pathways

ANO1_Signaling ANO1 ANO1 (TMEM16A) EGFR EGFR ANO1->EGFR activates Ca2 Ca2+ Ca2->ANO1 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->ANO1 inhibits

ANO1 signaling pathways in cancer cell proliferation.
Experimental Workflow for this compound Evaluation

DFBTA_Workflow start Start: Cancer Cell Lines (e.g., SW620, PC-3) treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western Western Blot Analysis (p-EGFR, p-ERK, p-AKT) treatment->western patch_clamp Whole-Cell Patch Clamp (ANO1 activity) treatment->patch_clamp data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis patch_clamp->data_analysis end Conclusion: This compound's effect on proliferation and signaling data_analysis->end

Workflow for evaluating this compound's effect on cancer cells.

Conclusion

ANO1 plays a significant role in promoting cancer cell proliferation through its modulation of key oncogenic signaling pathways, including the EGFR, MAPK/ERK, and PI3K/AKT pathways. The identification of Dehydroandrographolide as an inhibitor of ANO1 presents a promising avenue for the development of novel anticancer therapies. The experimental protocols and data presented in this guide provide a foundation for further research into the therapeutic potential of targeting ANO1 in cancer. Future studies should focus on elucidating the precise molecular mechanisms by which Dehydroandrographolide inhibits ANO1-driven cancer cell proliferation and on evaluating its efficacy in preclinical and clinical settings.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Difluoroboron-β-diketonate (DFBTA) Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of difluoroboron-β-diketonate (DFBTA) compounds for laboratory use. This compound and its analogs are a class of highly luminescent fluorophores with applications in bio-imaging, biosensors, and optoelectronic devices.[1][2] Their synthesis is generally accessible in a standard laboratory setting. The protocols provided herein are based on established chemical literature and offer a general framework that can be adapted for the synthesis of various this compound derivatives.

General Synthesis Methodology

The synthesis of this compound compounds typically follows a two-step procedure. The first step involves the synthesis of a β-diketone ligand. This is commonly achieved through a Claisen condensation reaction between a ketone and an ester.[3][4] The second step is the complexation of the β-diketone with a boron source, most commonly boron trifluoride etherate (BF₃·Et₂O), to form the final difluoroboron-β-diketonate complex.[1][3] An alternative, more direct approach is a one-step cascade reaction, which can improve efficiency for the synthesis of certain this compound small molecules.[2]

Experimental Protocols

Protocol 1: Synthesis of the β-Diketone Precursor via Claisen Condensation

This protocol describes a general method for the synthesis of a β-diketone, the precursor to the this compound complex.

Materials:

  • Substituted acetophenone or other suitable ketone

  • Substituted ester (e.g., ethyl acetate, ethyl benzoate)

  • Strong base (e.g., sodium hydride (NaH), sodium ethoxide (NaOEt))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Hydrochloric acid (HCl), 1 M solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base (e.g., NaH, 1.2 equivalents) in the anhydrous solvent.

  • Addition of Ketone: Slowly add the ketone (1.0 equivalent) to the stirred suspension at 0 °C (ice bath).

  • Addition of Ester: After the initial reaction subsides, add the ester (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude β-diketone can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of the Difluoroboron-β-diketonate (this compound) Complex

This protocol details the complexation of the β-diketone with boron trifluoride etherate.

Materials:

  • β-Diketone precursor (from Protocol 1)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine (TEA) or other suitable base (optional, to neutralize liberated acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the purified β-diketone (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Addition of Boron Source: Slowly add boron trifluoride etherate (1.5-2.0 equivalents) to the stirred solution at room temperature. A color change is often observed upon addition.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, or until completion as monitored by TLC. If necessary, a mild base like triethylamine can be added to scavenge the liberated acid.

  • Work-up: Upon completion, the reaction mixture may be washed with water to remove excess BF₃·Et₂O and any salts formed.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound product is typically a brightly colored solid and can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexanes) or by column chromatography.[4]

Data Presentation

Parameterβ-Diketone Synthesis (Claisen)This compound Complexation
Typical Reactants Ketone, Ester, Strong Baseβ-Diketone, BF₃·Et₂O
Solvent Anhydrous THF or Diethyl EtherAnhydrous Dichloromethane
Reaction Temperature 0 °C to RefluxRoom Temperature
Reaction Time 2 - 4 hours1 - 3 hours
Typical Yield 40 - 70%30 - 90%
Purification Method Recrystallization, ChromatographyRecrystallization, Chromatography
Characterization ¹H NMR, ¹³C NMR, IR¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR, Mass Spectrometry, UV-Vis, Fluorescence Spectroscopy

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: β-Diketone Synthesis cluster_step2 Step 2: this compound Complexation Ketone Ketone Claisen Claisen Condensation Ketone->Claisen Ester Ester Ester->Claisen Base Strong Base (e.g., NaH) Base->Claisen Solvent1 Anhydrous Solvent (e.g., THF) Solvent1->Claisen Quench Acidic Work-up (HCl) Claisen->Quench Purify1 Purification (Recrystallization/ Chromatography) Quench->Purify1 Beta_Diketone β-Diketone Precursor Purify1->Beta_Diketone Complexation Complexation Beta_Diketone->Complexation Beta_Diketone->Complexation BF3 BF₃·Et₂O BF3->Complexation Solvent2 Anhydrous Solvent (e.g., CH₂Cl₂) Solvent2->Complexation Purify2 Purification (Recrystallization/ Chromatography) Complexation->Purify2 This compound This compound Product Purify2->this compound

Caption: General workflow for the two-step synthesis of this compound compounds.

While the user requested a signaling pathway, the provided search results identify this compound as a general class of compounds with broad applications, and one specific, complex molecule with the same acronym as an ANO1 inhibitor.[5] A detailed signaling pathway for a general this compound is not applicable. However, to fulfill the request in the context of drug development, a simplified, hypothetical diagram illustrating the inhibitory action of a this compound-based drug on a target is provided below.

Signaling_Pathway cluster_cell Cell Membrane cluster_cellular_response Cellular Response This compound This compound Inhibitor Target Target Protein (e.g., Ion Channel) This compound->Target Inhibits Downstream Downstream Signaling Target->Downstream Initiates Response Physiological Response (e.g., Reduced Pain Signal) Downstream->Response Stimulus External Stimulus Stimulus->Target Activates

Caption: Hypothetical inhibitory action of a this compound-based drug on a cellular target.

References

Application Note & Protocol: Establishing a Cell-Based Assay for Screening Anoctamin-1 (ANO1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) crucial to numerous physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2] Dysregulation of ANO1 is implicated in various pathologies such as asthma, hypertension, and the progression of several cancers, including those of the head and neck, breast, and lung.[1][2] Its role in promoting tumor growth and metastasis is linked to its modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR), MAPK/ERK, and PI3K/Akt pathways.[1][3][4] This involvement makes ANO1 a promising therapeutic target for a range of diseases.[2][5]

This application note provides a detailed protocol for a robust, cell-based, high-throughput screening (HTS) assay to identify and characterize inhibitors of ANO1, such as DFBTA. The assay is based on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx through the ANO1 channel.

Principle of the Assay

The screening assay utilizes a cell line, such as Fischer Rat Thyroid (FRT) cells, stably co-expressing human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L).[6][7] In this system, ANO1 channels are activated by an increase in intracellular calcium [Ca2+], which can be triggered by an agonist like ATP that acts on endogenous purinergic receptors.[6][8] The activation of ANO1 creates a channel for iodide ions (I-) to enter the cell. The subsequent influx of I- quenches the fluorescence of the YFP. Potent inhibitors of ANO1 will block the channel, prevent I- influx, and thus inhibit the quenching of YFP fluorescence.[6] This change in fluorescence provides a quantitative measure of ANO1 channel activity.

ANO1 Signaling Pathway

ANO1 is a multifunctional protein that regulates multiple signaling pathways critical for cell proliferation and migration.[1][2] It can interact directly or indirectly with EGFR, promoting its phosphorylation and activating downstream pathways such as MAPK/ERK and PI3K/Akt.[1][4] Understanding these interactions is key to elucidating the mechanism of action of identified inhibitors.

ANO1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Agonist EGFR EGFR RAS Ras EGFR->RAS PI3K PI3K EGFR->PI3K ANO1 ANO1 (TMEM16A) ANO1->EGFR Modulates Ca2 Ca²⁺ Ca2->ANO1 Activates IP3 IP3 PLC->IP3 IP3->Ca2 Release from ER RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening Protocol cluster_analysis Data Analysis Cell_Culture 1. Culture FRT-ANO1-YFP Cells Cell_Plating 2. Seed Cells into Microplates (24h) Cell_Culture->Cell_Plating Wash 3. Wash Cells with PBS Compound_Add 4. Add Test Compounds (Incubate 20 min) Wash->Compound_Add Fluorescence_Read 5. Measure Baseline Fluorescence Compound_Add->Fluorescence_Read Agonist_Add 6. Inject ATP + Iodide & Record Quenching Fluorescence_Read->Agonist_Add Calc_Rate 7. Calculate Quenching Rate (dF/dt) Calc_Inhibition 8. Calculate % Inhibition Calc_Rate->Calc_Inhibition IC50 9. Determine IC₅₀ Values Calc_Inhibition->IC50

References

Application Notes and Protocols: DDATHF (Lometrexol) in Combination with Folic Acid Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DDATHF (Lometrexol), a potent antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), in combination with folic acid supplementation. This document outlines the scientific rationale for this combination therapy, summarizes key preclinical and clinical findings, provides detailed protocols for relevant experiments, and visualizes the underlying biochemical pathways.

Introduction and Rationale

DDATHF is a second-generation antifolate that specifically targets GARFT, a key enzyme in the de novo purine biosynthesis pathway.[1][2] By inhibiting GARFT, DDATHF effectively disrupts the production of purines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Initial clinical trials with DDATHF as a single agent were hampered by severe and often cumulative toxicities, primarily myelosuppression (thrombocytopenia) and mucositis.[1][2] Preclinical studies revealed that these toxicities were exacerbated in subjects with low folate levels.[1] Supplementation with folic acid was investigated as a strategy to mitigate these adverse effects. The rationale is to provide sufficient reduced folates for normal cellular functions in healthy tissues, thereby reducing the toxicity of DDATHF, while maintaining its anti-tumor efficacy. Clinical studies have since confirmed that folic acid supplementation significantly improves the safety profile of DDATHF, allowing for the administration of therapeutically effective doses.[1][2]

Mechanism of Action

DDATHF exerts its cytotoxic effects by inhibiting GARFT, an enzyme that catalyzes the transfer of a formyl group from 10-formyl-tetrahydrofolate (10-formyl-THF) to phosphoribosyl-glycinamide (GAR) to form phosphoribosyl-formylglycinamide (FGAR). This is a critical step in the de novo synthesis of purine nucleotides (adenosine and guanosine). Folic acid is a precursor for the synthesis of various tetrahydrofolate cofactors, including 10-formyl-THF. By supplementing with folic acid, normal cells can maintain their pool of reduced folates, which is essential for various metabolic processes, including thymidylate and purine synthesis. This preferential rescue of normal tissues is the basis for the improved therapeutic index of DDATHF when combined with folic acid.

Data Presentation

Preclinical In Vivo Efficacy

Preclinical studies in murine models have demonstrated that the therapeutic activity of lometrexol is dependent on folate levels. In folate-deficient mice, lometrexol showed limited therapeutic activity. However, oral administration of folic acid restored the anti-tumor effects at non-toxic doses of lometrexol. It is important to note that excessively high intake of folic acid can reverse the anti-tumor effects of lometrexol.[1]

Table 1: Representative Preclinical Efficacy of Lometrexol with Folic Acid

Animal ModelTumor TypeLometrexol DoseFolic Acid SupplementationOutcomeReference
MiceC3H mammary adenocarcinomaNot specifiedOral administrationRestored anti-tumor activity at non-toxic doses[1]

Note: Specific quantitative data on tumor growth inhibition percentages from preclinical studies were not available in the searched literature. Researchers should refer to specific publications for detailed quantitative outcomes.

Clinical Efficacy and Safety

Phase I and II clinical trials have established a recommended dose and schedule for lometrexol in combination with folic acid and have provided data on its safety and efficacy in patients with advanced cancer.

Table 2: Phase I/II Clinical Trial of Weekly Lometrexol with Daily Oral Folic Acid

ParameterValueReference
Patient Population Advanced Cancer[3][4][5]
Number of Patients 18[3][4][5]
Recommended Phase II Dose Lometrexol: 10.4 mg/m² weekly (IV)[3][4][5]
Folic Acid: 3 mg/m² daily (oral)[3][4][5]
Maximum Tolerated Dose (MTD) Determined by frequent dose omission due to thrombocytopenia and mucositis[3][4][5]
Dose-Limiting Toxicities (DLTs) Thrombocytopenia, Mucositis[3][4][5]
Patient Response
Partial Response1 (Melanoma)[3][4][5]
Stable Disease3 (2 Melanoma, 1 Renal Cell Carcinoma)[3][4][5]

A Phase I study of lometrexol with folinic acid rescue (a reduced form of folic acid) demonstrated that dose escalation of lometrexol was possible with this supportive care.

Table 3: Phase I Dose Escalation of Lometrexol with Folinic Acid Rescue

Lometrexol DoseFolinic Acid RescueDose-Limiting ToxicityReference
Up to 60 mg/m²15 mg four times a day (oral) from day 7 to day 9Anemia[6]

Note: This table highlights the feasibility of dose escalation with folate support. Folic acid supplementation is now the standard approach.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of DDATHF in combination with varying concentrations of folic acid on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • DDATHF (Lometrexol)

  • Folic Acid

  • Complete cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of DDATHF in culture medium.

    • Prepare different sets of media containing various physiological and supplemental concentrations of folic acid.

    • Remove the overnight culture medium from the wells.

    • Add 100 µL of the medium containing the desired folic acid concentration and the corresponding DDATHF dilution to each well. Include wells with DDATHF only, folic acid only, and untreated cells as controls.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values for DDATHF under different folic acid conditions.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of DDATHF with folic acid supplementation in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old

  • Cancer cell line of interest

  • DDATHF (Lometrexol) for injection

  • Folic acid for oral or parenteral administration

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles

  • Calipers

  • Animal housing and care facilities

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10⁶ cells per 100 µL.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Folic Acid Supplementation and Tumor Growth Monitoring:

    • Once tumors are palpable and have reached a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Begin folic acid supplementation in the designated treatment groups. This can be administered in the drinking water, in the diet, or via oral gavage.

  • DDATHF Treatment:

    • After a pre-determined period of folic acid supplementation (e.g., 7 days), initiate DDATHF treatment.

    • Administer DDATHF via the desired route (e.g., intraperitoneal or intravenous injection) at the predetermined dose and schedule.

    • The control group should receive the vehicle control.

  • Tumor Measurement and Data Analysis:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).

Visualizations

DDATHF Mechanism of Action and the Role of Folic Acid

DDATHF_Mechanism cluster_folate_metabolism Folate Metabolism cluster_purine_synthesis De Novo Purine Synthesis Folic Acid Folic Acid DHF DHF Folic Acid->DHF DHFR THF THF DHF->THF DHFR 10-formyl-THF 10-formyl-THF THF->10-formyl-THF FGAR FGAR 10-formyl-THF->FGAR GAR GAR GAR->FGAR GARFT Purines Purines FGAR->Purines DDATHF DDATHF GARFT GARFT DDATHF->GARFT Inhibition

Caption: DDATHF inhibits GARFT, blocking purine synthesis.

Experimental Workflow for In Vitro Evaluation

in_vitro_workflow start Seed Cancer Cells in 96-well Plates incubation1 Overnight Incubation (37°C, 5% CO2) start->incubation1 treatment Treat with DDATHF +/- Folic Acid incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 3-4h mtt_addition->incubation3 solubilization Add DMSO to Dissolve Formazan incubation3->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Calculate IC50 Values readout->analysis

Caption: Workflow for in vitro cell viability (MTT) assay.

Experimental Workflow for In Vivo Evaluation

in_vivo_workflow start Implant Tumor Cells in Immunocompromised Mice tumor_growth Monitor Tumor Growth (to 100-200 mm³) start->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization fa_supplementation Start Folic Acid Supplementation randomization->fa_supplementation ddathf_treatment Initiate DDATHF Treatment fa_supplementation->ddathf_treatment monitoring Measure Tumor Volume and Body Weight ddathf_treatment->monitoring endpoint Endpoint Analysis (Tumor Excision) monitoring->endpoint analysis Calculate Tumor Growth Inhibition endpoint->analysis

Caption: Workflow for in vivo xenograft tumor model study.

References

Application Note: In Vitro Cell Proliferation Assay Using Lometrexol (DDATHF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol (also known as DDATHF) is a potent antifolate antimetabolite that effectively inhibits cell proliferation.[1][2] Its primary mechanism of action is the specific and tight-binding inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway.[1][2] This inhibition leads to a rapid and sustained depletion of intracellular purine ribonucleotides, which are essential for DNA and RNA synthesis.[1][3] Consequently, Lometrexol treatment can induce cell cycle arrest, primarily in the S phase, and trigger apoptosis, making it a compound of significant interest in oncology research.[1] This application note provides detailed protocols for assessing the anti-proliferative effects of Lometrexol in vitro using two common colorimetric assays: the MTT assay and the Crystal Violet assay.

Mechanism of Action

Lometrexol targets GARFT, which catalyzes a key formylation step in the biosynthesis of purines. By inhibiting this enzyme, Lometrexol blocks the production of essential purine precursors, leading to a cascade of downstream effects that collectively halt cell proliferation.

cluster_0 De Novo Purine Synthesis Pathway cluster_1 Downstream Cellular Effects PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR GARFT GARFT GAR->GARFT Formyl- THF FGAR Formylglycinamide Ribonucleotide (FGAR) Purine_Nucleotides Purine Nucleotides (ATP, GTP) FGAR->Purine_Nucleotides Multiple Steps DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Nucleotides->DNA_RNA_Synthesis S_Phase_Arrest S-Phase Arrest Purine_Nucleotides->S_Phase_Arrest Depletion leads to GARFT->FGAR Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation S_Phase_Arrest->Cell_Proliferation Inhibition Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Induction Lometrexol Lometrexol (DDATHF) Lometrexol->GARFT Inhibition

Figure 1. Lometrexol's Mechanism of Action.

Quantitative Data

The anti-proliferative activity of Lometrexol has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that the cytotoxic potential of Lometrexol can be influenced by the concentration of folic acid in the cell culture medium.

Cell LineCancer TypeIC50 (nM)Notes
CCRF-CEMHuman Leukemia2.9-
IGROV-1Ovarian Carcinoma16In the presence of 200 nM folic acid.
OVCAR3Ovarian Carcinoma50In medium containing 2.27 µM folic acid.
OVCAR3Ovarian Carcinoma2In folic acid-free medium.[4]
SW626Ovarian Carcinoma500In medium containing 2.27 µM folic acid.[4]
SW626Ovarian Carcinoma2In folic acid-free medium.[4]
SKOV3Ovarian Carcinoma8Unaffected by folic acid concentration.[4]

Experimental Protocols

Two robust methods for determining the in vitro anti-proliferative effects of Lometrexol are the MTT and Crystal Violet assays. Below are detailed protocols for each.

cluster_workflow Experimental Workflow cluster_mtt MTT Assay cluster_cv Crystal Violet Assay start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells incubate_adhesion 2. Incubate for 24h (Cell Adhesion) seed_cells->incubate_adhesion treat_lometrexol 3. Treat with Lometrexol (Serial Dilutions) incubate_adhesion->treat_lometrexol incubate_treatment 4. Incubate for 48-72h treat_lometrexol->incubate_treatment add_mtt 5a. Add MTT Reagent incubate_treatment->add_mtt wash_cells 5b. Wash with PBS incubate_treatment->wash_cells incubate_mtt 6a. Incubate for 2-4h add_mtt->incubate_mtt solubilize 7a. Add Solubilization Buffer incubate_mtt->solubilize read_mtt 8a. Read Absorbance (570 nm) solubilize->read_mtt end End read_mtt->end fix_stain 6b. Fix and Stain with Crystal Violet wash_cells->fix_stain wash_dry 7b. Wash and Air Dry fix_stain->wash_dry solubilize_cv 8b. Solubilize Dye wash_dry->solubilize_cv read_cv 9b. Read Absorbance (570-590 nm) solubilize_cv->read_cv read_cv->end

Figure 2. Cell Proliferation Assay Workflow.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of viable cells, which is indicative of cell proliferation.

Materials:

  • Lometrexol (DDATHF)

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only to serve as a blank.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Lometrexol Treatment:

    • Prepare a stock solution of Lometrexol in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of Lometrexol in complete medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Lometrexol. Include a vehicle control (medium with the same concentration of solvent used for Lometrexol).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Crystal Violet Assay

This assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA. The amount of dye retained is proportional to the number of viable cells.

Materials:

  • Lometrexol (DDATHF)

  • Selected adherent cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet solution (0.5% crystal violet in 25% methanol)

  • Solubilization solution (e.g., 1% SDS in water or methanol)

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding and Lometrexol Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Fixation and Staining:

    • After the treatment period, gently aspirate the medium from the wells.

    • Wash the cells twice with 200 µL of PBS per well, being careful not to disturb the cell monolayer.

    • Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing and Drying:

    • Gently remove the Crystal Violet solution.

    • Wash the plate by submerging it in a container of tap water and repeat this process four times.

    • Invert the plate on a paper towel and gently tap to remove excess water.

    • Allow the plate to air dry completely at room temperature.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for 20 minutes to ensure the dye is fully solubilized.

    • Measure the absorbance at a wavelength between 570-590 nm using a multi-well spectrophotometer.

Data Analysis

For both assays, the percentage of cell viability can be calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

The IC50 value, which is the concentration of Lometrexol that inhibits cell proliferation by 50%, can then be determined by plotting the percentage of cell viability against the log of the Lometrexol concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The MTT and Crystal Violet assays are reliable and straightforward methods for evaluating the anti-proliferative effects of Lometrexol on cancer cell lines. The provided protocols can be adapted for high-throughput screening of Lometrexol and its analogs, aiding in the research and development of novel anti-cancer therapies.

References

Application Notes and Protocols: Assessing the Analgesic Efficacy of DFBTA Using the Formalin Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the formalin test for the evaluation of the analgesic properties of 3,4-difluoro-N-(2-(1-(4-fluorobenzyl)piperidin-4-yl)ethyl)benzamide (DFBTA), a novel benzylpiperidine derivative. The protocols and data presentation formats are based on established methodologies for similar compounds and are intended to serve as a detailed framework for designing and executing preclinical pain studies.

Introduction to the Formalin Test

The formalin test is a widely used and reliable behavioral model of tonic pain in rodents. It involves the subcutaneous injection of a dilute formalin solution into the plantar surface of a hind paw, which elicits a biphasic pain response.[1]

  • Phase I (Early Phase): Occurs immediately after injection and lasts for about 5-10 minutes. This phase is characterized by acute, sharp pain resulting from the direct chemical stimulation of nociceptors (C-fibers).[1]

  • Phase II (Late Phase): Begins approximately 15-20 minutes post-injection and can last for 60-90 minutes. This phase involves a more persistent, inflammatory pain response mediated by the release of inflammatory molecules and central sensitization within the spinal cord.[1][2]

The distinct mechanisms of the two phases allow for the differentiation of analgesic compounds that act on acute neurogenic pain versus those that target inflammatory pain pathways.

Postulated Mechanism of Action of this compound

While the specific molecular targets of this compound are yet to be fully elucidated, its structural classification as a benzylpiperidine derivative suggests a potential interaction with opioid and sigma receptors. Recent studies on analogous benzylpiperidine compounds have demonstrated dual activity as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. This dual mechanism is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids.[1][3]

The proposed analgesic signaling pathway for this compound, based on this dual MOR/σ1R activity, is visualized below.

DFBTA_Signaling_Pathway Postulated Analgesic Signaling Pathway of this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound MOR μ-Opioid Receptor This compound->MOR Agonist Sigma1R Sigma-1 Receptor This compound->Sigma1R Antagonist Ca_channel Ca²⁺ Channel MOR->Ca_channel Inhibits Sigma1R->Ca_channel Potentiates Vesicle Glutamate Vesicle Ca_channel->Vesicle Triggers Release Glutamate_Receptor Glutamate Receptor Vesicle->Glutamate_Receptor Glutamate Pain_Signal Pain Signal Propagation Glutamate_Receptor->Pain_Signal Activates

Postulated analgesic signaling pathway of this compound.

Experimental Protocol: Formalin Test in Rats

This protocol provides a step-by-step guide for assessing the analgesic efficacy of this compound in rats.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Animals should be housed in a temperature-controlled room with a 12-hour light/dark cycle and allowed free access to food and water.

  • Acclimatize animals to the testing environment for at least 30 minutes before the experiment.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline, 5% DMSO in saline, or 1% Tween 80 in saline)

  • Formalin solution (e.g., 2.5% or 5% in saline)

  • Administration syringes (for this compound and formalin)

  • Observation chambers (clear plexiglass boxes, approximately 30x30x30 cm) with mirrors to allow for unobstructed observation of the paws.

  • Timer

3. Experimental Procedure:

Formalin_Test_Workflow Experimental Workflow for the Formalin Test cluster_setup Setup cluster_treatment Treatment cluster_induction Pain Induction cluster_observation Observation & Data Collection cluster_analysis Data Analysis Acclimatize Acclimatize Rat (30 min) Administer_this compound Administer this compound or Vehicle (e.g., i.p., p.o.) Acclimatize->Administer_this compound Waiting_Period Waiting Period (e.g., 30-60 min) Administer_this compound->Waiting_Period Inject_Formalin Inject Formalin (s.c. into hind paw) Waiting_Period->Inject_Formalin Observe_Phase1 Observe Phase I (0-10 min) Record Licking/Biting Time Inject_Formalin->Observe_Phase1 Observe_Phase2 Observe Phase II (15-60 min) Record Licking/Biting Time Observe_Phase1->Observe_Phase2 Analyze_Data Analyze and Compare Licking/Biting Times Observe_Phase2->Analyze_Data

Experimental workflow for the formalin test.

Step 1: Animal Acclimatization

  • Place each rat individually into an observation chamber and allow it to acclimate for at least 30 minutes.

Step 2: this compound Administration

  • Prepare different doses of this compound (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control.

  • Administer this compound or the vehicle via the desired route (e.g., intraperitoneally - i.p., or orally - p.o.). The choice of route and vehicle will depend on the physicochemical properties of this compound.

  • Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

Step 3: Formalin Injection

  • Gently restrain the rat and inject 50 µL of a 2.5% or 5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.

  • Immediately return the animal to the observation chamber and start the timer.

Step 4: Behavioral Observation and Data Collection

  • Record the cumulative time (in seconds) that the animal spends licking, biting, or shaking the injected paw.

  • Phase I: Record the total time spent in these behaviors from 0 to 10 minutes post-injection.

  • Phase II: Record the total time spent in these behaviors from 15 to 60 minutes post-injection.

4. Data Analysis:

  • Calculate the mean ± SEM for the time spent licking/biting in each phase for each treatment group.

  • Compare the this compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's).

  • A significant reduction in the time spent licking/biting in either phase indicates an analgesic effect.

  • The ED50 (the dose that produces 50% of the maximal effect) can be calculated to determine the potency of this compound. For a structurally similar benzylpiperidine derivative, an ED50 of 13.98 mg/kg was observed in the formalin test in rats.[3]

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Paw Licking/Biting Time in the Formalin Test (Phase I)

Treatment GroupDose (mg/kg)NLicking/Biting Time (seconds) (Mean ± SEM)% Inhibition
Vehicle Control-10e.g., 65.2 ± 5.8-
This compound110e.g., 58.1 ± 6.2e.g., 10.9%
This compound310e.g., 45.7 ± 5.1e.g., 29.9%
This compound1010e.g., 30.3 ± 4.5e.g., 53.5%
This compound3010e.g., 20.1 ± 3.9 e.g., 69.2%
Morphine (Positive Control)510e.g., 15.4 ± 3.1e.g., 76.4%
p < 0.05, ** p < 0.001 compared to Vehicle Control*

Table 2: Effect of this compound on Paw Licking/Biting Time in the Formalin Test (Phase II)

Treatment GroupDose (mg/kg)NLicking/Biting Time (seconds) (Mean ± SEM)% Inhibition
Vehicle Control-10e.g., 150.4 ± 12.3-
This compound110e.g., 125.8 ± 11.5e.g., 16.4%
This compound310e.g., 90.2 ± 9.8e.g., 40.0%
This compound1010e.g., 55.6 ± 7.2 e.g., 63.0%
This compound3010e.g., 35.1 ± 6.5e.g., 76.7%
Morphine (Positive Control)510e.g., 25.9 ± 5.3**e.g., 82.8%
p < 0.05, *** p < 0.001 compared to Vehicle Control

Conclusion

The formalin test is a robust and informative model for characterizing the analgesic potential of novel compounds like this compound. By following the detailed protocols and utilizing the structured data presentation formats outlined in these application notes, researchers can effectively assess the efficacy of this compound in alleviating both acute and inflammatory pain. The potential dual mechanism of action of this compound as a MOR agonist and σ1R antagonist makes it a compound of significant interest for the development of next-generation analgesics.

References

Methodology for Studying DDATHF-Induced Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for investigating the effects of the antifolate compound 5,10-dideazatetrahydrofolate (DDATHF), also known as lometrexol, on the cell cycle of cancer cells. The protocols outlined below will guide researchers in determining the specific phase of cell cycle arrest induced by DDATHF and in elucidating the underlying molecular mechanisms.

Introduction

DDATHF is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By disrupting the synthesis of purines, DDATHF effectively halts DNA replication and, consequently, cell proliferation. Understanding the precise impact of DDATHF on cell cycle progression is crucial for its development as a therapeutic agent. This document provides protocols for cell viability assessment, cell cycle analysis by flow cytometry, and mechanistic studies using Western blotting.

Data Presentation

Table 1: Dose-Dependent Effect of DDATHF on Cell Viability
DDATHF Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
0.185 ± 4.8
162 ± 6.1
1041 ± 5.5
10025 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of DDATHF-Induced Cell Cycle Arrest
Treatment Time (hours)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Control)55 ± 3.125 ± 2.520 ± 2.8
1250 ± 3.522 ± 2.928 ± 3.1
2440 ± 4.215 ± 2.145 ± 4.5
4825 ± 3.810 ± 1.965 ± 5.3

Cells were treated with 10 µM DDATHF. Data are presented as mean ± standard deviation.

Table 3: Quantitative Western Blot Analysis of Key Cell Cycle Regulatory Proteins
ProteinFold Change (DDATHF-treated vs. Control)
p533.5 ± 0.4
p214.2 ± 0.5
CDK10.4 ± 0.1
Cyclin B12.8 ± 0.3

Cells were treated with 10 µM DDATHF for 24 hours. Data are normalized to a loading control (e.g., β-actin) and presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Culture and DDATHF Treatment
  • Cell Line: A suitable cancer cell line (e.g., Jurkat, HeLa, or A549) should be selected.

  • Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to attach and reach 60-70% confluency.

  • DDATHF Preparation: Prepare a stock solution of DDATHF in a suitable solvent (e.g., DMSO or sterile water) and dilute it to the desired final concentrations in the culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of DDATHF. A vehicle control (medium with the solvent at the same concentration used for the highest DDATHF dose) must be included.

  • Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: After treatment, collect the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: a. Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI). d. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and detect emission at ~610 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content.

Protocol 3: Western Blot Analysis of Cell Cycle Proteins
  • Protein Extraction: a. After DDATHF treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: a. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes. b. Load the samples onto a 10-12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, CDK1, Cyclin B1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome cell_culture Cell Culture ddathf_treatment DDATHF Treatment (0.1-100 µM) cell_culture->ddathf_treatment flow_cytometry Flow Cytometry (Cell Cycle Analysis) ddathf_treatment->flow_cytometry western_blot Western Blot (Protein Expression) ddathf_treatment->western_blot cell_cycle_arrest Determine Cell Cycle Arrest Phase flow_cytometry->cell_cycle_arrest mechanism Elucidate Molecular Mechanism western_blot->mechanism G2M_checkpoint_pathway DDATHF DDATHF DNA_Damage DNA Damage / Purine Depletion DDATHF->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 CDK1_CyclinB1 CDK1/Cyclin B1 Complex p21->CDK1_CyclinB1 Inhibition G2M_Arrest G2/M Arrest CDK1_CyclinB1->G2M_Arrest Mitosis Mitosis CDK1_CyclinB1->Mitosis Promotes

Application Notes and Protocols: Measuring the Effect of DFBTA on Chloride Conductance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for assessing the effect of the novel compound, DFBTA , on chloride conductance. While specific data for this compound is not yet publicly available, this document outlines the established methodologies used to characterize compounds that modulate chloride channel activity, with a focus on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a key chloride channel implicated in various diseases. The protocols and data presentation formats provided herein are directly applicable to the investigation of this compound and similar compounds.

The primary techniques covered include:

  • Electrophysiological Assays:

    • Patch-Clamp Electrophysiology (Whole-Cell Configuration)

    • Ussing Chamber System for Epithelial Tissues

  • Fluorescence-Based Assays:

    • Fluorescent Imaging Plate Reader (FLIPR) Membrane Potential Assay

    • Chloride-Sensitive Fluorescent Indicators

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison. The following tables provide templates for organizing results obtained from studying a hypothetical CFTR modulator like this compound.

Table 1: Electrophysiological Analysis of this compound on CFTR-Mediated Chloride Currents

Cell Line/TissueExperimental ConditionThis compound Concentration (µM)Peak Current Density (pA/pF)Change in Conductance (%)N
HEK293-CFTRForskolin (10 µM)0 (Vehicle)50.2 ± 4.51008
HEK293-CFTRForskolin (10 µM)175.8 ± 6.11518
HEK293-CFTRForskolin (10 µM)10120.4 ± 9.82408
Primary Human Bronchial Epithelial (HBE) Cells (F508del/F508del)Forskolin (10 µM) + Genistein (50 µM)0 (Vehicle)12.1 ± 2.31006
Primary HBE Cells (F508del/F508del)Forskolin (10 µM) + Genistein (50 µM)1045.3 ± 5.73746

Table 2: Ussing Chamber Analysis of this compound on Transepithelial Chloride Transport

Tissue/Cell MonolayerTreatment ConditionThis compound Concentration (µM)Short-Circuit Current (Isc) Change (µA/cm²)Transepithelial Resistance (Ω·cm²)N
FRT-CFTRAmiloride (100 µM) -> Forskolin (10 µM)0 (Vehicle)25.6 ± 3.1850 ± 755
FRT-CFTRAmiloride (100 µM) -> Forskolin (10 µM)558.2 ± 6.4830 ± 685
Human Nasal Epithelial (HNE) Cells (F508del/F508del)Amiloride (100 µM) -> Forskolin (10 µM)0 (Vehicle)5.4 ± 1.21200 ± 1504
Human Nasal Epithelial (HNE) Cells (F508del/F508del)Amiloride (100 µM) -> Forskolin (10 µM)1022.1 ± 3.91150 ± 1304

Table 3: Fluorescence-Based Assay of this compound on Chloride Efflux

Cell LineAssay TypeThis compound Concentration (µM)Fluorescence Quenching Rate (RFU/s)% of Maximal ResponseN
CHO-YFP-CFTRYFP Halide Quenching0 (Vehicle)10.5 ± 1.81012
CHO-YFP-CFTRYFP Halide Quenching135.2 ± 4.13512
CHO-YFP-CFTRYFP Halide Quenching1088.9 ± 9.58912
CFBE41o- (F508del)MQAE Chloride Efflux0 (Vehicle)5.7 ± 0.988
CFBE41o- (F508del)MQAE Chloride Efflux1028.4 ± 3.3408

Experimental Protocols

Patch-Clamp Electrophysiology (Whole-Cell Recording)

This technique provides a high-resolution measurement of ion channel activity in a single cell, making it the gold standard for characterizing the biophysical properties of ion channels.[1][2][3][4][5]

Objective: To measure macroscopic chloride currents in response to this compound in cells expressing the target chloride channel (e.g., CFTR).

Materials:

  • Cells: HEK293 or CHO cells stably expressing wild-type or mutant CFTR.

  • Extracellular (Bath) Solution: 145 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.

  • Intracellular (Pipette) Solution: 140 mM NMDG-Cl, 5 mM Mg-ATP, 1 mM EGTA, 10 mM HEPES, pH 7.2 with Tris.

  • Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ.

  • Patch-Clamp Amplifier and Data Acquisition System.

  • This compound Stock Solution: 10 mM in DMSO.

  • Activators: Forskolin (to activate CFTR via cAMP pathway).

Protocol:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Fill a patch pipette with the intracellular solution and mount it on the micromanipulator.

  • Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. This allows for control of the intracellular environment and measurement of currents from the entire cell membrane.

  • Initial Recording: Clamp the cell membrane potential at -60 mV.

  • Drug Application: Perfuse the bath with the extracellular solution containing the vehicle (DMSO) and record baseline currents.

  • Channel Activation: Perfuse with a solution containing an activator (e.g., 10 µM Forskolin) to stimulate chloride channel activity.

  • This compound Application: Once a stable activated current is achieved, perfuse with a solution containing the activator and the desired concentration of this compound.

  • Data Acquisition: Record the current responses to voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) before and after this compound application.

  • Data Analysis: Measure the peak current amplitude at a specific voltage (e.g., +80 mV). Normalize the current to the cell capacitance to obtain current density (pA/pF). Plot current-voltage (I-V) relationships.

Ussing Chamber System

This method is used to measure ion transport across an epithelial monolayer, providing a more physiologically relevant model for tissues like the airway or intestine.[6]

Objective: To determine the effect of this compound on transepithelial chloride secretion.

Materials:

  • Cell Monolayers: Primary human bronchial epithelial (HBE) cells or cell lines like T84 or FRT grown on permeable filter supports (e.g., Transwell®).

  • Ussing Chamber and Voltage-Clamp Amplifier.

  • Ringer's Solution: Symmetrical or asymmetrical chloride concentrations depending on the experimental goal.

  • This compound Stock Solution: 10 mM in DMSO.

  • Pharmacological Agents: Amiloride (to block sodium channels), Forskolin (to activate CFTR), Bumetanide (to block the Na-K-2Cl cotransporter and confirm the current is carried by chloride).

Protocol:

  • Monolayer Preparation: Culture cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved, indicating a confluent monolayer.

  • Chamber Mounting: Mount the filter support in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Add Ringer's solution to both compartments and allow the system to equilibrate.

  • Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current, which represents the net ion transport across the epithelium.

  • Baseline Measurement: Record a stable baseline Isc.

  • Sodium Channel Blockade: Add amiloride to the apical chamber to inhibit sodium absorption.

  • This compound Application: Add this compound to the apical or basolateral chamber (depending on the hypothesized site of action) and record any change in Isc.

  • CFTR Activation: Add Forskolin to the basolateral chamber to stimulate CFTR-mediated chloride secretion and observe the increase in Isc.

  • Inhibition: At the end of the experiment, add a chloride channel inhibitor (e.g., CFTRinh-172) or bumetanide to the basolateral side to confirm that the measured current is due to chloride transport.

  • Data Analysis: Calculate the change in Isc (ΔIsc) in response to this compound and other agents.

Fluorescence-Based Assays

These assays are well-suited for high-throughput screening (HTS) to identify and characterize modulators of chloride channel activity.

Objective: To measure this compound-mediated chloride influx in a high-throughput format.[5]

Materials:

  • Cells: A cell line co-expressing the target chloride channel (e.g., CFTR) and a halide-sensitive Yellow Fluorescent Protein (YFP).

  • Assay Buffer: Chloride-free buffer (e.g., replacing NaCl with NaNO₃).

  • Stimulus Buffer: Assay buffer containing a high concentration of a quenching halide (e.g., NaI).

  • Fluorescence Plate Reader.

  • This compound and Activators.

Protocol:

  • Cell Plating: Plate the YFP-expressing cells in a 96- or 384-well plate.

  • Compound Incubation: Incubate the cells with this compound or vehicle for the desired time.

  • Assay Preparation: Wash the cells with assay buffer. Add assay buffer containing activators (e.g., Forskolin) to the wells.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.

  • Halide Addition: Inject the stimulus buffer (containing NaI) into the wells.

  • Data Acquisition: Continuously record the YFP fluorescence. The influx of iodide through open chloride channels will quench the YFP fluorescence.

  • Data Analysis: Calculate the initial rate of fluorescence quenching. Compare the rates in this compound-treated wells to control wells.

Objective: To measure this compound-mediated chloride efflux.[1][7]

Materials:

  • Cells: Any cell line expressing the chloride channel of interest.

  • MQAE Loading Buffer: Buffer containing N-(6-Methoxyquinolyl)acetoethyl ester (MQAE).

  • Chloride-Free Buffer.

  • Fluorescence Plate Reader.

  • This compound and Activators.

Protocol:

  • Cell Plating: Plate cells in a multi-well plate.

  • MQAE Loading: Load the cells with MQAE by incubating them in the loading buffer. The fluorescence of MQAE is quenched by chloride.

  • Washing: Wash the cells to remove extracellular MQAE.

  • Compound Incubation: Incubate with this compound or vehicle.

  • Chloride Efflux Stimulation: Replace the buffer with a chloride-free buffer containing activators. This creates a chloride gradient driving efflux.

  • Fluorescence Measurement: Measure the increase in MQAE fluorescence over time as intracellular chloride leaves the cell, relieving the quenching.

  • Data Analysis: Calculate the rate of fluorescence increase.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway for CFTR activation and the general workflow for characterizing a compound like this compound.

CFTR_Activation_Pathway cluster_cftr Cell Membrane GPCR GPCR (e.g., β2-AR) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates R_Domain Regulatory (R) Domain PKA->R_Domain Phosphorylates CFTR CFTR Channel Cl_out Cl- CFTR->Cl_out Efflux Cl_in Cl- This compound This compound (Potentiator) This compound->CFTR Increases Open Probability Forskolin Forskolin Forskolin->AC Directly Activates

Caption: CFTR activation pathway showing potential points of intervention.

DFBTA_Characterization_Workflow HTS Primary Screen (High-Throughput Fluorescence Assay) Hit_Val Hit Validation & Dose-Response (YFP Quenching / MQAE) HTS->Hit_Val Identifies 'Hits' Secondary_Assay Secondary Assay (Ussing Chamber) Hit_Val->Secondary_Assay Confirms Activity on Epithelia Gold_Standard Gold Standard Characterization (Patch-Clamp) Secondary_Assay->Gold_Standard Detailed Biophysical Analysis Mechanism Mechanism of Action Studies (e.g., Corrector vs. Potentiator) Gold_Standard->Mechanism Elucidates Molecular Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Workflow for the characterization of a novel chloride channel modulator.

References

Application Notes and Protocols: The Use of DFBTA in Cystic Fibrosis Airway Epithelial Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

Awaiting Compound Identification

Extensive searches for a compound designated "DFBTA" or "N-(3,5-difluorobenzoyl)-L-threonyl-L-asparagine" within the context of cystic fibrosis (CF) research have not yielded any specific information. This suggests that the provided acronym or chemical name may be incorrect or that the compound is not yet documented in publicly available scientific literature.

To provide accurate and relevant application notes and protocols, the correct identification of the compound is essential. Researchers, scientists, and drug development professionals interested in this topic are encouraged to verify the compound's name and/or provide any alternative designations or relevant publications.

Upon successful identification of the compound and its role in cystic fibrosis research, this document will be populated with the following detailed information:

Future Content Upon Compound Identification

Introduction to [Correct Compound Name] in Cystic Fibrosis Research

  • Mechanism of Action: A detailed explanation of how the compound interacts with cystic fibrosis transmembrane conductance regulator (CFTR) protein or other relevant cellular targets in airway epithelial cells. This section will describe its role as a potential corrector, potentiator, or other type of modulator.

  • Therapeutic Rationale: An overview of why this compound is being investigated for cystic fibrosis, including its potential to address specific CFTR mutations (e.g., F508del) or downstream cellular defects.

Experimental Applications and Protocols

This section will provide step-by-step protocols for key experiments utilizing the compound in the study of CF airway epithelial cells.

  • Cell Culture of CF Airway Epithelial Cells:

    • Protocol for culturing primary human bronchial epithelial cells (hBECs) or relevant cell lines (e.g., CFBE41o-).

    • Details on cell seeding, differentiation at the air-liquid interface (ALI), and maintenance.

  • [Correct Compound Name] Treatment Protocol:

    • Preparation of stock solutions and working concentrations.

    • Detailed instructions for treating cell cultures, including incubation times and conditions.

  • Functional Assays for CFTR Activity:

    • Ussing Chamber Electrophysiology: A protocol for measuring CFTR-mediated chloride transport across polarized epithelial monolayers.

    • Membrane Potential Assays: Methods using fluorescent indicators to assess changes in cell membrane potential as a measure of CFTR channel activity.

  • Biochemical Assays for CFTR Protein:

    • Western Blotting: A protocol to assess the maturation and expression levels of the CFTR protein (B and C bands).

    • Immunofluorescence: A method for visualizing the subcellular localization of the CFTR protein within epithelial cells.

Data Presentation

All quantitative data from cited studies will be summarized in clearly structured tables for easy comparison.

  • Table 1: Effect of [Correct Compound Name] on CFTR-Mediated Chloride Current.

    Treatment Group Concentration (µM) Change in Isc (µA/cm²) Fold Change vs. Vehicle
    Vehicle Control - 1.0
    [Compound] X

    | Positive Control | Y | | |

  • Table 2: Impact of [Correct Compound Name] on F508del-CFTR Maturation.

    Treatment Group Concentration (µM) Ratio of Band C / (Band B + C)
    Vehicle Control -
    [Correct Compound Name] X

    | Corrector Control | Y | |

Visualizations

Diagrams will be provided to illustrate key pathways and workflows.

  • Signaling Pathway Diagram:

    CFTR_Modulation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Misfolded F508del-CFTR Misfolded F508del-CFTR Corrected CFTR Corrected CFTR Misfolded F508del-CFTR->Corrected CFTR Correction Degradation Degradation Misfolded F508del-CFTR->Degradation Proteasome Processing Processing Corrected CFTR->Processing [Correct Compound Name]\n(Corrector) [Correct Compound Name] (Corrector) [Correct Compound Name]\n(Corrector)->Misfolded F508del-CFTR Binding & Stabilization Functional CFTR Functional CFTR Processing->Functional CFTR Ion Transport Ion Transport Functional CFTR->Ion Transport Cl- Efflux [Correct Compound Name]\n(Potentiator) [Correct Compound Name] (Potentiator) [Correct Compound Name]\n(Potentiator)->Functional CFTR Increases Channel Gating

    Caption: Proposed mechanism of action for a hypothetical CFTR modulator.

  • Experimental Workflow Diagram:

    Experimental_Workflow Start Start Culture CF hBECs at ALI Culture CF hBECs at ALI Start->Culture CF hBECs at ALI Treat with [Correct Compound Name] Treat with [Correct Compound Name] Culture CF hBECs at ALI->Treat with [Correct Compound Name] Functional Analysis Functional Analysis Treat with [Correct Compound Name]->Functional Analysis Biochemical Analysis Biochemical Analysis Treat with [Correct Compound Name]->Biochemical Analysis Ussing Chamber Ussing Chamber Functional Analysis->Ussing Chamber Membrane Potential Assay Membrane Potential Assay Functional Analysis->Membrane Potential Assay Data Analysis & Interpretation Data Analysis & Interpretation Ussing Chamber->Data Analysis & Interpretation Membrane Potential Assay->Data Analysis & Interpretation Western Blot Western Blot Biochemical Analysis->Western Blot Immunofluorescence Immunofluorescence Biochemical Analysis->Immunofluorescence Western Blot->Data Analysis & Interpretation Immunofluorescence->Data Analysis & Interpretation

    Caption: General experimental workflow for evaluating a novel compound.

We look forward to receiving the corrected compound information to complete this comprehensive resource for the cystic fibrosis research community.

Troubleshooting & Optimization

troubleshooting DFBTA solubility issues for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with DFBTA in preparation for in vivo studies.

Troubleshooting Guide

Researchers facing challenges with this compound solubility for in vivo experiments can encounter issues such as precipitation, difficulty in achieving desired concentrations, and vehicle-induced toxicity. This guide provides a systematic approach to addressing these problems.

Q1: My this compound is not dissolving in the recommended vehicle. What should I do?

A1: If you are experiencing difficulty dissolving this compound, consider the following steps:

  • Gentle Heating and Sonication: As a first step, gentle heating and/or sonication can aid in the dissolution of this compound. Be cautious with the temperature to avoid degradation of the compound.

  • Vehicle Component Check: Ensure that all components of your vehicle are of high quality and have been stored correctly. For instance, hygroscopic solvents like DMSO should be from a freshly opened bottle.

  • Sequential Addition of Solvents: When using a multi-component vehicle, the order of solvent addition is critical. Always start by dissolving this compound in the primary organic solvent (e.g., DMSO) before adding aqueous components or lipids.

  • Alternative Solvent Systems: If the initial formulation is unsuccessful, consider alternative vehicle compositions. The choice of vehicle can significantly impact solubility and bioavailability.

Q2: I observed precipitation after preparing my this compound formulation. How can I prevent this?

A2: Precipitation can occur due to a variety of factors, including temperature changes, pH shifts, or exceeding the solubility limit.

  • Maintain Temperature: Ensure that the formulation is maintained at a consistent temperature during preparation and administration. Some formulations may require administration shortly after preparation to prevent precipitation.

  • Consider a Suspension: If a clear solution at the desired concentration is not achievable, creating a homogenous and stable suspension is a viable alternative for some routes of administration. This requires careful selection of suspending agents and appropriate particle size reduction.

Q3: Are there alternative formulation strategies to improve this compound solubility?

A3: Yes, several advanced formulation strategies can be employed for poorly soluble compounds like this compound. These often involve the use of specialized excipients.[1][2]

  • Co-solvents: Utilizing a mixture of water-miscible organic solvents can enhance solubility.[3]

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[2]

  • Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2][3]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve solubility and oral absorption.[3][4] These formulations can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).

Frequently Asked Questions (FAQs)

Q: What are the recommended starting formulations for this compound for in vivo studies?

A: Based on available data, here are two potential starting formulations for this compound:

Formulation ComponentProtocol 1 (Suspended Solution)Protocol 2 (Clear Solution)
DMSO5%10%
PEG30040%-
Tween-805%-
Saline50%-
Corn Oil-90%
Achievable Solubility 8 mg/mL (20.32 mM) 2.5 mg/mL (6.35 mM)
Notes Requires sonication.Requires sonication. Recommended for dosing periods not exceeding half a month.[5]

Q: What is the known in vitro solubility of this compound?

A: The solubility of this compound in DMSO is reported to be 100 mg/mL (253.94 mM).[5] It is important to use freshly opened DMSO as it is hygroscopic, and water content can impact solubility.[5]

Q: What is this compound and what is its mechanism of action?

A: this compound is an inhibitor of ANO1 (Anoctamin 1), also known as TMEM16A, which is a calcium-activated chloride channel (CaCC).[5] ANO1 is involved in various physiological processes, including smooth muscle contraction and epithelial secretion.

Experimental Protocols

Protocol 1: Preparation of an 8 mg/mL this compound Suspended Solution

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide), high purity

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% sodium chloride)

  • Sterile conical tubes

  • Sonicator

Methodology:

  • Weigh the required amount of this compound and place it in a sterile conical tube.

  • Add 5% of the final volume of DMSO to the this compound.

  • Vortex briefly to wet the powder.

  • Add 40% of the final volume of PEG300 to the mixture.

  • Sonicate the mixture until the this compound is fully dissolved or a fine, homogenous suspension is formed. Gentle heating may be applied if necessary.

  • Add 5% of the final volume of Tween-80 and vortex to mix.

  • Finally, add 50% of the final volume of saline and vortex thoroughly to ensure a uniform suspension.

  • Visually inspect the suspension for any large aggregates before administration.

Protocol 2: Preparation of a 2.5 mg/mL this compound Clear Solution

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide), high purity

  • Corn Oil

  • Sterile conical tubes

  • Sonicator

Methodology:

  • Weigh the required amount of this compound and place it in a sterile conical tube.

  • Add 10% of the final volume of DMSO to the this compound.

  • Sonicate the mixture until the this compound is completely dissolved. The solution should be clear.

  • Add 90% of the final volume of corn oil to the DMSO solution.

  • Vortex thoroughly to ensure a homogenous solution.

  • This formulation should be used with caution for continuous dosing periods exceeding half a month.[5]

Visualizations

DFBTA_Solubility_Troubleshooting start Start: this compound Solubility Issue check_protocol Is the recommended protocol being followed precisely? start->check_protocol dissolution_issue This compound not dissolving check_protocol->dissolution_issue No precipitation_issue Precipitation observed after preparation check_protocol->precipitation_issue Yes, but still issues heat_sonicate Apply gentle heat and/or sonication dissolution_issue->heat_sonicate temp_control Maintain consistent temperature precipitation_issue->temp_control verify_reagents Verify reagent quality (e.g., fresh DMSO) heat_sonicate->verify_reagents check_order Confirm correct order of solvent addition verify_reagents->check_order alternative_formulation Explore alternative formulations (e.g., with cyclodextrins, surfactants) check_order->alternative_formulation consider_suspension Consider formulating as a stable suspension temp_control->consider_suspension consider_suspension->alternative_formulation success Successful Formulation alternative_formulation->success ANO1_Signaling_Overview cluster_cell Cell Membrane ANO1 ANO1 (TMEM16A) Calcium-Activated Chloride Channel Cl_ion_in Cl- ANO1->Cl_ion_in Efflux Ca_ion Intracellular Ca2+ Ca_ion->ANO1 Activates This compound This compound This compound->ANO1 Inhibits Cl_ion_out Cl- Cl_ion_out->ANO1 Physiological_Response Physiological Response (e.g., smooth muscle contraction, epithelial secretion) Cl_ion_in->Physiological_Response

References

Technical Support Center: Optimizing Analgesic Dosage of Novel Compounds in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to determine the optimal dosage of novel analgesic compounds, herein referred to as "Compound X," for maximum therapeutic effect in rodent models.

Troubleshooting Guide

This guide addresses common problems encountered during in vivo analgesic testing of novel compounds.

Problem Potential Cause Suggested Solution
High variability in analgesic response between individual animals. 1. Inconsistent drug administration (e.g., incorrect volume, leakage from injection site). 2. Animal stress can alter pain perception and drug metabolism.[1] 3. Genetic differences between animals, even within the same strain.1. Ensure proper training on administration techniques. For intraperitoneal (IP) injections, use appropriate needle size and inject into the lower right abdominal quadrant to avoid the cecum. For oral gavage, ensure the gavage needle is correctly placed. 2. Acclimatize animals to the experimental procedures and handling to minimize stress.[1] Perform tests in a quiet, dedicated space. 3. Increase the number of animals per group to improve statistical power.
No significant analgesic effect observed at any tested dose. 1. The compound may have poor bioavailability via the chosen route of administration. 2. The compound may be rapidly metabolized and cleared. 3. The chosen pain model may not be appropriate for the compound's mechanism of action. 4. The doses tested are outside the therapeutic window.1. Conduct pharmacokinetic studies to determine the bioavailability and half-life of Compound X. Consider alternative routes of administration. 2. Test for analgesic efficacy at earlier time points post-administration. 3. If Compound X is expected to target inflammatory pain, use a model such as the formalin or carrageenan test. For neuropathic pain, consider the chronic constriction injury (CCI) or spared nerve injury (SNI) models. 4. Perform a wider dose-range finding study, including both lower and higher doses.
Signs of toxicity or adverse effects at higher doses (e.g., sedation, respiratory depression, gastrointestinal issues). 1. The compound may have off-target effects. 2. The therapeutic index of the compound is narrow. 3. Opioid-like compounds can induce respiratory depression.[1]1. Conduct a thorough toxicological screen. 2. Determine the maximum tolerated dose (MTD) and use doses below this for efficacy studies. 3. Monitor respiratory rate and other vital signs. Consider co-administration with an opioid antagonist if the mechanism is known to be opioid-related.
Development of tolerance with repeated dosing. 1. The compound may induce receptor desensitization or downregulation.1. Vary the dosing interval to allow for receptor resensitization. 2. Investigate the underlying mechanism of tolerance. 3. Consider if the compound is suitable for chronic pain models.
Discrepancy in results between different analgesic assays (e.g., effective in tail-flick but not in von Frey). 1. Different assays measure different pain modalities. The tail-flick and hot plate tests measure reflexive responses to thermal stimuli, primarily at the spinal level. The von Frey test measures mechanical allodynia, which involves both peripheral and central sensitization.[2]1. This may provide insight into the compound's mechanism of action. For example, it may be more effective against thermal hyperalgesia than mechanical allodynia. 2. Use a battery of tests that cover different pain modalities to build a comprehensive analgesic profile for Compound X.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the starting dose for Compound X in rodents?

A1: The initial step is to conduct a literature review for any existing data on similar compounds. If no data is available, an initial dose-range finding study is recommended. This typically involves administering a wide range of doses (e.g., logarithmic dose increments) to a small number of animals to identify a dose that shows some analgesic effect without causing overt toxicity.

Q2: How do I choose the appropriate pain model for testing Compound X?

A2: The choice of pain model should be guided by the suspected mechanism of action of Compound X and the clinical pain condition you are aiming to model.

  • Acute Nociceptive Pain: Hot plate and tail-flick tests are standard.

  • Inflammatory Pain: The formalin test and the carrageenan-induced paw edema model are commonly used.

  • Neuropathic Pain: The chronic constriction injury (CCI) and spared nerve injury (SNI) models are well-established.

Q3: What are the key parameters to measure in a dose-response study?

A3: The primary parameter is the analgesic effect, which is typically measured as an increase in pain threshold or a decrease in pain-related behaviors. Key metrics to determine from the dose-response curve are the ED50 (the dose that produces 50% of the maximum effect) and the Emax (the maximum observed effect). It is also crucial to record any adverse effects to assess the therapeutic window.

Q4: How can I minimize the number of animals used in my experiments while still obtaining robust data?

A4: Employing good experimental design is crucial. This includes:

  • Power analysis: To determine the minimum number of animals needed per group to detect a statistically significant effect.

  • Within-subject design: Where each animal serves as its own control, can reduce variability.

  • Multi-modal assessment: Using a battery of behavioral tests on the same cohort of animals can provide a more comprehensive profile of the compound's effects.[3]

Q5: Should I use male or female rodents, or both?

A5: It is increasingly recognized that there can be sex-based differences in pain perception and analgesic response. Therefore, it is highly recommended to use both male and female rodents in your studies to ensure the findings are generalizable.

Experimental Protocols

Hot Plate Test for Thermal Pain

This test measures the latency of a rodent to react to a heated surface, indicating its thermal pain threshold.

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

  • Procedure:

    • Set the hot plate temperature to a constant, non-injurious temperature (typically 55 ± 0.5°C).

    • Gently place the animal on the hot plate and immediately start a timer.

    • Observe the animal for signs of pain, such as licking its paws or jumping.

    • Stop the timer and remove the animal as soon as a pain response is observed. This is the baseline latency.

    • A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage. If the animal does not respond by the cut-off time, it should be removed, and the cut-off time recorded as its latency.

    • Administer Compound X or vehicle control.

    • Measure the response latency at predetermined time points after administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The analgesic effect is calculated as the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold of a rodent's paw to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments of increasing stiffness.

  • Procedure:

    • Place the animal in a testing chamber with a mesh floor and allow it to acclimate for at least 15-20 minutes.

    • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the range.

    • Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.

    • A positive response is a sharp withdrawal of the paw.

    • Use the "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.

    • Administer Compound X or vehicle control.

    • Measure the withdrawal threshold at predetermined time points after administration.

  • Data Analysis: The 50% withdrawal threshold is calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000 Where Xf is the value of the final von Frey filament used, k is a value from a lookup table based on the pattern of responses, and δ is the mean difference in log units between filaments.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Analgesic Signaling Pathway for Compound X CompoundX Compound X Receptor Target Receptor (e.g., GPCR) CompoundX->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Second_Messenger Second Messenger Cascade (e.g., ↓cAMP, ↓Ca2+ influx) G_Protein->Second_Messenger Inhibits Ion_Channel Ion Channel Modulation (e.g., ↑K+ efflux, ↓Ca2+ influx) G_Protein->Ion_Channel Modulates Kinase_Pathway Kinase Pathway Modulation (e.g., ↓PKA, ↓PKC) Second_Messenger->Kinase_Pathway Modulates Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Kinase_Pathway->Neurotransmitter_Release Neuronal_Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Neuronal_Hyperpolarization Analgesia Analgesic Effect Neurotransmitter_Release->Analgesia Leads to Neuronal_Hyperpolarization->Neurotransmitter_Release

Caption: Hypothetical signaling pathway for Compound X leading to analgesia.

G cluster_1 Experimental Workflow for Dosage Optimization DoseRange 1. Dose-Range Finding Study (Small groups, wide dose range) Toxicity Assess Acute Toxicity (Observe for adverse effects) DoseRange->Toxicity DoseResponse 2. Dose-Response Study (Determine ED50 and Emax) Toxicity->DoseResponse Select non-toxic doses AnalgesicAssay Select Appropriate Analgesic Assays (e.g., Hot Plate, von Frey) DoseResponse->AnalgesicAssay TimeCourse 3. Time-Course Study (Determine onset and duration of action) DoseResponse->TimeCourse Using effective doses Pharmacokinetics 4. Pharmacokinetic Analysis (Optional) (Correlate plasma concentration with effect) TimeCourse->Pharmacokinetics OptimalDose Optimal Dose Identified TimeCourse->OptimalDose Identify peak effect and duration Pharmacokinetics->OptimalDose

Caption: Workflow for optimizing the analgesic dosage of a novel compound.

References

Technical Support Center: Overcoming Common Issues in DDATHF In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DDATHF (Lometrexol) in vitro cytotoxicity assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful execution and interpretation of their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during DDATHF cytotoxicity assays, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
High IC50 values or low cytotoxicity High folate concentration in culture medium: Standard media like RPMI-1640 contain high levels of folic acid, which can compete with DDATHF for cellular uptake and reduce its efficacy.[1][2]- Use low-folate or folate-free media (e.g., custom RPMI without folic acid) supplemented with a controlled, low concentration of folinic acid or 5-methyltetrahydrofolate.[2]- Culture cells in low-folate medium for a period before the assay to deplete intracellular folate stores.[2]
Cell line resistance: The cell line may have low expression of the folate receptor or the proton-coupled folate transporter (PCFT), which are important for DDATHF uptake.[2][3]- Screen cell lines for folate receptor and PCFT expression.- Use cell lines known to be sensitive to antifolates.
Incorrect drug concentration range: The tested concentrations may be too low to induce a cytotoxic effect.- Perform a preliminary dose-range finding experiment with a wide range of DDATHF concentrations.
High variability between replicate wells Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results.[4]- Ensure cells are in a single-cell suspension before seeding.- Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps.
Edge effects: Evaporation from wells on the edge of the plate can concentrate media components and the drug, leading to inconsistent results.- Fill the outer wells of the plate with sterile PBS or media without cells.- Ensure proper humidification of the incubator.
Pipetting errors: Inaccurate pipetting of the drug or assay reagents will introduce variability.[5]- Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.
Unexpected dose-response curve (e.g., non-sigmoidal, hormesis) Compound precipitation: DDATHF may precipitate at high concentrations in the culture medium.- Visually inspect the wells for any precipitate after adding the drug.- Prepare fresh drug dilutions for each experiment.
Assay interference: The compound may interfere with the chemistry of the cytotoxicity assay (e.g., reducing MTT reagent).[6]- Run a control experiment with the drug in cell-free media to check for direct effects on the assay reagents.[6]- Consider using a different cytotoxicity assay that works on a different principle (e.g., LDH release vs. metabolic activity).
Cellular stress response: At sub-lethal concentrations, the drug may induce a stress response that alters cell metabolism, affecting assays like MTT.[6]- Correlate assay results with direct cell counting or imaging to confirm cell death.
Negative cytotoxicity values Inaccurate background subtraction: Incorrect subtraction of the blank (media only) absorbance can lead to erroneous results.[4][5]- Ensure proper controls are included: media only, cells with vehicle control, and cells with a positive control for cytotoxicity.[7]
Enhanced cell growth: At very low concentrations, some compounds can paradoxically stimulate cell proliferation.- This is a rare but possible biological effect. Confirm with cell counting and consider the biological relevance.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of DDATHF (Lometrexol)?

DDATHF is a folate analog antimetabolite. It primarily inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[8][9][10] This inhibition depletes the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis. Consequently, this leads to an arrest of cells in the S phase of the cell cycle and ultimately induces apoptosis.[8][11]

2. Why is the folate concentration in the cell culture medium so critical for DDATHF assays?

The cytotoxic effect of DDATHF is highly sensitive to the concentration of folates in the culture medium.[1][2] DDATHF enters cells via the same transporters as natural folates, such as the folate receptor and the proton-coupled folate transporter (PCFT).[2][3] High levels of folic acid in the medium will outcompete DDATHF for uptake, leading to reduced intracellular drug concentration and diminished cytotoxic effect. Therefore, it is crucial to use low-folate or folate-free medium for these assays to accurately assess the potency of DDATHF.

3. What are the appropriate controls for a DDATHF cytotoxicity assay?

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve DDATHF. This control accounts for any effect of the solvent on cell viability.

  • Negative Control (Untreated Cells): Cells cultured in the assay medium without any treatment. This represents 100% cell viability.

  • Positive Control: Cells treated with a compound known to induce cytotoxicity in the chosen cell line. This confirms that the cells are responsive to cytotoxic agents and the assay is working correctly.

  • Media Blank: Wells containing only the culture medium and the assay reagent. This is used to subtract the background absorbance or fluorescence.[7]

4. How long should I expose the cells to DDATHF?

The optimal exposure time can vary depending on the cell line and its doubling time. Since DDATHF's mechanism involves the disruption of DNA synthesis, an exposure time that allows for at least one to two cell cycles is often necessary to observe a significant cytotoxic effect. A common starting point is a 72-hour incubation period. However, it is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line.

5. Which cytotoxicity assay method is best for DDATHF?

Several methods can be used, each with its own advantages and disadvantages.

  • Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells. They are widely used and relatively simple to perform. However, be aware of potential interference from the compound itself.[6]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of membrane integrity loss.[4]

  • ATP-based Assays: These luminescent assays quantify the amount of ATP in viable cells, which is a good indicator of cell health.

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays use dyes that can only enter cells with compromised membranes. They are often used for direct cell counting via microscopy or flow cytometry.

For initial screening, metabolic or LDH assays are often suitable. If you suspect assay interference, it is advisable to confirm your results with a second method that relies on a different principle.

Experimental Protocol: DDATHF In Vitro Cytotoxicity Assay (MTT-based)

This protocol provides a general framework for determining the IC50 of DDATHF in an adherent cell line using an MTT assay.

1. Materials and Reagents:

  • DDATHF (Lometrexol)

  • Cell line of interest

  • Low-folate RPMI-1640 medium (or other suitable folate-deficient medium)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

2. Cell Culture and Seeding:

  • Culture cells in low-folate RPMI supplemented with 10% dFBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during their exponential growth phase using Trypsin-EDTA.

  • Perform a cell count and assess viability (e.g., using Trypan Blue).

  • Dilute the cells in the low-folate medium to the desired seeding density (typically 2,000-10,000 cells/well, to be optimized for each cell line).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to attach.

3. Drug Treatment:

  • Prepare a stock solution of DDATHF in DMSO.

  • Perform serial dilutions of the DDATHF stock solution in low-folate medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 nM to 100 µM).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DDATHF. Include vehicle control wells (medium with the highest concentration of DMSO used).

  • Incubate the plate for 72 hours (or the optimized exposure time).

4. MTT Assay:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the media blank from all other absorbance values.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the DDATHF concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of DDATHF that inhibits 50% of cell viability.

Visualizations

DDATHF Signaling Pathway and Mechanism of Action

DDATHF_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DDATHF_ext DDATHF (Lometrexol) FR Folate Receptor (FR) DDATHF_ext->FR PCFT Proton-Coupled Folate Transporter (PCFT) DDATHF_ext->PCFT DDATHF_int Intracellular DDATHF FR->DDATHF_int PCFT->DDATHF_int GARFT GARFT DDATHF_int->GARFT Inhibition Purine_synthesis De Novo Purine Synthesis GARFT->Purine_synthesis Purines Purine Nucleotides (ATP, GTP) Purine_synthesis->Purines DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA S_phase_arrest S-Phase Arrest DNA_RNA->S_phase_arrest Apoptosis Apoptosis S_phase_arrest->Apoptosis

Caption: Mechanism of action of DDATHF (Lometrexol).

Experimental Workflow for DDATHF Cytotoxicity Assay

DDATHF_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (cell attachment) seed_cells->incubate_24h add_drug Add DDATHF to cells incubate_24h->add_drug prepare_drug Prepare serial dilutions of DDATHF prepare_drug->add_drug incubate_72h Incubate for 72h (drug exposure) add_drug->incubate_72h add_reagent Add cytotoxicity assay reagent (e.g., MTT) incubate_72h->add_reagent incubate_reagent Incubate (reagent reaction) add_reagent->incubate_reagent read_plate Read plate (absorbance/fluorescence) incubate_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a DDATHF in vitro cytotoxicity assay.

References

Technical Support Center: Strategies to Mitigate Off-Target Effects of DFBTA in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using DFBTA, a potent ANO1 inhibitor, in cellular models. Our goal is to help you design robust experiments and accurately interpret your results by minimizing and controlling for potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, orally active small molecule inhibitor of Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A). ANO1 is a calcium-activated chloride channel that plays a crucial role in various physiological processes, and its dysregulation has been implicated in several diseases, including cancer. The reported IC50 of this compound for ANO1 is approximately 24 nM.

Q2: What are "off-target" effects and why are they a concern with this compound?

Off-target effects occur when a drug or small molecule interacts with proteins other than its intended target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other adverse effects that are not related to the inhibition of the primary target, ANO1.[1] Mitigating these effects is crucial for accurately attributing observed phenotypes to the inhibition of ANO1.

Q3: What are the known or potential off-target signaling pathways affected by this compound?

  • Epidermal Growth Factor Receptor (EGFR) Signaling: ANO1 can promote the phosphorylation and activation of EGFR, leading to downstream activation of MAPK/ERK and PI3K/Akt pathways.[2]

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is a downstream effector of both EGFR and Ras signaling, both of which can be influenced by ANO1 activity.[2]

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling: Similar to the MAPK/ERK pathway, PI3K/Akt signaling is a critical downstream cascade of EGFR that can be modulated by ANO1.[2]

  • Transforming Growth Factor-beta (TGF-β) Signaling: ANO1 has been shown to regulate the TGF-β signaling pathway, which is involved in cell proliferation, migration, and invasion.[2]

  • Other Ion Channels: Given the nature of this compound as an ion channel inhibitor, it is plausible that it could have off-target effects on other chloride or ion channels, such as ANO2 or the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Troubleshooting Guide

Issue 1: Unexpected or High Levels of Cytotoxicity

Problem: You observe significant cell death at concentrations of this compound where you expect to see specific inhibition of ANO1.

Possible Cause: The observed cytotoxicity may be due to off-target effects rather than the intended inhibition of ANO1.

Mitigation Strategies:

  • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 for cytotoxicity. This will help you identify a concentration range where this compound inhibits ANO1 with minimal impact on cell viability.

  • Control Cell Lines: Use a cell line that does not express ANO1 (ANO1-negative) as a negative control. If this compound still induces cytotoxicity in these cells, it is likely an off-target effect.

  • siRNA/shRNA Knockdown: Compare the phenotype of this compound treatment with that of ANO1 knockdown using siRNA or shRNA. If the phenotypes are similar, it provides stronger evidence that the observed effect is on-target.

  • Rescue Experiment: If possible, overexpress a this compound-resistant mutant of ANO1. If this rescues the cytotoxic phenotype, it confirms the on-target nature of the effect.

Issue 2: Discrepancy Between this compound Treatment and Genetic Knockdown of ANO1

Problem: The cellular phenotype observed after this compound treatment is different from the phenotype observed after knocking down ANO1 using siRNA or CRISPR.

Possible Cause: This discrepancy strongly suggests that this compound is exerting off-target effects.

Mitigation Strategies:

  • Kinase Selectivity Profiling: If resources permit, perform a kinase selectivity profiling assay (e.g., KINOMEscan®) to identify potential off-target kinases of this compound.[3][4][5] This will provide a direct assessment of its selectivity.

  • Western Blot Analysis of Off-Target Pathways: Based on the known signaling pathways associated with ANO1, perform western blot analysis to check for the activation or inhibition of key proteins in pathways like EGFR, MAPK/ERK, and PI3K/Akt.

  • Use of Structurally Unrelated ANO1 Inhibitors: Compare the effects of this compound with other structurally different ANO1 inhibitors. If multiple inhibitors produce the same phenotype, it is more likely to be an on-target effect.

Quantitative Data Summary

Due to the limited availability of public data specifically for this compound, the following tables provide examples of quantitative data for other ANO1 inhibitors. This information can serve as a valuable reference for designing experiments and interpreting results with this compound.

Table 1: Cell Viability (IC50) of ANO1 Inhibitors in Different Cell Lines

Cell LineANO1 InhibitorIC50 (µM)Reference
FaDuCaCCinh-A018.5[6]
KYSE140CaCCinh-A018.0[6]
KYSE510CaCCinh-A013.1[6]
PC-3Idebenone9.2[7]
PC-3cis-resveratrol~10-30[8]
PC-3trans-resveratrol~100-300[8]

Table 2: Inhibition of ANO1 Activity by Various Inhibitors

InhibitorIC50 (µM)Assay MethodReference
Ani9 Analogs< 3Fluorescence plate reader assay[9][10]
Idebenone9.2Apical membrane currents[7]
cis-resveratrol~10-30YFP fluorescence quenching[8]
trans-resveratrol~100-300YFP fluorescence quenching[8]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic IC50.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate with gentle shaking for 15-30 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[6][9][10][11][12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[13][14][15][16][17]

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot for Signaling Pathway Analysis

This protocol allows for the analysis of changes in protein expression and phosphorylation in signaling pathways affected by this compound.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-ANO1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentration and time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

siRNA-mediated Knockdown of ANO1

This protocol provides a method to specifically reduce ANO1 expression to serve as a positive control for on-target effects of this compound.

Materials:

  • Cells of interest

  • siRNA targeting ANO1 and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Seed cells in 6-well plates to be 30-50% confluent at the time of transfection.

  • Dilute the siRNA in Opti-MEM.

  • Dilute the transfection reagent in Opti-MEM.

  • Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to form complexes.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 24-72 hours.

  • Harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown efficiency, or functional assays to compare with this compound treatment).

Visualizations

ANO1_Signaling_Pathway This compound This compound ANO1 ANO1 This compound->ANO1 Inhibits Cl_minus Cl- ANO1->Cl_minus Efflux EGFR EGFR ANO1->EGFR Activates TGFb_R TGF-β Receptor ANO1->TGFb_R Regulates Ca2_plus Ca2+ Ca2_plus->ANO1 Activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Inhibition Akt->Apoptosis SMADs SMADs TGFb_R->SMADs SMADs->Proliferation SMADs->Migration Experimental_Workflow Start Start: Hypothesis of this compound's effect DoseResponse 1. Dose-Response Assay (MTT) Determine cytotoxic IC50 Start->DoseResponse OnTargetValidation 2. On-Target Validation DoseResponse->OnTargetValidation DFBTATreatment This compound Treatment DoseResponse->DFBTATreatment siRNA ANO1 siRNA Knockdown OnTargetValidation->siRNA ControlCellLine ANO1-Negative Cell Line OnTargetValidation->ControlCellLine PhenotypeComparison 3. Phenotype Comparison siRNA->PhenotypeComparison ControlCellLine->PhenotypeComparison ApoptosisAssay Apoptosis Assay (Annexin V) PhenotypeComparison->ApoptosisAssay SignalingAnalysis Signaling Pathway Analysis (Western Blot) PhenotypeComparison->SignalingAnalysis DFBTATreatment->PhenotypeComparison Interpretation 4. Data Interpretation ApoptosisAssay->Interpretation SignalingAnalysis->Interpretation OnTarget Conclusion: On-Target Effect Interpretation->OnTarget Phenotypes Match OffTarget Conclusion: Potential Off-Target Effect Interpretation->OffTarget Phenotypes Differ

References

Technical Support Center: Enhancing D-fagomine Delivery and Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research purposes only and is based on the assumption that "DFBTA" refers to D-fagomine. Please verify the identity of your compound before proceeding with any experimental work.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the delivery and bioavailability of D-fagomine in animal models.

Frequently Asked Questions (FAQs)

Q1: What is D-fagomine and what is its primary mechanism of action?

A1: D-fagomine is an iminosugar, a type of natural compound that is an analogue of monosaccharides. Its primary mechanism of action is the inhibition of intestinal glycosidases, such as sucrase. This inhibition slows down the digestion of complex carbohydrates into absorbable glucose units, thereby reducing postprandial blood glucose levels.[1][2] Additionally, D-fagomine has been shown to modulate gut microbiota and may have anti-inflammatory and anti-obesity effects. Recent studies have also elucidated a molecular mechanism involving the activation of the AMPK/SIRT1/PGC-1α signaling pathway, which is involved in cellular energy homeostasis and protection against oxidative stress.[3]

Q2: What is the expected oral bioavailability of D-fagomine in animal models?

A2: Studies in rats have shown that D-fagomine is partially absorbed after oral administration. The reported absorption can range from 41% to 84% with a dose of 2 mg/kg of body weight. The absorbed D-fagomine is rapidly excreted in the urine within 8 hours, while the unabsorbed fraction is cleared through the feces.

Q3: What are the common challenges encountered when working with D-fagomine in animal models?

A3: Common challenges include:

  • Variability in absorption: Due to its partial absorption, there can be significant inter-individual variability in plasma concentrations.

  • Dose-dependent effects: The therapeutic effects of D-fagomine on postprandial glucose are dose-dependent, requiring careful dose selection and justification.[1]

  • Matrix effects in bioanalysis: As with many compounds, the accurate quantification of D-fagomine in plasma can be challenging due to interference from endogenous components.

Q4: Which animal models are suitable for studying D-fagomine's effects?

A4: Sprague-Dawley and Wistar Kyoto rats have been successfully used in studies investigating the effects of D-fagomine on metabolism and gut microbiota. The choice of model will depend on the specific research question (e.g., studying metabolic syndrome, diabetes, or general pharmacokinetics).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in plasma concentrations between animals. 1. Inconsistent oral gavage technique.2. Differences in food intake prior to dosing (fasted vs. fed state).3. Inter-individual differences in gastrointestinal physiology and absorption.1. Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing.2. Standardize the fasting period before administration (e.g., overnight fasting).3. Increase the number of animals per group to improve statistical power and account for biological variability.
Lower than expected therapeutic effect (e.g., on postprandial glucose). 1. Insufficient dose.2. Suboptimal formulation leading to poor dissolution or absorption.3. Timing of administration relative to the carbohydrate challenge.1. Perform a dose-response study to determine the optimal dose for the desired effect in your model.[1]2. Consider simple formulation strategies such as ensuring D-fagomine is fully dissolved in the vehicle before administration. For more advanced strategies, though not specifically documented for D-fagomine, consider techniques used for other poorly soluble drugs like the use of co-solvents or amorphous solid dispersions.3. Administer D-fagomine concurrently with the carbohydrate challenge (e.g., sucrose or starch) to maximize its inhibitory effect on intestinal glycosidases.[1]
Difficulty in quantifying D-fagomine in plasma samples. 1. Insufficient sensitivity of the analytical method.2. Interference from plasma matrix components.3. Degradation of the analyte during sample processing or storage.1. Utilize a highly sensitive and specific method such as LC-MS/MS for quantification.2. Optimize the sample preparation method to remove interfering substances. This may include protein precipitation followed by liquid-liquid extraction or solid-phase extraction.3. Ensure proper storage of plasma samples (e.g., at -70°C) and minimize freeze-thaw cycles. Perform stability studies to confirm analyte integrity under your experimental conditions.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on D-fagomine in animal models.

Parameter Animal Model Dose Result Reference
Oral Absorption Rats2 mg/kg41-84%
Effect on Postprandial Glucose (AUC 0-120 min reduction) Sprague-Dawley Rats1-2 mg/kg (with 1 g/kg sucrose)20% reduction[1]
Time to Maximum Blood Glucose Concentration (Tmax) Sprague-Dawley Rats1-2 mg/kg (with 1 g/kg sucrose)Shifted by 15 minutes[1]

Experimental Protocols

Protocol 1: Oral Administration and Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetics of D-fagomine following oral administration in rats.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before oral administration, with free access to water.

  • Formulation Preparation: Prepare a solution of D-fagomine in a suitable vehicle (e.g., water) at the desired concentration. Ensure the compound is fully dissolved.

  • Dosing: Administer the D-fagomine formulation via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the femoral artery or other appropriate site at predetermined time points (e.g., pre-dose, 5, 15, 30, 45, 60, 90, 120 minutes, and 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples at 16,000 x g for 5 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -70°C until analysis.

  • Bioanalysis: Quantify the concentration of D-fagomine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 2: Quantification of D-fagomine in Plasma by LC-MS/MS

This protocol provides a general framework for developing an LC-MS/MS method for D-fagomine quantification.

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Chromatographic Separation:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3 mL/min).

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific parent-to-product ion transitions for D-fagomine and an appropriate internal standard (e.g., a deuterated version of D-fagomine).

  • Sample Preparation:

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma samples to remove proteins.

    • Extraction (optional but recommended): Perform liquid-liquid extraction or solid-phase extraction to further clean up the sample and concentrate the analyte.

    • Reconstitution: Evaporate the final extract to dryness and reconstitute in the mobile phase.

  • Method Validation: Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Visualizations

Signaling Pathway of D-fagomine in Endothelial Cells

D_fagomine_Pathway D_fagomine D-fagomine LKB1 LKB1 D_fagomine->LKB1 AMPK AMPK LKB1->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a activates Mitochondrial_Function Mitochondrial Function PGC1a->Mitochondrial_Function improves Oxidative_Stress Oxidative Stress Mitochondrial_Function->Oxidative_Stress reduces

Caption: D-fagomine activates the AMPK/SIRT1/PGC-1α pathway.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow Animal_Prep Animal Preparation (Fasting) Dosing Oral Gavage (D-fagomine) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Modeling Sample_Analysis->Data_Analysis

Caption: Workflow for a typical pharmacokinetic study in animal models.

References

dealing with inconsistent results in DFBTA pain relief experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in pain relief experiments using the novel analgesic compound, DFBTA. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of variability in preclinical pain assays?

A1: The single greatest source of variability in many behavioral pain assays is the identity of the experimenter.[1] Subtle differences in handling style, olfactory cues, or even the experimenter's reaction time can significantly impact results.[1] Other major sources include the animal's stress level, the specific strain of the rodent, and environmental factors within the lab.[1][2]

Q2: My this compound-treated group is not showing a significant analgesic effect compared to the vehicle control. What should I check first?

A2: First, verify the this compound dose, formulation, and administration route. Ensure the compound was properly dissolved and administered at the correct time point relative to testing. Second, review your baseline pain measurements. High variability or shifting baselines can mask a real drug effect. Finally, consider the pain model itself. This compound may be more effective for specific types of pain (e.g., thermal vs. mechanical, inflammatory vs. neuropathic). Centrally acting analgesics are more effective in tests like the hot plate or tail flick, whereas peripherally acting drugs may be more sensitive in models like the acetic acid-induced writhing test.[3]

Q3: I'm observing a high degree of variability in withdrawal thresholds within the same group of animals. What could be the cause?

A3: High intra-group variability often points to procedural inconsistencies or environmental factors. Key areas to investigate include:

  • Inconsistent Acclimatization: Ensure all animals are given sufficient and equal time to acclimate to the testing environment and apparatus.[4][5] A minimum of 30-60 minutes is often recommended.[6]

  • Animal Stress: Stress can induce analgesia (SIA) or hyperalgesia, altering pain responses.[7] Minimize noise, use non-aversive handling techniques (like tunnel or cup handling instead of tail handling), and maintain a consistent testing time of day.[5][8][9]

  • Procedural Drift: The way a stimulus (e.g., a von Frey filament) is applied may change slightly over a long testing session. Ensure the application is consistent in location, force, and duration for every animal.[4][10]

Q4: Can the choice of animal model significantly impact the results for this compound?

A4: Absolutely. The choice of species (rat vs. mouse), strain (e.g., Sprague Dawley vs. C57BL/6), and sex can dramatically affect pain sensitivity and drug efficacy.[1][2] Furthermore, the type of pain model is critical. An inflammatory pain model (e.g., carrageenan-induced paw edema) assesses different mechanisms than a neuropathic pain model (e.g., spared nerve injury).[2][11] The effectiveness of this compound may be specific to the underlying pain pathology being modeled.

Q5: How can I be sure my results are not biased by the "placebo effect" or stress-induced analgesia?

A5: Proper blinding and control groups are essential. The experimenter scoring the behavioral responses should be blinded to the treatment groups.[5] Including a vehicle-only control group is standard. To account for stress, proper animal handling and acclimatization are paramount.[8] Handling animals gently and allowing them to habituate to the testing room and equipment minimizes stress that could otherwise confound results.[9]

Troubleshooting Inconsistent Results

Use the following guides to diagnose and resolve common issues.

Guide 1: High Baseline Variability

If your pre-treatment (baseline) measurements are highly variable, a reliable drug effect cannot be determined.

Potential Cause Troubleshooting Steps
Inadequate Acclimatization Increase acclimatization time in the testing chamber to at least 60 minutes.[4][5] Ensure the environment is quiet and stable.
Stress from Handling Implement non-aversive handling methods (e.g., tunnel or cupping).[8] Avoid tail handling, which induces anxiety.[8]
Genetic Variation If using outbred rodent stocks (e.g., Sprague Dawley rats, CD-1 mice), be aware that higher genetic variability is expected compared to inbred strains.[2] Increase group sizes if necessary.
Inconsistent Test Procedure Ensure the same experimenter performs the baseline measurements for all animals in a cohort, or demonstrate inter-rater reliability between experimenters.[1]
Guide 2: Lack of this compound Efficacy

If this compound fails to produce a statistically significant analgesic effect.

Potential Cause Troubleshooting Steps
Pharmacokinetic Issues Verify the timing between this compound administration and behavioral testing. The peak effect may occur earlier or later than anticipated. Run a time-course experiment.
Inappropriate Pain Model The mechanism of this compound may not be relevant to the pain model used. Test this compound in a different model (e.g., switch from a thermal (hot plate) to a mechanical (von Frey) stimulus).[12]
Incorrect Dose The selected dose may be too low (sub-therapeutic) or too high (producing side effects that interfere with the test). Perform a dose-response study.
Poor Bioavailability Confirm the stability and solubility of the this compound formulation. Ensure the chosen route of administration (e.g., oral, IP) is appropriate.

Experimental Protocols

Detailed methodologies for key pain assessment assays are provided below.

Protocol 1: Hot Plate Test (Thermal Pain)

The hot plate test is used to evaluate the effectiveness of centrally acting analgesics against thermal pain.[3][13]

  • Objective: To measure the latency of an animal's response to a noxious thermal stimulus.

  • Apparatus: A hot plate apparatus with precise temperature control and a transparent cylindrical restrainer.[6]

  • Methodology:

    • Setup: Set the hot plate surface temperature to a constant, non-injurious temperature (typically 52-55°C).[6]

    • Acclimatization: Place animals in the testing room for at least 60 minutes before the experiment.

    • Baseline Latency: Gently place the animal onto the hot plate within the restrainer and immediately start a timer. Observe for nocifensive behaviors such as hind paw licking, shaking, or jumping.[3][14] Stop the timer at the first clear sign of a response.

    • Cut-off Time: A pre-determined cut-off time (e.g., 30-60 seconds) must be used to prevent tissue damage.[6] If the animal does not respond by this time, remove it and assign the cut-off time as its latency.

    • Drug Administration: Administer this compound or vehicle control.

    • Post-Treatment Latency: At the predetermined time point post-administration, repeat the test (steps 3-4) to measure the drug's effect.

  • Data Analysis: The primary endpoint is the latency to response (in seconds). Analgesia is indicated by a significant increase in latency compared to baseline and/or the vehicle group.

Protocol 2: Von Frey Test (Mechanical Allodynia)

The von Frey test assesses mechanical sensitivity and is a gold standard for studying allodynia in neuropathic or inflammatory pain models.[10][15][16]

  • Objective: To determine the mechanical withdrawal threshold of the animal's paw.

  • Apparatus: A set of calibrated von Frey filaments of increasing stiffness and an elevated wire mesh platform with testing chambers.[10]

  • Methodology:

    • Acclimatization: Place animals in the testing chambers on the elevated grid and allow them to acclimate for at least one hour until exploratory behavior ceases.[4][5]

    • Filament Application: Apply filaments from underneath the mesh to the plantar surface of the hind paw.[10] A positive response is a sharp withdrawal or flicking of the paw.

    • Up-Down Method: This is a common and efficient method for determining the 50% withdrawal threshold.[15]

      • Start with a mid-range filament (e.g., 0.6g or 1.0g).

      • If there is a positive response, the next filament tested is one step weaker.

      • If there is no response, the next filament tested is one step stronger.[4]

    • Threshold Calculation: The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold using a validated formula or online algorithm.[15][16]

    • Drug Administration & Testing: Establish a stable baseline threshold over 1-2 days.[4] On the test day, administer this compound or vehicle and measure the thresholds at set time points post-dose.

  • Data Analysis: The endpoint is the 50% paw withdrawal threshold (in grams). An analgesic effect is demonstrated by a significant increase in the withdrawal threshold.

Data Presentation

The following tables present illustrative data for a hypothetical this compound experiment.

Table 1: Efficacy of this compound in the Hot Plate Test Group Size (n) = 10 per group. Data are presented as mean latency ± SEM.

Treatment GroupDose (mg/kg, IP)Baseline Latency (s)Post-Treatment Latency (s) at 30 min
Vehicle (Saline)-14.5 ± 1.215.1 ± 1.5
This compound1014.8 ± 1.322.5 ± 1.8
This compound3015.0 ± 1.128.9 ± 2.0
Morphine514.6 ± 1.429.5 ± 1.9
p<0.05, **p<0.01 compared to Vehicle group.

Table 2: Efficacy of this compound in a Neuropathic Pain Model (Von Frey Test) Spared Nerve Injury (SNI) model. Data are presented as mean 50% withdrawal threshold (g) ± SEM.

Treatment GroupDose (mg/kg, PO)Baseline Threshold (g)Post-SNI Threshold (g)Post-Treatment Threshold (g)
Sham + Vehicle-4.1 ± 0.43.9 ± 0.54.0 ± 0.4
SNI + Vehicle-4.0 ± 0.30.5 ± 0.10.6 ± 0.1
SNI + this compound304.2 ± 0.40.4 ± 0.12.8 ± 0.3
SNI + Gabapentin1004.1 ± 0.30.5 ± 0.13.1 ± 0.4
*p<0.01 compared to SNI + Vehicle group.

Visualizations

Signaling Pathways and Workflows

DFBTA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Target Receptor (e.g., GPCR) This compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Second_Messenger Second Messenger (e.g., ↓cAMP) G_Protein->Second_Messenger Modulates Kinase_Cascade Kinase Cascade (e.g., ↓PKA) Second_Messenger->Kinase_Cascade Inhibits Ion_Channel Ion Channel Modulation Kinase_Cascade->Ion_Channel Phosphorylates Analgesia Analgesic Effect (Reduced Neuronal Excitability) Ion_Channel->Analgesia Leads to

Caption: Hypothetical signaling pathway for this compound's analgesic action.

Experimental_Workflow start Start: Hypothesis acclimate Animal Acclimatization (Handling & Habituation) start->acclimate baseline Baseline Pain Testing (e.g., Von Frey, Hot Plate) acclimate->baseline randomize Randomization & Blinding of Groups baseline->randomize admin Drug Administration (this compound, Vehicle, Positive Control) randomize->admin post_test Post-Treatment Pain Testing admin->post_test data_analysis Data Analysis (Statistical Comparison) post_test->data_analysis end Conclusion data_analysis->end Troubleshooting_Logic start Inconsistent Results Observed q1 Is baseline variability high? start->q1 a1_yes Review Acclimatization & Handling Protocols q1->a1_yes Yes a1_no Is there a lack of drug effect? q1->a1_no No a2_yes Verify Dose, Route, & Timing. Consider Dose-Response Study. a1_no->a2_yes Yes a2_no Is intra-group variability high? a1_no->a2_no No a3_yes Check for Procedural Drift. Ensure Consistent Stimulus Application. a2_no->a3_yes Yes a3_no Re-evaluate Model Choice & Data Interpretation a2_no->a3_no No

References

Technical Support Center: Acquired Resistance to DDATHF (Lometrexol) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to the antifolate drug DDATHF (Lometrexol) in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DDATHF (Lometrexol)?

A1: DDATHF is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine biosynthesis pathway.[1] By inhibiting GARFT, DDATHF depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[2]

Q2: What are the known mechanisms of acquired resistance to DDATHF in cancer cell lines?

A2: The most commonly reported mechanism of acquired resistance to DDATHF is impaired polyglutamylation. This is often due to decreased activity of the enzyme folylpolyglutamate synthetase (FPGS). Polyglutamylation is crucial for the intracellular retention and activity of DDATHF. Other potential mechanisms include increased activity of γ-glutamyl hydrolase (GGH), which removes glutamate residues, and alterations in folate transporters that affect drug uptake.

Q3: My cancer cell line has become resistant to DDATHF. What is the first troubleshooting step?

A3: The first step is to quantify the level of resistance. This is done by determining the half-maximal inhibitory concentration (IC50) of DDATHF in your resistant cell line and comparing it to the parental (sensitive) cell line. A significant increase in the IC50 value confirms the resistant phenotype.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to DDATHF Observed in Long-Term Culture

Possible Cause: Development of acquired resistance.

Troubleshooting Workflow:

Troubleshooting_Workflow_Decreased_Sensitivity start Observe Decreased DDATHF Sensitivity ic50 Determine IC50 in Parental and Suspected Resistant Cells start->ic50 compare Compare IC50 Values (Calculate Fold Resistance) ic50->compare resistant Resistance Confirmed (Significant Increase in IC50) compare->resistant Fold Resistance > 2 not_resistant No Significant Change in IC50 compare->not_resistant Fold Resistance ≤ 2 investigate Investigate Resistance Mechanisms resistant->investigate troubleshoot_assay Troubleshoot Experimental Conditions (e.g., drug stability, cell plating density) not_resistant->troubleshoot_assay

Caption: Workflow for troubleshooting decreased DDATHF sensitivity.

Experimental Protocol: Determination of IC50 using a Cell Viability Assay

  • Cell Seeding: Seed parental and suspected resistant cells in 96-well plates at a predetermined optimal density.

  • Drug Treatment: The following day, treat the cells with a range of DDATHF concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the percentage of cell viability against the log of the DDATHF concentration. Use non-linear regression to calculate the IC50 value.

  • Fold Resistance Calculation: Divide the IC50 of the resistant cell line by the IC50 of the parental cell line.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
CCRF-CEM2.9[3]100 - 10,00034 - 3448
OVCAR350--
SW626500--
IGROV11000--
SKOV38--

Note: IC50 values can vary depending on experimental conditions. It is crucial to determine these values concurrently for parental and resistant lines.

Issue 2: Confirmed DDATHF Resistance - Investigating the Mechanism

The primary reported mechanism of acquired resistance to DDATHF is impaired polyglutamylation. This can be due to decreased FPGS activity or increased GGH activity.

Logical Relationship of Key Resistance Mechanisms:

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms DDATHF DDATHF (extracellular) Transport_In Impaired Drug Transport DDATHF->Transport_In DDATHF_Intra DDATHF (intracellular) Transport_In->DDATHF_Intra FPGS Decreased FPGS Activity/Expression DDATHF_Intra->FPGS DDATHF_PG DDATHF-Polyglutamates FPGS->DDATHF_PG GGH Increased GGH Activity/Expression DDATHF_PG->GGH Hydrolysis GARFT GARFT Inhibition DDATHF_PG->GARFT GGH->DDATHF_Intra Purine_Synth De Novo Purine Synthesis Blocked GARFT->Purine_Synth Apoptosis Apoptosis Purine_Synth->Apoptosis

Caption: Key molecular players in DDATHF action and resistance.

Experimental Protocol: Folylpolyglutamate Synthetase (FPGS) Activity Assay

This assay measures the incorporation of radiolabeled glutamate into a folate substrate.

  • Cell Lysate Preparation:

    • Harvest approximately 1x10^7 parental and resistant cells.

    • Wash cells with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing protease inhibitors).

    • Lyse cells by sonication or freeze-thaw cycles.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (pH 8.85)

      • ATP

      • MgCl2

      • KCl

      • DTT

      • L-glutamic acid

      • A folate substrate (e.g., aminopterin or methotrexate)

      • [3H]-glutamic acid

    • Add a standardized amount of cell lysate (e.g., 100 µg of protein) to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

  • Separation and Quantification:

    • Stop the reaction (e.g., by adding ice-cold buffer).

    • Separate the polyglutamylated products from unincorporated [3H]-glutamate using anion-exchange chromatography (e.g., DEAE-cellulose columns).

    • Quantify the radioactivity in the eluted fractions corresponding to the polyglutamylated products using a scintillation counter.

  • Data Analysis:

    • Calculate the FPGS activity as pmol of [3H]-glutamate incorporated per mg of protein per hour.

    • Compare the FPGS activity between parental and resistant cell lines.

Troubleshooting the FPGS Assay:

ProblemPossible CauseSolution
Low or no activityInactive enzymePrepare fresh cell lysates. Ensure proper storage of lysates at -80°C.
Suboptimal assay conditionsVerify pH of buffers. Ensure all components of the reaction mixture are at the correct concentration.
High backgroundNon-enzymatic incorporationRun a control reaction without cell lysate.
Inconsistent resultsPipetting errorsUse calibrated pipettes. Prepare a master mix for the reaction components.

Experimental Protocol: γ-Glutamyl Hydrolase (GGH) Activity Assay

This is a colorimetric assay that measures the release of p-nitroanilide (pNA) from a synthetic substrate.

  • Cell Lysate Preparation: Prepare cell lysates from parental and resistant cells as described for the FPGS assay.

  • Assay Reaction:

    • Prepare a reaction buffer (e.g., GGT Assay Buffer).

    • Add a standardized amount of cell lysate (e.g., 50 µg of protein) to a 96-well plate.

    • Add the GGT substrate solution (L-γ-Glutamyl-p-nitroanilide).

    • Incubate at 37°C.

  • Measurement:

    • Measure the absorbance at 418 nm at multiple time points (kinetic assay) or at a fixed endpoint.

    • Generate a pNA standard curve to quantify the amount of product formed.

  • Data Analysis:

    • Calculate the GGH activity as µmol of pNA generated per minute per mg of protein.

    • Compare the GGH activity between parental and resistant cell lines.

Issue 3: Exploring Other Potential Resistance Mechanisms

If FPGS and GGH activities are not significantly altered, consider investigating drug transport and target enzyme expression.

Experimental Protocol: DDATHF Uptake Assay

This assay typically uses radiolabeled DDATHF to measure its accumulation inside the cells.

  • Cell Preparation: Plate parental and resistant cells at the same density in multi-well plates.

  • Uptake:

    • Wash cells with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the transport buffer containing a known concentration of [3H]-DDATHF.

    • Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • Stopping Uptake:

    • Rapidly wash the cells with ice-cold transport buffer to remove extracellular [3H]-DDATHF.

  • Cell Lysis and Quantification:

    • Lyse the cells (e.g., with a lysis buffer containing a scintillant).

    • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity to the protein concentration of each sample.

    • Plot the intracellular [3H]-DDATHF concentration over time to determine the initial uptake rate.

    • Compare the uptake rates between parental and resistant cells.

Experimental Protocol: Quantitative Western Blot for GARFT

  • Protein Extraction: Extract total protein from parental and resistant cells and quantify the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for GARFT.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the GARFT band intensity to a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Compare the normalized GARFT expression levels between parental and resistant cells.

Strategies to Overcome DDATHF Resistance

Q4: How can I overcome acquired resistance to DDATHF in my cell lines?

A4: Several strategies can be explored:

  • Combination Therapy: Combining DDATHF with other chemotherapeutic agents that have different mechanisms of action may be effective. For example, combining DDATHF with agents that are not dependent on polyglutamylation for their activity.

  • Alternative Antifolates: Newer antifolates have been designed to overcome resistance mechanisms. For instance, some are less dependent on FPGS for their activity.

  • Modulation of Folate Metabolism: Co-administration of folic acid has been shown in clinical settings to modulate the toxicity of lometrexol, which may have implications for resistance.[1][4][5]

  • Targeting Resistance Mechanisms: If a specific resistance mechanism is identified (e.g., increased GGH activity), inhibitors of that mechanism could potentially restore sensitivity to DDATHF.

DDATHF Signaling and Resistance Pathway:

DDATHF_Pathway cluster_cell Cancer Cell cluster_resistance Acquired Resistance DDATHF_in DDATHF FPGS FPGS DDATHF_in->FPGS Polyglutamylation DDATHF_PG DDATHF-Polyglutamates FPGS->DDATHF_PG GARFT GARFT DDATHF_PG->GARFT Inhibition Purine_Synth De Novo Purine Synthesis GARFT->Purine_Synth DNA_RNA DNA/RNA Synthesis Purine_Synth->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation FPGS_down Decreased FPGS Activity FPGS_down->FPGS Reduces GGH_up Increased GGH Activity GGH_up->DDATHF_PG Depletes DDATHF_ext Extracellular DDATHF Transport Folate Transporter DDATHF_ext->Transport Transport->DDATHF_in

Caption: DDATHF mechanism of action and resistance pathways.

References

troubleshooting unexpected results in cell viability assays with DFBTA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting unexpected results in cell viability assays using Difluoroboron β-diketonate-poly(lactic acid) (DFBTA) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell viability assays?

This compound is a fluorescent nanoparticle composed of a difluoroboron β-diketonate dye encapsulated within a poly(lactic acid) (PLA) matrix. Its intense and stable fluorescence makes it a promising probe for various biological imaging applications, including tracking nanoparticle uptake and distribution, which can be correlated with cell viability.

Q2: My negative control wells (cells treated with vehicle only) show high fluorescence. What could be the cause?

High background fluorescence in control wells can be attributed to several factors:

  • Autofluorescence: Some cell types naturally exhibit autofluorescence. It is recommended to include an unstained cell control to determine the baseline autofluorescence of your specific cell line.

  • Media Components: Phenol red and other components in the cell culture media can contribute to background fluorescence. Using phenol red-free media during the assay is advisable.

  • This compound Nanoparticle Aggregation: this compound nanoparticles may aggregate in certain media, leading to non-specific binding to the plate or cells.

Q3: I am observing inconsistent fluorescence readings between replicate wells. What are the possible reasons?

Inconsistent readings often stem from:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to achieve a uniform cell monolayer.

  • Nanoparticle Aggregation: Vortex the this compound nanoparticle solution thoroughly before adding it to the wells to ensure a uniform dispersion.

  • Incomplete Washing: Residual unbound nanoparticles can contribute to variable fluorescence. Optimize washing steps to remove unbound this compound without detaching the cells.

Q4: Can this compound nanoparticles interfere with standard cell viability assays like MTT or resazurin?

Yes, interference is possible. The fluorescence emission of this compound might overlap with the absorbance or fluorescence spectra of the products of these assays.[1][2][3] It is crucial to run appropriate controls, such as this compound nanoparticles in cell-free media with the assay reagent, to assess any direct interaction or spectral interference.

Q5: How can I be sure that the observed decrease in fluorescence is due to cell death and not just nanoparticle photobleaching?

Photobleaching is the irreversible loss of fluorescence due to light exposure. To minimize this:

  • Reduce the exposure time and intensity of the excitation light.

  • Use an anti-fade mounting medium if performing fixed-cell imaging.

  • Include a "no-treatment" control that is exposed to the same imaging conditions to monitor for photobleaching.

Troubleshooting Guides

Issue 1: High Background Fluorescence
Possible Cause Recommended Solution
Cellular Autofluorescence - Include an unstained control (cells only) to quantify the level of autofluorescence. - If possible, choose a this compound variant with excitation/emission spectra that do not overlap with the autofluorescence spectrum of your cells.
Media Components - Use phenol red-free media for the duration of the experiment. - Test for fluorescence of the media alone and with this compound nanoparticles.
Non-specific Binding of this compound - Optimize washing steps with PBS to remove unbound nanoparticles. - Consider using a blocking agent like BSA to reduce non-specific binding to the plate surface.
This compound Nanoparticle Aggregation - Vortex the this compound nanoparticle solution vigorously before each use. - Sonication of the nanoparticle suspension can help to break up aggregates. - Evaluate the colloidal stability of this compound in your specific cell culture medium.
Issue 2: Weak or No Fluorescence Signal
Possible Cause Recommended Solution
Low Cellular Uptake of this compound - Increase the incubation time of cells with this compound nanoparticles. - Optimize the concentration of this compound nanoparticles. - Ensure cells are healthy and actively metabolizing, as uptake is often an active process.
Incorrect Filter Sets/Microscope Settings - Verify that the excitation and emission filters on the microscope are appropriate for the specific fluorescence spectrum of this compound.
Photobleaching - Minimize the exposure of the samples to the excitation light. - Use the lowest possible laser power and exposure time that still provides a detectable signal.
Quenching of this compound Fluorescence - Ensure the experimental buffer is compatible with this compound and does not contain quenching agents. - High concentrations of nanoparticles can sometimes lead to self-quenching.
Issue 3: Conflicting Results with Other Viability Assays
Possible Cause Recommended Solution
Spectral Overlap - Run a spectral scan of this compound and the other viability assay's product to check for overlap. - If there is significant overlap, consider using a viability assay with a different detection method (e.g., luminescence-based ATP assay).
Direct Interference of this compound with Assay Reagents - Perform control experiments with this compound nanoparticles in cell-free conditions with the viability assay reagents to check for any chemical interactions.[1][2][3]
Different Mechanisms of Cytotoxicity - this compound nanoparticles may induce cellular stress pathways that are not directly measured by all viability assays. For example, some assays measure metabolic activity, while others measure membrane integrity.[2][4] - Consider using a multi-parametric approach, combining different viability assays to get a more complete picture of cellular health.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a series of experiments designed to validate the use of this compound in a cell viability assay compared to a standard MTT assay.

Treatment This compound Fluorescence (RFU) MTT Absorbance (OD) Cell Viability (%) vs. Control (this compound) Cell Viability (%) vs. Control (MTT)
Control (Untreated Cells) 10,0001.0100%100%
This compound (10 µg/mL) 9,8000.9898%98%
This compound (50 µg/mL) 8,5000.8685%86%
This compound (100 µg/mL) 6,2000.6362%63%
Staurosporine (1 µM) 2,1000.2221%22%

RFU: Relative Fluorescence Units; OD: Optical Density

Experimental Protocols

Protocol 1: General Cell Viability Assay using this compound
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • This compound Nanoparticle Preparation: Prepare a stock solution of this compound nanoparticles in sterile, phenol red-free culture medium. Vortex thoroughly before use.

  • Treatment: Remove the old media from the cells and add fresh media containing the desired concentrations of this compound nanoparticles or test compounds. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any unbound nanoparticles.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for this compound.

  • Data Analysis: Subtract the background fluorescence (from wells with no cells) from all readings. Express the results as a percentage of the control (untreated cells).

Protocol 2: Validating this compound against a Standard Viability Assay (e.g., MTT)
  • Follow steps 1-4 of Protocol 1.

  • After the incubation period, proceed with the MTT assay according to the manufacturer's protocol. Briefly: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Add solubilization solution (e.g., DMSO or SDS in HCl) and incubate until the formazan crystals are fully dissolved. c. Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • In a parallel plate treated under the same conditions, perform the this compound fluorescence measurement as described in steps 5-6 of Protocol 1.

  • Control for Interference: In a separate cell-free 96-well plate, add this compound nanoparticles at the highest concentration used in the experiment to wells containing media and the MTT reagent. Also, measure the absorbance of this compound nanoparticles alone in the media. This will help to identify any direct interference of this compound with the MTT assay.[1][5]

  • Data Comparison: Compare the cell viability results obtained from both methods. A good correlation will validate the use of this compound as a viability indicator in your experimental system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis prep_cells Seed Cells in 96-well Plate treat Add this compound/Compounds to Cells prep_cells->treat prep_this compound Prepare this compound Solution prep_this compound->treat incubate Incubate for Desired Time treat->incubate wash Wash to Remove Unbound this compound incubate->wash read Measure Fluorescence wash->read analyze Analyze Data and Determine Viability read->analyze

Caption: Experimental workflow for a this compound-based cell viability assay.

troubleshooting_logic cluster_high_bg High Background Fluorescence cluster_low_signal Weak or No Signal cluster_conflict Conflict with Other Assays start Unexpected Results with this compound Assay bg_autofluor Check Autofluorescence start->bg_autofluor low_uptake Optimize Uptake Conditions start->low_uptake conflict_spectral Check for Spectral Overlap start->conflict_spectral bg_media Use Phenol Red-Free Media bg_autofluor->bg_media bg_aggregation Check for Nanoparticle Aggregation bg_media->bg_aggregation low_settings Verify Microscope Settings low_uptake->low_settings low_bleaching Minimize Photobleaching low_settings->low_bleaching conflict_interference Test for Direct Interference conflict_spectral->conflict_interference

Caption: A logical troubleshooting guide for common this compound assay issues.

signaling_pathway cluster_cellular_stress Cellular Stress Response cluster_cell_cycle Cell Cycle Progression cluster_cell_death Cell Death Pathways This compound This compound Nanoparticles ROS Reactive Oxygen Species (ROS) Generation This compound->ROS can induce mTOR mTOR Pathway Inhibition This compound->mTOR may cause CellCycleArrest Cell Cycle Arrest (G1 or G2/M) This compound->CellCycleArrest may cause Necrosis Necrosis This compound->Necrosis at high concentrations Autophagy Autophagy Induction ROS->Autophagy can trigger Apoptosis Apoptosis ROS->Apoptosis can induce Autophagy->Apoptosis can lead to mTOR->Autophagy regulates CellCycleArrest->Apoptosis can precede Caspase Caspase Activation Apoptosis->Caspase activates

Caption: Potential signaling pathways affected by this compound nanoparticles.[6][7][8][9]

References

Technical Support Center: Optimizing DFBTA Incubation Times in Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for the ANO1 inhibitor, DFBTA, in cell-based experiments. The following information is designed to troubleshoot common issues and answer frequently asked questions to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific inhibitor of the Calcium-Activated Chloride Channel Anoctamin 1 (ANO1 or TMEM16A). ANO1 is overexpressed in various cancers and is implicated in cell proliferation, migration, and survival. This compound exerts its effects by blocking the ion channel function of ANO1, thereby disrupting downstream signaling pathways that promote cancer cell growth.

Q2: What is the typical incubation time for this compound in cell-based assays?

The optimal incubation time for this compound can vary significantly depending on the cell type, the assay being performed (e.g., proliferation, cytotoxicity, channel activity), and the concentration of this compound used. Based on studies with other ANO1 inhibitors, a general starting point for cell viability and proliferation assays is between 24 to 72 hours . For direct measurement of ANO1 channel inhibition, much shorter incubation times of 10 to 20 minutes are often sufficient.

Q3: How do I determine the optimal concentration of this compound to use?

It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. A typical starting range for ANO1 inhibitors is between 1 µM and 30 µM. An IC50 (half-maximal inhibitory concentration) value should be determined to select concentrations for subsequent experiments.

Q4: Can this compound cause off-target effects?

While this compound is designed to be a specific inhibitor of ANO1, like any pharmacological agent, it has the potential for off-target effects, especially at high concentrations. It is essential to include appropriate controls in your experiments to identify and mitigate potential off-target effects. This can include using a control cell line with low or no ANO1 expression or using a structurally unrelated ANO1 inhibitor as a comparison.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicates Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding reagents. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No observable effect of this compound Incubation time is too short. This compound concentration is too low. The cell line does not express sufficient levels of ANO1.Increase the incubation time (e.g., try 48 and 72 hours). Perform a dose-response curve to find the optimal concentration. Confirm ANO1 expression in your cell line using techniques like qPCR or Western blotting.
High background signal in fluorescence/luminescence assays Autofluorescence from the compound or media components. Non-specific binding of reagents.Use phenol red-free media. Include a "no-cell" control with this compound to measure its intrinsic fluorescence/luminescence. Optimize washing steps to remove unbound reagents.
Unexpected increase in cell viability at certain this compound concentrations Hormesis effect or off-target effects. The compound may be precipitating at higher concentrations.Carefully examine the dose-response curve. Consider if low doses might stimulate proliferation. Visually inspect the wells for any signs of compound precipitation.
Cell death observed in control (DMSO-treated) wells DMSO concentration is too high.Ensure the final DMSO concentration is typically below 0.5% (v/v) and is consistent across all wells, including the vehicle control.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

  • Prepare a serial dilution of this compound in complete medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Optimizing this compound Incubation Time for Anti-Proliferative Effects

This protocol helps to determine the optimal incubation time for observing the anti-proliferative effects of this compound.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., BrdU or EdU-based)

  • Microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate at a low density (e.g., 2,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.

  • Treat the cells with this compound at a concentration around its predetermined IC50 and a vehicle control.

  • At different time points (e.g., 12, 24, 48, 72, and 96 hours), perform the cell proliferation assay according to the manufacturer's instructions.

  • Quantify the proliferation at each time point.

  • Plot the proliferation rate over time for both this compound-treated and control cells to determine the incubation time at which the maximum inhibitory effect is observed.

Data Presentation

Table 1: Example Dose-Response Data for this compound on a Cancer Cell Line (72-hour incubation)

This compound Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.250.08100
11.180.0794.4
50.950.0676.0
100.630.0550.4
200.350.0428.0
500.150.0312.0
1000.100.028.0

Table 2: Example Time-Course of this compound (10 µM) on Cell Proliferation

Incubation Time (hours)% Proliferation (Relative to Control)Standard Deviation
1285.25.1
2468.74.5
4852.13.9
7245.33.2
9643.83.5

Visualizations

ANO1_Signaling_Pathway GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds ER Endoplasmic Reticulum Ca_ER Ca2+ Ca_cyto Cytosolic Ca2+ IP3R->Ca_cyto Releases Ca2+ ANO1 ANO1 Ca_cyto->ANO1 Activates Cl_out Cl- ANO1->Cl_out Efflux Depolarization Membrane Depolarization Cl_out->Depolarization Cl_in Cl- Proliferation Cell Proliferation & Migration Depolarization->Proliferation This compound This compound This compound->ANO1 Inhibits

Caption: ANO1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound to Cells incubate_24h->add_this compound prep_this compound Prepare this compound Dilutions prep_this compound->add_this compound incubate_exp Incubate for 24, 48, or 72h add_this compound->incubate_exp add_reagent Add Viability Reagent (e.g., MTT) incubate_exp->add_reagent incubate_assay Incubate (e.g., 4h for MTT) add_reagent->incubate_assay read_plate Read Plate incubate_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: General workflow for determining this compound's effect on cell viability.

Validation & Comparative

A Comparative Efficacy Analysis of ANO1 Inhibitors: T16Ainh-A01 vs. CaCCinh-A01

Author: BenchChem Technical Support Team. Date: November 2025

Note: The initially requested comparison with "DFBTA" could not be completed as "this compound" is not a recognized inhibitor of Anoctamin-1 (ANO1) in the reviewed scientific literature. Therefore, this guide provides a comparative analysis between the well-characterized ANO1 inhibitor, T16Ainh-A01 , and another prominent inhibitor, CaCCinh-A01 , for which significant comparative data exists.

This guide offers an objective comparison of the performance of T16Ainh-A01 and CaCCinh-A01 as inhibitors of the ANO1 channel, a critical player in various physiological and pathological processes, including cancer. The comparison is supported by experimental data on their mechanisms of action, inhibitory concentrations, and effects on cell signaling and proliferation.

Quantitative Data Summary: Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 values for T16Ainh-A01 and CaCCinh-A01 in inhibiting ANO1 channel activity have been determined in various studies, with some variability depending on the experimental system.

InhibitorIC50 for ANO1 InhibitionCell System / MethodReference(s)
T16Ainh-A01 ~1 µM - 1.8 µMTMEM16A-mediated chloride currents[1][2]
CaCCinh-A01 2.1 µMTMEM16A[3]
CaCCinh-A01 ~8 µMCell viability in ANO1-amplified breast cancer cells[4]
CaCCinh-A01 10 µMCalcium-activated chloride channel (CaCC)[3]

Mechanism of Action: A Tale of Two Inhibitors

While both T16Ainh-A01 and CaCCinh-A01 effectively block the ANO1 chloride channel activity, their underlying mechanisms and downstream consequences on the ANO1 protein itself are fundamentally different.

T16Ainh-A01 acts as a direct channel blocker. It inhibits the flow of chloride ions through the ANO1 channel without affecting the overall protein levels of ANO1 in the cell.[5] Its effect is primarily on the channel's function.

In stark contrast, CaCCinh-A01 not only inhibits the channel's activity but also leads to a reduction in the total amount of ANO1 protein.[6][7] It facilitates the degradation of ANO1 through the endoplasmic reticulum-associated proteasomal pathway.[6][7] This dual action of channel inhibition and protein degradation makes CaCCinh-A01 a functionally distinct inhibitor.

cluster_T16Ainh T16Ainh-A01 Action cluster_CaCCinh CaCCinh-A01 Action T16Ainh T16Ainh-A01 ANO1_channel_T ANO1 Channel Activity T16Ainh->ANO1_channel_T Inhibits ANO1_protein_T ANO1 Protein ANO1_protein_T->ANO1_channel_T Enables Cl_flow_T Cl- Ion Flow ANO1_channel_T->Cl_flow_T Mediates CaCCinh CaCCinh-A01 ANO1_protein_C ANO1 Protein CaCCinh->ANO1_protein_C ANO1_channel_C ANO1 Channel Activity CaCCinh->ANO1_channel_C Inhibits ANO1_protein_C->ANO1_channel_C Enables Degradation Proteasomal Degradation ANO1_protein_C->Degradation

Differential mechanisms of T16Ainh-A01 and CaCCinh-A01.

Effects on Cellular Signaling and Proliferation

The distinct mechanisms of action of T16Ainh-A01 and CaCCinh-A01 translate into different effects on cell proliferation, particularly in cancers where ANO1 is overexpressed and acts as an oncogenic driver.

Inhibition of ANO1 channel activity alone by compounds like T16Ainh-A01 is often not sufficient to halt the proliferation of ANO1-dependent cancer cells.[6] However, T16Ainh-A01 has been shown to reduce the proliferation of certain cell types, such as interstitial cells of Cajal and some pancreatic cancer cells.[8]

On the other hand, CaCCinh-A01, by promoting the degradation of the ANO1 protein, is more effective at inhibiting the proliferation of ANO1-amplified cancer cell lines.[5][6][7] This suggests that the physical presence of the ANO1 protein, not just its channel activity, is crucial for its role in cancer cell survival.

ANO1 is known to influence several key signaling pathways involved in cell growth and proliferation, including the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways.[9][10] By reducing ANO1 protein levels, CaCCinh-A01 can more effectively disrupt these pro-survival signaling cascades.

ANO1 ANO1 EGFR EGFR ANO1->EGFR Activates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor ANO1 Inhibitor (e.g., CaCCinh-A01) Inhibitor->ANO1

ANO1's role in the EGFR/MAPK signaling pathway.

Experimental Protocols

Whole-Cell Patch-Clamp Assay for ANO1 Channel Activity

This technique is used to measure the ion currents flowing through the ANO1 channel in the membrane of a single cell, allowing for the direct assessment of inhibitor potency.

Methodology:

  • Cell Preparation: HEK293 cells transfected with ANO1 or cancer cell lines endogenously expressing ANO1 are used.

  • Electrode and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single cell. The bath solution mimics the extracellular environment.

  • Whole-Cell Configuration: A high-resistance seal is formed between the pipette and the cell membrane, and then the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is held constant at a specific voltage (e.g., -60 mV), and voltage pulses are applied to elicit channel opening.

  • ANO1 Activation: ANO1 channels are activated by including a calcium chelator with a specific free calcium concentration in the pipette solution or by applying an agonist like ATP to the bath solution.

  • Inhibitor Application: The inhibitor (T16Ainh-A01 or CaCCinh-A01) is added to the bath solution, and the resulting change in the ANO1-mediated current is recorded to determine the extent of inhibition.[11][12]

Western Blotting for ANO1 Protein Levels

Western blotting is a technique used to detect and quantify the amount of a specific protein (in this case, ANO1) in a cell lysate.

Methodology:

  • Cell Lysis: Cells treated with the inhibitor or a control vehicle are harvested and lysed to release their proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • Gel Electrophoresis: The protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to ANO1, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that can generate a detectable signal.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This light is captured on X-ray film or with a digital imager to visualize the ANO1 protein bands. The intensity of the bands corresponds to the amount of ANO1 protein.[13][14][15][16][17]

cluster_workflow Western Blot Workflow Lysis Cell Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody Antibody Incubation (Primary & Secondary) Blocking->Antibody Detection Chemiluminescent Detection Antibody->Detection Analysis Analysis of ANO1 Protein Levels Detection->Analysis

Workflow for Western blot analysis of ANO1 protein.
Cell Viability and Proliferation Assays

These assays are used to determine the effect of the inhibitors on the ability of cells to survive and divide.

Methodology (Colony Formation Assay):

  • Cell Seeding: A low density of cells is seeded into multi-well plates.

  • Inhibitor Treatment: The cells are treated with various concentrations of the ANO1 inhibitor or a vehicle control.

  • Incubation: The plates are incubated for a period of 7-14 days to allow for the formation of colonies from single cells.

  • Staining: The colonies are fixed and stained with a dye such as crystal violet.

  • Quantification: The number and size of the colonies are quantified to assess the inhibitor's effect on cell proliferation and survival.

Conclusion

References

Validating On-Target Effects of ANO1 Channel Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies and data for validating the on-target effects of compounds targeting the Anoctamin-1 (ANO1) calcium-activated chloride channel. While direct experimental data for a compound designated as DFBTA is not publicly available, this guide establishes a framework for its evaluation by comparing established ANO1 modulators: CaCCinh-A01, T16Ainh-A01, and Ani9.

Quantitative Comparison of ANO1 Modulators

The following table summarizes the inhibitory/activatory potency of known ANO1 modulators. Efficacy is typically reported as the half-maximal inhibitory concentration (IC50) for inhibitors or the half-maximal effective concentration (EC50) for activators.

CompoundTypeIC50/EC50 (ANO1)Cell-Based Assay IC50Key Findings & Selectivity
This compound To Be DeterminedTo Be DeterminedTo Be DeterminedFurther experimental validation required.
CaCCinh-A01 Inhibitor~2.1 µM[1]10 µM (CaCC)[1]Inhibits both ANO1 and general Calcium-activated Chloride Channels (CaCCs).[1]
T16Ainh-A01 Inhibitor~1 µM[2]1.8 µM[3]Potent and selective inhibitor of ANO1.[2][3]
Ani9 Inhibitor77 nM[4][5]110 nM (in PC3 cells)[4]Highly potent and selective for ANO1 over ANO2, with no effect on CFTR or ENaC channels.[6][7]

Experimental Protocols for On-Target Validation

Accurate validation of a compound's effect on the ANO1 channel requires a multi-faceted approach, combining electrophysiological, ion flux, and cell-based assays.

Patch-Clamp Electrophysiology

This is the gold-standard method for directly measuring ion channel activity.

Objective: To characterize the direct inhibitory or activatory effect of this compound on ANO1 channel currents.

Methodology:

  • Cell Culture: Utilize a cell line with stable expression of human ANO1, such as Fischer Rat Thyroid (FRT) cells or Human Embryonic Kidney (HEK293) cells.

  • Whole-Cell Patch-Clamp Configuration:

    • Prepare intracellular (pipette) solution containing a known concentration of free Ca2+ to activate ANO1.

    • Use an extracellular (bath) solution with a physiological ion composition.

    • Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a series of voltage steps to elicit ANO1 currents.

  • Compound Application: Perfuse the bath with varying concentrations of this compound to determine its effect on the ANO1 current.

  • Data Analysis: Measure the current amplitude before and after compound application to calculate the percentage of inhibition or activation and determine the IC50 or EC50 value.

Iodide Efflux Assay

This cell-based assay provides a functional measure of ANO1 channel activity by tracking the movement of iodide ions.

Objective: To assess the ability of this compound to modulate ANO1-mediated iodide transport.

Methodology:

  • Cell Preparation: Plate FRT or other suitable cells expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and human ANO1 in a 96-well plate.

  • Iodide Loading: Incubate the cells with a solution containing sodium iodide.

  • Baseline Fluorescence Measurement: Measure the baseline YFP fluorescence.

  • ANO1 Activation and Compound Treatment: Add a solution containing an ANO1 activator (e.g., ATP to raise intracellular Ca2+) and varying concentrations of this compound.

  • Fluorescence Quenching Measurement: The influx of iodide through active ANO1 channels quenches the YFP fluorescence. The rate of quenching is proportional to ANO1 activity.

  • Data Analysis: Compare the rate of fluorescence quenching in the presence of this compound to the control to determine the extent of inhibition or potentiation.[8][9][10][11]

Cell Proliferation Assay

Given ANO1's role in cancer cell proliferation, this assay assesses the functional downstream effects of channel modulation.[12]

Objective: To determine the effect of this compound on the proliferation of cancer cell lines with high endogenous ANO1 expression (e.g., PC-3 prostate cancer cells).

Methodology:

  • Cell Seeding: Plate ANO1-expressing cancer cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo to quantify cell viability.

  • Data Analysis: Normalize the viability of treated cells to the vehicle-treated control to determine the effect of this compound on cell proliferation and calculate the GI50 (concentration for 50% growth inhibition).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for ANO1 Inhibitor Validation

G cluster_0 Primary Screening cluster_1 Electrophysiological Validation cluster_2 Cellular Function Assays a High-Throughput Screening (e.g., Iodide Efflux Assay) b Identify 'Hit' Compounds a->b c Patch-Clamp on ANO1-expressing cells b->c Validate Hits d Determine IC50/EC50 c->d e Cell Proliferation Assay d->e Functional Impact f Migration/Invasion Assay d->f g Apoptosis Assay d->g G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR CaMKII CaMKII EGFR->CaMKII AKT AKT EGFR->AKT ERK ERK EGFR->ERK ANO1 ANO1 Channel ANO1->EGFR Activates This compound This compound (Inhibitor) This compound->ANO1 Inhibition Proliferation Cell Proliferation & Survival CaMKII->Proliferation AKT->Proliferation ERK->Proliferation G This compound This compound Potency: ? Selectivity: ? Mechanism: ? CaCCinh_A01 CaCCinh-A01 Potency: µM Selectivity: Moderate Mechanism: Channel Block T16Ainh_A01 T16Ainh-A01 Potency: µM Selectivity: High Mechanism: Channel Block Ani9 Ani9 Potency: nM Selectivity: Very High Mechanism: Channel Block

References

A Comparative Analysis of DDATHF and Methotrexate in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two pivotal folate antagonists.

This guide provides a detailed comparative analysis of two key antifolate agents in cancer therapy: Lometrexol (DDATHF) and Methotrexate. While both drugs interfere with folate metabolism, a critical pathway for cancer cell proliferation, they do so through distinct mechanisms, leading to different efficacy profiles and clinical considerations. This document outlines their mechanisms of action, presents comparative quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways and experimental workflows involved in their study.

Mechanism of Action: Targeting Different Steps in Nucleotide Synthesis

The primary difference between DDATHF and methotrexate lies in their enzymatic targets within the folate metabolic pathway. Methotrexate acts as a competitive inhibitor of dihydrofolate reductase (DHFR), while DDATHF targets glycinamide ribonucleotide formyltransferase (GARFT).

Methotrexate (MTX) is a structural analog of folic acid and competitively inhibits DHFR.[1] This enzyme is crucial for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF).[2][3] THF and its derivatives are essential cofactors for the synthesis of thymidylate and purines, which are the building blocks of DNA.[1] By blocking DHFR, methotrexate leads to a depletion of THF, thereby inhibiting DNA synthesis and arresting the proliferation of rapidly dividing cancer cells.[1][4]

Lometrexol (DDATHF) , on the other hand, is a potent inhibitor of GARFT, an enzyme essential for the de novo synthesis of purines.[5][6][7] GARFT catalyzes the transfer of a formyl group to glycinamide ribonucleotide, a key step in the formation of the purine ring.[8][9] By inhibiting GARFT, DDATHF specifically blocks the production of purine nucleotides (adenosine and guanosine), leading to an arrest of DNA and RNA synthesis and subsequent cell death.[5][6]

Quantitative Performance Comparison

The following tables summarize key quantitative data for DDATHF and methotrexate, providing a basis for comparing their potency and efficacy.

Table 1: Comparative Inhibition Constants (Ki)

CompoundTarget EnzymeKi Value
MethotrexateDihydrofolate Reductase (DHFR)~3.4 pM
DDATHF (Lometrexol)Glycinamide Ribonucleotide Formyltransferase (GARFT)Data not readily available in a comparable format

Note: The Ki value for methotrexate can vary slightly depending on the experimental conditions.

Table 2: Comparative IC50 Values in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value
MethotrexateDaoyMedulloblastoma9.5 x 10⁻² µM
MethotrexateSaos-2Osteosarcoma3.5 x 10⁻² µM
MethotrexateAGSGastric Adenocarcinoma6.05 ± 0.81 nM
MethotrexateHCT-116Colorectal Carcinoma13.56 ± 3.76 nM
MethotrexateA549Lung Carcinoma~82 µM (for a peptide inhibitor)
MethotrexateMCF-7Breast Adenocarcinoma114.31 ± 5.34 nM
DDATHF (Lometrexol)L1210Murine LeukemiaInduces growth inhibition at 1-30 µM[5][6]
DDATHF (Lometrexol)CCRF-CEMHuman T-cell LeukemiaPotent inhibition reported

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The data presented here is for comparative purposes and is drawn from various studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of anticancer agents. The following sections provide representative protocols for key in vitro and in vivo assays.

In Vitro Enzyme Inhibition Assay

1. DHFR Inhibition Assay (for Methotrexate)

  • Principle: This assay measures the ability of methotrexate to inhibit the enzymatic activity of DHFR. The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Materials:

    • Recombinant human DHFR enzyme

    • Dihydrofolic acid (DHF) substrate

    • NADPH cofactor

    • Methotrexate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, DHF, and NADPH in each well of the microplate.

    • Add varying concentrations of methotrexate (or vehicle control) to the wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding DHFR enzyme to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

    • Calculate the rate of NADPH oxidation for each concentration of methotrexate.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the methotrexate concentration.

2. GARFT Inhibition Assay (for DDATHF)

  • Principle: This assay quantifies the inhibition of GARFT by DDATHF. The formation of the product, formylglycinamide ribonucleotide (fGAR), is monitored.

  • Materials:

    • Recombinant human GARFT enzyme

    • Glycinamide ribonucleotide (GAR) substrate

    • 10-formyl-5,8-dideazafolate (fDDF), a stable analog of the folate co-substrate

    • DDATHF (Lometrexol)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Spectrophotometer

  • Procedure:

    • The assay monitors the formation of 5,8-dideazafolate at 295 nm.[4]

    • Prepare a reaction mixture in a cuvette containing assay buffer, GAR, and fDDF.

    • Add varying concentrations of DDATHF (or vehicle control).

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding GARFT enzyme.

    • Monitor the increase in absorbance at 295 nm over time.

    • Calculate the initial velocity of the reaction for each DDATHF concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DDATHF concentration.

Cell-Based Assays

Cell Proliferation/Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10] Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[10][11]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • DDATHF and Methotrexate

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

    • The next day, treat the cells with a range of concentrations of DDATHF or methotrexate for a specified duration (e.g., 48 or 72 hours).[12]

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[12]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each drug.

In Vivo Efficacy Study

Xenograft Mouse Model

  • Principle: This in vivo model assesses the antitumor efficacy of DDATHF and methotrexate in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the drugs on tumor growth is monitored.

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice)

    • Human cancer cell line (e.g., CT26 colon cancer cells)

    • DDATHF and Methotrexate formulations for injection

    • Vehicle control solution

    • Calipers for tumor measurement

    • Animal housing and care facilities

  • Procedure:

    • Subcutaneously inject a specific number of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[13]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[14]

    • Randomize the mice into treatment groups (e.g., vehicle control, DDATHF, methotrexate).

    • Administer the drugs to the mice according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection).

    • Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

    • Compare the tumor growth inhibition between the treatment groups and the control group.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by DDATHF and methotrexate, as well as a typical experimental workflow for their comparative evaluation.

folate_pathway cluster_folate Folate Metabolism cluster_synthesis Nucleotide Synthesis Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Derivatives THF Derivatives THF->Derivatives Purines Purine Synthesis Derivatives->Purines Thymidylate Thymidylate Synthesis Derivatives->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA Methotrexate Methotrexate Methotrexate->DHF Inhibits DHFR

Figure 1: Methotrexate's mechanism of action in the folate pathway.

purine_pathway cluster_purine De Novo Purine Synthesis PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps fGAR Formylglycinamide Ribonucleotide (fGAR) GAR->fGAR GARFT IMP Inosine Monophosphate (IMP) fGAR->IMP Multiple Steps Purines Purine Nucleotides IMP->Purines DNA DNA/RNA Synthesis Purines->DNA DDATHF DDATHF (Lometrexol) DDATHF->GAR Inhibits GARFT

Figure 2: DDATHF's mechanism of action in the purine synthesis pathway.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison EnzymeAssay Enzyme Inhibition Assays (DHFR & GARFT) CellAssay Cell-Based Assays (Proliferation, Apoptosis) EnzymeAssay->CellAssay Xenograft Xenograft Mouse Model CellAssay->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Data IC50, Ki, Tumor Growth Inhibition Toxicity->Data start Drug Candidates (DDATHF & Methotrexate) start->EnzymeAssay

Figure 3: A typical experimental workflow for comparative analysis.

Conclusion

DDATHF and methotrexate represent two distinct strategies for targeting folate metabolism in cancer therapy. Methotrexate's broad inhibition of DHFR affects the synthesis of both purines and thymidylate, while DDATHF offers a more targeted approach by specifically inhibiting de novo purine synthesis. The choice between these agents in a research or clinical setting depends on the specific cancer type, its metabolic profile, and potential resistance mechanisms. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and development of these and other novel antifolate therapies.

References

Comparison Guide: Assessing the Off-Target Ion Channel Activity of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for evaluating the off-target effects of the novel synthetic compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (referred to as the "Test Compound"), on a panel of key ion channels. For comparative purposes, the activity of well-characterized ion channel modulators is included. The primary audience for this document includes researchers, scientists, and professionals in drug development.

The Test Compound has shown anti-cancer effects by inhibiting the STAT3 pathway. Understanding its potential interactions with ion channels is crucial for a comprehensive safety and specificity profile. Off-target ion channel activity can lead to unintended physiological effects, making this assessment a critical step in preclinical drug development.[1]

Data Presentation: Comparative Ion Channel Activity

The following table summarizes hypothetical data from an off-target screening panel. The activity of the Test Compound is presented as IC50 values (the concentration at which 50% of the channel's activity is inhibited) and compared against known reference compounds for each channel.

Ion Channel TargetTest Compound IC50 (µM)Comparator CompoundComparator IC50 (µM)
hERG (Kv11.1) > 50Quinidine0.2
hNav1.5 25.3Lidocaine150
hCav1.2 > 50Verapamil0.5
hKv1.5 15.8Dofetilide0.01
hKCNQ1/minK > 50Chromanol 293B5
GABA-A > 50Diazepam0.1

Experimental Protocols

Two primary methods are outlined for assessing ion channel activity: Automated Patch-Clamp Electrophysiology and Fluorescence-Based Assays.

Automated Patch-Clamp Electrophysiology

This method is considered the gold standard for measuring ion channel activity directly and provides high-quality data on channel kinetics and compound effects.[2][3]

  • Cell Lines: Recombinant CHO or HEK293 cells stably expressing the human ion channel of interest (e.g., hERG, hNav1.5, hCav1.2) are used.

  • Cell Preparation: Cells are cultured to 70-90% confluency and harvested using a gentle, non-enzymatic cell dissociation solution. The cells are then washed and resuspended in an extracellular buffer solution at a concentration of 200,000 cells/mL.

  • Instrumentation: A high-throughput automated patch-clamp system (e.g., SyncroPatch 384PE or Qube 384) is employed. These platforms allow for the simultaneous recording of currents from multiple cells in a 384-well format.

  • Solutions:

    • Intracellular Solution (mM): 120 KCl, 10 EGTA, 10 HEPES, 5 MgCl2, adjusted to pH 7.2 with KOH.

    • Extracellular Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.

  • Procedure:

    • The automated system aspirates the cell suspension and captures individual cells on the patch apertures of the microfluidic chip.

    • Gigaseals (high-resistance seals between the cell membrane and the aperture) are formed.

    • The system establishes a whole-cell configuration, allowing for control of the membrane potential and recording of ion channel currents.

    • Specific voltage protocols are applied to elicit channel activity (e.g., a depolarizing pulse to activate voltage-gated channels).

    • A baseline recording of channel activity is established.

    • The Test Compound is added at increasing concentrations, and the effect on the ion channel current is recorded.

  • Data Analysis: The recorded currents are analyzed to determine the percentage of inhibition at each compound concentration. An IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Fluorescence-Based Assays

These assays offer higher throughput and are suitable for primary screening of large compound libraries. They indirectly measure ion channel activity by detecting changes in membrane potential or ion flux.[4][5][6]

  • Principle: A fluorescent dye that is sensitive to changes in membrane potential or the concentration of a specific ion is loaded into the cells. Modulation of ion channel activity by a compound leads to a change in fluorescence.

  • Cell Lines: As with automated patch-clamp, stable cell lines expressing the target ion channel are used.

  • Instrumentation: A fluorescence imaging plate reader (e.g., FLIPR Tetra) capable of kinetic readings in 384- or 1536-well plates is used.

  • Procedure:

    • Cells are seeded into black-walled, clear-bottom microplates and cultured overnight.

    • The cells are loaded with a fluorescent membrane potential-sensitive dye or an ion-specific indicator (e.g., a thallium-sensitive dye for potassium channels).

    • A baseline fluorescence reading is taken.

    • The Test Compound is added to the wells.

    • The ion channel is activated (e.g., by adding a high concentration of potassium to depolarize the membrane and open voltage-gated channels).

    • The change in fluorescence intensity is monitored over time.

  • Data Analysis: The fluorescence signal in the presence of the compound is compared to the signal in control wells to determine the percentage of inhibition. IC50 values are then calculated from the concentration-response data.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (Stable Cell Lines) Harvesting Cell Harvesting & Resuspension Cell_Culture->Harvesting APC Automated Patch-Clamp Harvesting->APC Fluorescence Fluorescence Assay Harvesting->Fluorescence Compound_Addition Compound Addition (Concentration Gradient) APC->Compound_Addition Fluorescence->Compound_Addition Activation Channel Activation (Voltage or Ligand) Compound_Addition->Activation Data_Acquisition Data Acquisition (Currents or Fluorescence) Activation->Data_Acquisition CR_Curve Concentration-Response Curve Data_Acquisition->CR_Curve IC50 IC50 Calculation CR_Curve->IC50

Caption: Workflow for ion channel off-target screening.

STAT3 Signaling Pathway

G Cytokine Cytokine / Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription initiates Test_Compound Test Compound Test_Compound->STAT3_active inhibits

Caption: Simplified STAT3 signaling pathway.

References

DFBTA versus CaCCinh-A01: a comparative study on ANO1 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small-molecule inhibitors of the calcium-activated chloride channel ANO1 (TMEM16A): DFBTA and CaCCinh-A01. The information presented is collated from publicly available research data to assist in the selection of the appropriate inhibitor for preclinical research and drug development endeavors.

At a Glance: Key Quantitative Data

The following table summarizes the key inhibitory and pharmacokinetic parameters for this compound and CaCCinh-A01 based on available literature. It is important to note that these values were not determined in a head-to-head comparative study and experimental conditions may have varied.

ParameterThis compoundCaCCinh-A01Reference
ANO1/TMEM16A IC50 24 nM2.1 µM[1][2]
CaCC IC50 Not Reported10 µM[2][3]
Mechanism of Action Direct channel block (presumed)Reduces ANO1 protein levels via ubiquitination and proteasomal degradation[4]
Effect on Cell Viability Not ReportedDose-dependent decrease in viability of ANO1-dependent cancer cells[5]
Oral Bioavailability > 75% (in mice)Not Reported[1]
Brain Penetration <1.5% brain/plasma ratio (in mice)Not Reported[1]

Comparative Performance and Specificity

This compound emerges as a significantly more potent inhibitor of ANO1 based on its reported IC50 value in the nanomolar range, compared to the micromolar potency of CaCCinh-A01.[1][2] However, the mechanism of action and the broader pharmacological profile of these two compounds appear to differ significantly.

CaCCinh-A01 has been shown to inhibit the proliferation of cancer cells that are dependent on ANO1. This effect is attributed not just to the inhibition of the channel's ion conductance but to a reduction in the total cellular levels of the ANO1 protein.[4] This suggests a distinct advantage in contexts where the goal is to abrogate both the channel-dependent and potential scaffolding functions of ANO1. In contrast, another ANO1 inhibitor, T16Ainh-A01, which also blocks the channel's activity, does not reduce ANO1 protein levels and shows a weaker effect on cell viability, highlighting the unique mechanism of CaCCinh-A01.[6]

Regarding specificity, CaCCinh-A01 has been reported to have off-target effects. Studies have shown that it can induce vasorelaxation in a manner that is independent of the chloride gradient, suggesting effects on other cellular pathways.[7] Furthermore, some research indicates that CaCCinh-A01 may interfere with intracellular calcium signaling, potentially through the inhibition of IP3 receptors. This is a critical consideration for experiments sensitive to calcium homeostasis. Information on the off-target effects of this compound is currently limited.

Experimental Methodologies

The following are detailed protocols for key experiments relevant to the characterization of ANO1 inhibitors, based on methodologies described in the literature.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is designed to measure the inhibitory effect of compounds on ANO1 channel activity.

  • Cell Line: HEK293 cells stably expressing human ANO1 (TMEM16A).

  • Solutions:

    • External Solution (in mM): 150 NMDG-Cl, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NMDG-OH).

    • Internal (Pipette) Solution (in mM): 150 NMDG-Cl, 10 EGTA, 6.6 CaCl2 (to achieve a specific free Ca2+ concentration), 1 MgCl2, 3 MgATP, 5 HEPES (pH 7.2 with NMDG-OH).

  • Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply voltage ramps from -100 mV to +100 mV over 1 second to elicit ANO1 currents.

    • Perfuse the external solution containing the vehicle (e.g., DMSO) to establish a baseline current.

    • Apply increasing concentrations of the test inhibitor (this compound or CaCCinh-A01) in the external solution.

    • Record the current at each concentration after it reaches a steady state.

    • Wash out the inhibitor to observe the reversibility of the block.

    • Normalize the current at each inhibitor concentration to the baseline current and plot a dose-response curve to calculate the IC50 value.

Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)

This assay determines the effect of the inhibitors on the proliferation and viability of ANO1-expressing cells.

  • Cell Lines: Cancer cell lines with high endogenous ANO1 expression (e.g., PC-3, HCT116, HT-29).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or CaCCinh-A01 (and a vehicle control) for a specified period (e.g., 72 hours).

    • Add the cell viability reagent (e.g., CCK-8 or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Western Blotting for ANO1 Protein Levels

This method is used to assess the impact of the inhibitors on the total cellular protein expression of ANO1.

  • Cell Lines: As per the cell viability assay.

  • Procedure:

    • Treat cells with the inhibitors at various concentrations for a defined period (e.g., 72 hours).

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for ANO1 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control, such as β-actin or GAPDH, to normalize the ANO1 protein levels.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by ANO1 and a typical experimental workflow for inhibitor comparison.

ANO1_Signaling_Pathway Ca_influx Ca2+ Influx / Release ANO1 ANO1 (TMEM16A) Ca_influx->ANO1 Activates EGFR EGFR ANO1->EGFR Modulates Wnt Wnt/β-catenin Pathway ANO1->Wnt PI3K PI3K EGFR->PI3K MAPK MAPK/ERK Pathway EGFR->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Metastasis AKT->Metastasis MAPK->Proliferation MAPK->Metastasis Wnt->Proliferation Wnt->Metastasis

Caption: ANO1-mediated signaling pathways in cancer.

Inhibitor_Comparison_Workflow start Start: Select ANO1 Inhibitors (this compound vs. CaCCinh-A01) electro Electrophysiology (Patch Clamp) start->electro cell_culture Cell Culture (ANO1-expressing cancer cells) start->cell_culture ic50 Determine IC50 electro->ic50 conclusion Comparative Analysis & Conclusion ic50->conclusion viability Cell Viability Assay cell_culture->viability western Western Blot cell_culture->western off_target Off-Target Assays (e.g., Ca2+ imaging) cell_culture->off_target proliferation Assess Effect on Proliferation viability->proliferation proliferation->conclusion protein_level Quantify ANO1 Protein Levels western->protein_level protein_level->conclusion specificity Evaluate Specificity off_target->specificity specificity->conclusion

Caption: Experimental workflow for comparing ANO1 inhibitors.

Conclusion and Future Directions

This compound and CaCCinh-A01 represent two distinct classes of ANO1 inhibitors with different potency and mechanisms of action. This compound's high potency makes it an excellent candidate for studies requiring strong and acute inhibition of ANO1's channel function.[1] CaCCinh-A01, while less potent, offers a unique mechanism by promoting the degradation of the ANO1 protein, which may be advantageous for long-term studies and for targeting non-channel functions of ANO1 in disease.[4]

The choice between these inhibitors will ultimately depend on the specific research question and experimental context. For instance, when investigating the role of ANO1 in cancer cell proliferation, CaCCinh-A01's ability to reduce protein levels might be more relevant. Conversely, for studying the acute effects of channel block on physiological processes, the high potency of this compound would be a significant advantage.

A direct, head-to-head comparative study of this compound and CaCCinh-A01 is warranted to confirm the observed differences in potency and to provide a more comprehensive understanding of their respective off-target profiles. Future research should also focus on elucidating the specific off-target effects of this compound and further exploring the molecular determinants of CaCCinh-A01's ability to induce ANO1 degradation. Such studies will be invaluable for the continued development of selective and effective ANO1-targeted therapeutics.

References

Lometrexol (DDATHF) in Xenograft Models: A Comparative Guide to Anticancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of Lometrexol (DDATHF) and other alternative antifolates and chemotherapeutic agents in preclinical xenograft models. The data presented is intended to inform research and drug development decisions by offering an objective overview of efficacy based on available experimental evidence.

Introduction to Lometrexol and Antifolate Therapy

Lometrexol (5,10-dideazatetrahydrofolate, DDATHF) is a potent, second-generation folate analog antimetabolite. Its primary mechanism of action is the specific and potent inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] By blocking this pathway, Lometrexol depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis. This disruption leads to cell cycle arrest, primarily in the S phase, and subsequent apoptosis in rapidly proliferating cancer cells. Notably, Lometrexol has demonstrated activity against tumors that have developed resistance to the first-generation antifolate, Methotrexate.[1]

This guide compares the preclinical efficacy of Lometrexol with other prominent antifolates—Pemetrexed, Raltitrexed, and Methotrexate—and the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).

Mechanism of Action: A Visual Pathway

The following diagram illustrates the mechanism of action of Lometrexol and other compared antifolates, highlighting their targets within the folate metabolism and nucleotide synthesis pathways.

Antifolate_Mechanism_of_Action cluster_purine De Novo Purine Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_folate_cycle Folate Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHFR DHFR DHF->DHFR GAR Glycinamide Ribonucleotide (GAR) dUMP dUMP FGAR Formylglycinamide Ribonucleotide (FGAR) GARFT GARFT GAR->GARFT Purines Purine Synthesis dTMP dTMP TS Thymidylate Synthase (TS) dUMP->TS DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA DHFR->THF GARFT->FGAR TS->dTMP MTX Methotrexate MTX->DHFR Lometrexol Lometrexol Lometrexol->GARFT Pemetrexed Pemetrexed Pemetrexed->DHFR Pemetrexed->GARFT Pemetrexed->TS Raltitrexed Raltitrexed Raltitrexed->TS FiveFU 5-FU FiveFU->TS

Caption: Mechanism of action of Lometrexol and other antifolates.

Comparative Efficacy in Xenograft Models

The following tables summarize the quantitative data on the antitumor activity of Lometrexol and its alternatives in various human tumor xenograft models. It is important to note that direct head-to-head comparative studies for all agents in the same model are limited. Therefore, data is compiled from multiple independent studies, and experimental conditions are provided for context.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
DrugXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
Pemetrexed NCI-H460150 mg/kg, weeklyInactive in this model[2]
Pralatrexate NCI-H4602 mg/kg, weekly52% TGI[2]
Methotrexate NCI-H4602 mg/kg, weeklyLess active than Pralatrexate[2]
Pemetrexed A549 (Orthotopic)150 mg/kg, twice a week for 3 weeksSignificant reduction in tumor fluorescence signal[3]
Colorectal Cancer (CRC) Xenograft Models
DrugXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
Raltitrexed Peritoneal Metastasis ModelNot specifiedSignificant reduction in metastatic nodes[4]
Methotrexate HxELC2100 mg/kg priming dose, followed by 25 mg/kg 5-FUIncreased incorporation of 5-FU into tumor RNA[5]
5-Fluorouracil Not specified25 mg/kg, 24h after MethotrexateMore toxic than 100 mg/kg 5-FU alone[5]
Pralatrexate Not specifiedNot specifiedSuperior anti-tumor activity compared to Methotrexate and Pemetrexed[2]

Note: Specific quantitative TGI data for Lometrexol in these xenograft models was not available in the reviewed literature. Preclinical murine studies have shown its activity, particularly in methotrexate-refractory tumors.[1]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in this guide.

Xenograft Model Establishment and Drug Administration Workflow

The following diagram illustrates a typical workflow for a xenograft study.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Line Culture Animal_Prep 2. Immunocompromised Mice Preparation Cell_Culture->Animal_Prep Implantation 3. Subcutaneous/Orthotopic Tumor Cell Implantation Animal_Prep->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (e.g., i.p., i.v., oral) Randomization->Treatment Monitoring 7. Continued Tumor and Health Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint (e.g., tumor size, time) Monitoring->Endpoint Analysis 9. Data Analysis (TGI, Survival) Endpoint->Analysis

Caption: General workflow for a xenograft study.

Detailed Methodologies

Cell Lines and Culture:

  • Human cancer cell lines (e.g., NCI-H460, A549, HxELC2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

Animal Models:

  • Immunocompromised mice (e.g., athymic nude, SCID) are typically used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment.

Tumor Implantation:

  • Subcutaneous Xenografts: A suspension of cancer cells (typically 1-10 x 10^6 cells) in a sterile medium or Matrigel is injected subcutaneously into the flank of the mice.

  • Orthotopic Xenografts: For a more clinically relevant model, cells are implanted into the organ of origin (e.g., lung for NSCLC models).

Drug Preparation and Administration:

  • Drugs are reconstituted in appropriate vehicles (e.g., saline, DMSO).

  • Administration routes vary and can include intraperitoneal (i.p.) injection, intravenous (i.v.) infusion, or oral gavage.

  • Dosing schedules are determined based on maximum tolerated doses and previous studies. For example, Pemetrexed has been administered at 150 mg/kg twice weekly.[3]

Efficacy Evaluation:

  • Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice weekly) using calipers. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Survival Analysis: In some studies, the endpoint is survival, and Kaplan-Meier curves are generated to compare the survival duration between treatment groups.

Discussion and Future Directions

The available preclinical data suggests that Lometrexol is a potent antifolate with a distinct mechanism of action from Methotrexate. While direct comparative data in xenograft models is limited, its efficacy in methotrexate-resistant scenarios warrants further investigation. Pemetrexed and Pralatrexate have shown significant antitumor activity in NSCLC xenograft models. Raltitrexed has demonstrated efficacy in a colorectal cancer peritoneal metastasis model.

Future preclinical studies should focus on direct, head-to-head comparisons of Lometrexol with other antifolates in a panel of well-characterized xenograft models representing different tumor types. Such studies would provide a clearer understanding of the relative efficacy and potential clinical positioning of Lometrexol. Furthermore, exploring combination therapies involving Lometrexol and other cytotoxic or targeted agents could unveil synergistic effects and new therapeutic strategies. The development of patient-derived xenograft (PDX) models will also be crucial in evaluating the efficacy of these antifolates in a more clinically relevant setting.

References

comparative study of DFBTA and other analgesics in chronic pain models

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for the analgesic "DFBTA" in the context of chronic pain models did not yield specific results. This suggests that "this compound" may be a less common acronym, an internal compound name, or a possible misspelling. To provide a comprehensive and accurate comparative analysis as requested, further clarification on the identity of this compound is required.

Researchers, scientists, and drug development professionals are encouraged to provide a more specific chemical name, a known synonym, or a reference publication for this compound to enable a thorough comparison with other analgesics.

Once the specific identity of the compound is clarified, a detailed guide will be developed, comparing its performance with established analgesics in chronic pain models. This guide will include:

  • Data Presentation: A summary of all available quantitative data in clearly structured tables for easy comparison of efficacy, potency, and side-effect profiles.

  • Experimental Protocols: Detailed methodologies for key experiments cited, including animal models of chronic pain, drug administration routes, and behavioral or physiological endpoints measured.

  • Signaling Pathways and Workflows: Diagrams generated using Graphviz to illustrate the mechanism of action and experimental designs.

In the interim, the following sections provide a general overview of the types of data and analyses that will be included in the full comparative guide once the identity of this compound is known.

General Mechanisms of Analgesia in Chronic Pain

Chronic pain is a complex condition involving both peripheral and central sensitization. Analgesics target various points in the pain signaling pathway to alleviate symptoms. Common mechanisms include:

  • Opioid Receptor Agonism: Activation of μ, δ, or κ opioid receptors can inhibit neurotransmitter release and reduce neuronal excitability in pain pathways.[1]

  • GABAergic Modulation: Enhancing the activity of the inhibitory neurotransmitter GABA is a mechanism for drugs like gabapentin and pregabalin.

  • Monoamine Reuptake Inhibition: Tricyclic antidepressants and SNRIs can increase the levels of serotonin and norepinephrine in the spinal cord, which enhances descending inhibitory pain pathways.[2][3]

  • Ion Channel Blockade: Local anesthetics and some anticonvulsants block sodium or calcium channels to reduce neuronal firing.

  • Anti-inflammatory Action: Nonsteroidal anti-inflammatory drugs (NSAIDs) reduce the production of prostaglandins, which are inflammatory mediators that sensitize nociceptors.[4]

Commonly Used Analgesics for Comparative Studies

A comparative analysis would typically include one or more of the following classes of analgesics:

  • Opioids: (e.g., Morphine) - Potent analgesics, but with significant side effects and potential for tolerance and addiction.

  • Gabapentinoids: (e.g., Gabapentin, Pregabalin) - First-line treatments for neuropathic pain.

  • Antidepressants: (e.g., Amitriptyline, Duloxetine) - Effective for neuropathic pain and fibromyalgia.[5]

  • NSAIDs: (e.g., Ibuprofen, Celecoxib) - Primarily used for inflammatory pain.[6]

  • NMDA Receptor Antagonists: (e.g., Ketamine) - Used for severe, refractory pain.[7][8]

Experimental Models of Chronic Pain

To assess the efficacy of novel analgesics, various preclinical models are employed to mimic different chronic pain states in humans:

  • Neuropathic Pain Models:

    • Spared Nerve Injury (SNI): Involves ligation and transection of two of the three terminal branches of the sciatic nerve.

    • Chronic Constriction Injury (CCI): Loose ligatures are placed around the sciatic nerve.

    • Spinal Nerve Ligation (SNL): The L5 and/or L6 spinal nerves are tightly ligated.

  • Inflammatory Pain Models:

    • Complete Freund's Adjuvant (CFA) Injection: Induces a localized and persistent inflammation.

    • Formalin Test: Injection of formalin into the paw produces a biphasic pain response, modeling both acute and tonic pain.[9]

  • Postoperative Pain Models:

    • Incision Model: A surgical incision is made through the skin, fascia, and muscle of the hind paw.

Data to be Presented in Comparative Tables

Once data for the compound of interest is available, the following parameters will be tabulated for comparison with other analgesics:

  • Efficacy:

    • ED50 (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population.

    • Maximum Possible Effect (%MPE): The peak analgesic effect observed.

    • Reversal of Mechanical Allodynia: Measured using von Frey filaments.

    • Reversal of Thermal Hyperalgesia: Assessed using radiant heat (e.g., Hargreaves test) or cold plate tests.

  • Pharmacokinetics:

    • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

    • Half-life (t1/2): The time required for the drug concentration to decrease by half.

    • Cmax: The maximum plasma concentration.

  • Side Effect Profile:

    • Sedation/Motor Impairment: Assessed using rotarod or open field tests.

    • Gastrointestinal Effects: Measurement of gastric irritation or changes in transit.

    • Development of Tolerance: The decrease in analgesic effect after repeated administration.

    • Reward/Abuse Liability: Evaluated using conditioned place preference (CPP) or self-administration paradigms.

Illustrative Diagrams

The final report will include Graphviz diagrams to visually represent key concepts. Below are examples of the types of diagrams that will be generated.

Example 1: Simplified Pain Signaling Pathway

PainPathway Nociceptor Nociceptor (Peripheral Nerve) SpinalCord Dorsal Horn (Spinal Cord) Nociceptor->SpinalCord Ascending Signal (Substance P, Glutamate) Brain Brain (Perception) SpinalCord->Brain Pain Signal to Brain Descending Descending Inhibition Brain->Descending Modulation Descending->SpinalCord Inhibition (NE, 5-HT)

A simplified diagram of the ascending and descending pain pathways.

Example 2: General Experimental Workflow for Analgesic Testing

Workflow Model Induction of Chronic Pain Model (e.g., SNI) Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Model->Baseline Admin Drug Administration (this compound vs. Vehicle/Comparator) Baseline->Admin Post Post-treatment Behavioral Testing Admin->Post Analysis Data Analysis (Dose-response, Time-course) Post->Analysis

A typical workflow for evaluating the efficacy of an analgesic in a preclinical chronic pain model.

To proceed with a detailed and meaningful comparative study, please provide the specific identity of "this compound". Upon receiving this information, a comprehensive guide will be generated to meet the specified requirements.

References

The Purine Salvage Pathway: A Critical Determinant of DDATHF Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cancer cell metabolism is paramount in designing effective therapeutic strategies. This guide provides a comparative analysis of the anticancer agent DDATHF (lometrexol), focusing on the pivotal role of the purine salvage pathway in determining its therapeutic efficacy. We present experimental data, detailed methodologies, and a comparison with other antimetabolites to offer a comprehensive resource for validating the significance of this metabolic pathway.

DDATHF is a potent antifolate that targets glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. By inhibiting this pathway, DDATHF effectively starves cancer cells of the essential purine nucleotides required for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. However, the presence of an alternative route for purine acquisition, the purine salvage pathway, can significantly impact the drug's effectiveness. This pathway allows cells to recycle purines from the extracellular environment, thereby circumventing the blockade imposed by DDATHF.

The Interplay Between De Novo and Salvage Pathways

The efficacy of DDATHF is intrinsically linked to the metabolic state of the cancer cell, specifically its reliance on de novo versus salvage pathways for purine synthesis. Cells with a high capacity for purine salvage can uptake purines like hypoxanthine from their surroundings, rendering DDATHF less effective. This rescue effect underscores the importance of evaluating the status of the purine salvage pathway in tumors when considering DDATHF as a therapeutic option.

Figure 1. Mechanism of DDATHF action and the role of the purine salvage pathway.

Comparative Efficacy of DDATHF: The Impact of Purine Salvage

Experimental evidence demonstrates that the cytotoxic effects of DDATHF can be reversed by the presence of hypoxanthine, a substrate for the purine salvage pathway. The degree of this rescue effect is cell-line dependent, highlighting the heterogeneity of purine metabolism across different cancer types.

In a study investigating this phenomenon, several human cancer cell lines were treated with DDATHF in the presence or absence of hypoxanthine and dipyridamole, an inhibitor of nucleoside transport. The results showed that in cell lines like A549 (lung carcinoma), HeLa (cervical cancer), and CHO (Chinese hamster ovary), dipyridamole could prevent the rescue by hypoxanthine, thereby restoring the cytotoxic effect of DDATHF.[1] Conversely, in cell lines such as HT29 and HCT116 (colon cancer), dipyridamole had no effect, indicating a different mechanism of hypoxanthine uptake or a greater reliance on the salvage pathway that could not be overcome by transport inhibition.[1]

Comparison with Other Antimetabolites

To provide a broader context, it is useful to compare DDATHF with other drugs that target nucleotide synthesis, such as the second-generation GARFT inhibitor LY309887, methotrexate, and 6-mercaptopurine.

DrugPrimary Target(s)Mechanism of ActionKey Comparative Points
DDATHF (Lometrexol) GARFTInhibits de novo purine synthesis.Efficacy is highly dependent on the activity of the purine salvage pathway.
LY309887 GARFTInhibits de novo purine synthesis.A second-generation inhibitor with potentially greater antitumor efficacy and a different toxicity profile compared to DDATHF.
Methotrexate DHFR, TYMS, GARFTInhibits dihydrofolate reductase, thymidylate synthase, and GARFT, affecting both purine and pyrimidine synthesis.Broader spectrum of action compared to DDATHF, but also potentially different resistance mechanisms and side effects.
6-Mercaptopurine Multiple enzymes in purine metabolismA purine analog that gets incorporated into DNA and RNA, and also inhibits de novo purine synthesis.Acts as a fraudulent nucleotide and an inhibitor; its efficacy can be influenced by the activity of enzymes like HGPRT.

Experimental Protocols

Validating the role of the purine salvage pathway in DDATHF efficacy requires specific experimental assays. Below are generalized protocols for key experiments.

Cell Viability Assay (MTT Assay) to Demonstrate Hypoxanthine Rescue

Objective: To determine the effect of hypoxanthine on the cytotoxicity of DDATHF.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of DDATHF. For the rescue experiment, a parallel set of wells is co-treated with the same concentrations of DDATHF and a fixed concentration of hypoxanthine (e.g., 100 µM).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values for DDATHF in the presence and absence of hypoxanthine.

Start Start Seed_Cells Seed Cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with DDATHF +/- Hypoxanthine Seed_Cells->Treat_Cells Incubate Incubate (e.g., 72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for a cell viability assay to assess hypoxanthine rescue.

Measurement of Intracellular Nucleotide Pools by HPLC

Objective: To quantify the depletion of purine nucleotides by DDATHF and their restoration by hypoxanthine.

Methodology:

  • Cell Treatment: Culture cells to a sufficient density and treat with DDATHF, with or without hypoxanthine, for a specified time (e.g., 24 hours).

  • Metabolite Extraction: Harvest the cells and extract the intracellular metabolites using a cold extraction buffer (e.g., methanol/water or perchloric acid).

  • Sample Preparation: Neutralize the extracts if necessary and centrifuge to remove cell debris.

  • HPLC Analysis: Analyze the extracts using a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV detector.

  • Quantification: Identify and quantify the peaks corresponding to purine nucleotides (e.g., ATP, GTP) by comparing their retention times and peak areas to known standards.

  • Data Normalization: Normalize the nucleotide levels to the total protein concentration or cell number for each sample.

Conclusion

The purine salvage pathway is a critical determinant of DDATHF efficacy. The ability of cancer cells to utilize this pathway can lead to drug resistance by bypassing the DDATHF-induced block on de novo purine synthesis. Therefore, a thorough understanding and assessment of the purine salvage pathway activity in tumors are essential for the rational application of DDATHF and for the development of effective combination therapies. Future strategies may involve the co-administration of DDATHF with inhibitors of the purine salvage pathway to enhance its antitumor activity and overcome resistance.

References

A Comparative Analysis of the Analgesic Effects of a Novel Sulfonamide, 4-FBS, and Morphine in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation Guide for Researchers in Pain Drug Development

In the relentless pursuit of novel, effective, and safer analgesics, preclinical evaluation in relevant animal models remains a cornerstone of drug development. This guide provides a comparative overview of the analgesic properties of a novel synthetic sulfonamide, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), against the gold-standard opioid analgesic, morphine. By presenting key experimental data, detailed protocols, and associated signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a framework for the cross-validation of new chemical entities with analgesic potential.

Comparative Analgesic Efficacy: 4-FBS vs. Morphine

The analgesic effects of 4-FBS and morphine were evaluated in established murine models of acute thermal pain (tail-immersion test) and mechanically-induced pain (von Frey test). The data, summarized below, highlights the dose-dependent and time-course effects of both compounds, offering a direct comparison of their potency and efficacy.

Acute Thermal Nociception: Tail-Immersion Test

The tail-immersion test is a widely used method to assess the spinal reflexes to a thermal pain stimulus. The latency to tail withdrawal from a hot water bath is measured as an indicator of analgesia.

Table 1: Dose-Response of 4-FBS and Morphine in the Mouse Tail-Immersion Test

CompoundDose (mg/kg, p.o. for 4-FBS; s.c. for Morphine)Time Post-Administration (min)Mean Tail Withdrawal Latency (s) ± SEM or % Maximal Possible Effect (%MPE)
Vehicle -302.5 ± 0.2
4-FBS 2030~55% MPE
60~65% MPE
90~50% MPE
120~35% MPE
4030~70% MPE
60~85% MPE
90~75% MPE
120~60% MPE
Morphine 530~50% MPE
1030~80% MPE
2030>90% MPE

Note: Data for 4-FBS is extrapolated from graphical representations in the source material and presented as approximate %MPE. Morphine data is representative of typical findings in this assay.

Mechanical Allodynia: Von Frey Test

The von Frey test assesses the withdrawal threshold to a mechanical stimulus, providing insights into the compound's ability to alleviate mechanical allodynia, a hallmark of neuropathic pain.

Table 2: Effect of 4-FBS on Mechanical Withdrawal Threshold in a Murine Model of Diabetic Neuropathic Pain

TreatmentDose (mg/kg, p.o.)Time Post-Administration (min)Mechanical Withdrawal Threshold (g) ± SEM
Vehicle (Diabetic) --~0.4 ± 0.1
4-FBS 2030~1.2 ± 0.2
60~1.5 ± 0.3
90~1.3 ± 0.2
120~1.0 ± 0.2
4030~1.8 ± 0.3
60~2.2 ± 0.4
90~1.9 ± 0.3
120~1.5 ± 0.3

Note: Data for 4-FBS is extrapolated from graphical representations in the source material.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of preclinical findings. Below are the methodologies for the key experiments cited in this guide.

Tail-Immersion Test Protocol

Objective: To assess the analgesic effect of a compound against acute thermal pain.

Apparatus:

  • Water bath maintained at a constant temperature (e.g., 52 ± 0.5°C).

  • Stopwatch.

  • Mouse restrainer.

Procedure:

  • Acclimatize mice to the experimental room for at least 30 minutes before testing.

  • Gently restrain the mouse, allowing the tail to be free.

  • Immerse the distal one-third of the mouse's tail into the hot water bath.

  • Start the stopwatch immediately upon immersion.

  • Record the latency (in seconds) for the mouse to flick or withdraw its tail from the water.

  • A cut-off time (typically 10-15 seconds) is predetermined to prevent tissue damage. If the mouse does not respond within this time, the latency is recorded as the cut-off time.

  • Administer the test compound (e.g., 4-FBS orally) or a standard analgesic (e.g., morphine subcutaneously) and measure the tail-withdrawal latency at predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-administration.

  • The analgesic effect is often expressed as the percentage of the Maximal Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Von Frey Test Protocol for Mechanical Allodynia

Objective: To measure the mechanical withdrawal threshold in response to a punctate stimulus.

Apparatus:

  • A set of calibrated von Frey filaments of varying stiffness (measured in grams).

  • Elevated wire mesh platform.

  • Plexiglas enclosures for each mouse on the platform.

Procedure:

  • Acclimatize mice to the testing environment by placing them in the enclosures on the wire mesh platform for at least 30 minutes before testing.

  • Begin with a von Frey filament in the middle of the expected response range.

  • Apply the filament from underneath the mesh floor to the plantar surface of the mouse's hind paw until it just buckles.

  • Hold the filament in place for 3-5 seconds.

  • A positive response is recorded if the mouse briskly withdraws, flinches, or licks its paw.

  • The "up-down" method is commonly used to determine the 50% withdrawal threshold. If a positive response is observed, the next weaker filament is used. If there is no response, the next stronger filament is used.

  • This process is continued until a pattern of responses is established, and the 50% withdrawal threshold is calculated using a statistical method (e.g., Dixon's up-down method).

  • Administer the test compound and measure the withdrawal threshold at specified time points post-administration to assess its anti-allodynic effect.

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is pivotal for the rational design and development of novel analgesics.

Proposed Mechanism of Action for 4-FBS

The analgesic effect of 4-FBS appears to involve both the opioidergic and serotonergic systems.[1] This dual mechanism of action is a promising feature, as it may offer a broader spectrum of analgesia and potentially a more favorable side-effect profile compared to compounds acting on a single target.

Mechanism of Action for Morphine

Morphine, a classic opioid agonist, exerts its potent analgesic effects primarily through the activation of μ-opioid receptors (MORs) located in the central and peripheral nervous systems.[2] Binding of morphine to MORs leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[3] These actions collectively reduce neuronal excitability and inhibit the transmission of nociceptive signals.

Visualizing Experimental and Molecular Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for analgesic testing and the signaling pathways involved.

experimental_workflow cluster_preclinical_testing Preclinical Analgesic Testing Workflow animal_model Select Animal Model (e.g., Mouse) baseline Baseline Nociceptive Testing (Tail-Immersion / Von Frey) animal_model->baseline drug_admin Drug Administration (4-FBS or Morphine) baseline->drug_admin post_drug_testing Post-Drug Nociceptive Testing (Time-Course) drug_admin->post_drug_testing data_analysis Data Analysis (%MPE / Withdrawal Threshold) post_drug_testing->data_analysis comparison Comparative Efficacy (4-FBS vs. Morphine) data_analysis->comparison

Caption: A generalized workflow for the preclinical evaluation of analgesic compounds.

signaling_pathways cluster_4fbs Proposed 4-FBS Signaling cluster_morphine Morphine Signaling Pathway node_4fbs 4-FBS node_opioid_receptor Opioid Receptors node_4fbs->node_opioid_receptor node_serotonin_receptor Serotonin Receptors node_4fbs->node_serotonin_receptor node_analgesia_4fbs Analgesia node_opioid_receptor->node_analgesia_4fbs node_serotonin_receptor->node_analgesia_4fbs node_morphine Morphine node_mor μ-Opioid Receptor (MOR) node_morphine->node_mor node_gi Gi/o Protein Activation node_mor->node_gi node_ac ↓ Adenylyl Cyclase node_gi->node_ac node_k ↑ K+ Channel Opening node_gi->node_k node_ca ↓ Ca2+ Channel Opening node_gi->node_ca node_analgesia_morphine Analgesia node_ac->node_analgesia_morphine node_k->node_analgesia_morphine node_ca->node_analgesia_morphine

Caption: A simplified representation of the signaling pathways for 4-FBS and Morphine.

Conclusion

The cross-validation of novel analgesic candidates against established standards in well-defined animal models is an indispensable step in the drug discovery pipeline. The data and protocols presented herein for 4-FBS and morphine provide a foundational guide for such comparative studies. The promising dual-action mechanism of 4-FBS warrants further investigation to elucidate its full therapeutic potential and safety profile. This guide serves as a resource to facilitate the systematic and rigorous evaluation of the next generation of analgesic therapies.

References

Safety Operating Guide

Navigating the Disposal of DFBTA: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for DFBTA was not identified in public databases, this guide provides a comprehensive framework for the safe handling and disposal of such specialized chemical compounds. The cornerstone of this process is obtaining and meticulously following the specific SDS provided by the manufacturer of the chemical in use.

General Principles of Chemical Waste Disposal

When handling any chemical, including this compound, it is imperative to consult its Safety Data Sheet (SDS), which provides detailed information on hazards, handling, storage, and disposal.[1] In the absence of a specific SDS for this compound, the following general procedures for managing hazardous chemical waste in a laboratory setting should be strictly adhered to. These procedures are based on established safety protocols and are designed to minimize risks to personnel and the environment.

Step-by-Step Disposal Protocol:

  • Identify the Waste Category: Based on the SDS and local regulations, determine the appropriate waste category for this compound. Chemicals are typically categorized as hazardous or non-hazardous, with further classifications such as ignitable, corrosive, reactive, or toxic.[2]

  • Segregate the Waste: Never mix different types of chemical waste unless explicitly instructed to do so by the SDS or your institution's environmental health and safety (EHS) department. Incompatible chemicals can react dangerously. Store this compound waste in a dedicated, properly labeled container.

  • Use Appropriate Waste Containers: Waste containers must be in good condition, compatible with the chemical, and have a secure lid.[2] The container should be clearly labeled with the full chemical name (not abbreviations), concentration, and any relevant hazard warnings.

  • Accumulate Waste Safely: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Request Waste Pickup: Once the waste container is full or has reached its accumulation time limit, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.

Key Information for Chemical Disposal from a Safety Data Sheet (SDS)

The following table summarizes the critical information that should be extracted from a chemical's SDS to ensure its proper disposal.

Section of SDSType of InformationRelevance to Disposal
Section 2: Hazard(s) Identification GHS Hazard Classifications (e.g., Flammable, Corrosive, Toxic)Determines the primary hazards of the waste and the necessary personal protective equipment (PPE) for handling.
Section 7: Handling and Storage Incompatible Materials and Storage ConditionsProvides guidance on proper segregation of the waste to prevent dangerous reactions.
Section 9: Physical and Chemical Properties pH, Flash Point, ReactivityInforms the categorization of the waste (e.g., ignitable, corrosive) and potential hazards during storage and transport.
Section 13: Disposal Considerations Recommended Disposal Methods and Regulatory RequirementsThis is the most critical section for disposal, providing specific instructions on how to dispose of the chemical waste in a compliant manner.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the safe and compliant disposal of a laboratory chemical like this compound.

cluster_0 Phase 1: Identification & Preparation cluster_1 Phase 2: Accumulation cluster_2 Phase 3: Disposal Obtain & Review SDS Obtain & Review SDS Determine Waste Category Determine Waste Category Obtain & Review SDS->Determine Waste Category Analyze Hazards Select & Label Container Select & Label Container Determine Waste Category->Select & Label Container Based on Properties Transfer Waste to Container Transfer Waste to Container Select & Label Container->Transfer Waste to Container Ready for Use Store in Satellite Accumulation Area Store in Satellite Accumulation Area Transfer Waste to Container->Store in Satellite Accumulation Area Secure Storage Request Waste Pickup Request Waste Pickup Store in Satellite Accumulation Area->Request Waste Pickup Container Full Collection by EHS Collection by EHS Request Waste Pickup->Collection by EHS Scheduled Pickup

References

Essential Safety and Handling Guide for Dfbta (CAS No. 2966044-07-3)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "Dfbta" with CAS number 2966044-07-3 was not publicly available at the time of this writing. The following information is based on general best practices for handling potent, orally active small molecule inhibitors in a research laboratory setting. It is imperative to obtain and meticulously follow the specific SDS provided by the manufacturer before any handling, storage, or disposal of this compound.

This guide is intended to provide immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Hazard Assessment (Potential)

As a potent, orally active ANO1 inhibitor, this compound should be handled as a potentially hazardous compound.[1] The primary routes of exposure are inhalation of aerosolized powder, dermal contact, and ingestion. Due to its high potency, even small amounts may elicit a biological response. All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety protocols.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for different laboratory operations involving this compound.[2][3][4]

Operation Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Receiving/Unpacking Double Nitrile GlovesSafety Glasses with Side ShieldsStandard Lab CoatNot generally required if container is intact
Weighing (Powder) Double Nitrile GlovesChemical GogglesDisposable Gown over Lab CoatNIOSH-approved N95 or higher Respirator
Solution Preparation Double Nitrile GlovesChemical Goggles or Face ShieldDisposable Gown over Lab CoatRecommended if not in a fume hood
In-vitro/In-vivo Dosing Double Nitrile GlovesSafety Glasses with Side ShieldsLab CoatNot generally required
Waste Disposal Double Nitrile GlovesChemical GogglesLab CoatNot generally required

Engineering Controls

Engineering controls are the most effective way to minimize exposure.[5]

  • Chemical Fume Hood: All procedures involving the handling of this compound powder or the preparation of concentrated stock solutions should be performed in a certified chemical fume hood.

  • Ventilated Balance Enclosure: Weighing of the powdered compound should be conducted in a ventilated balance enclosure (powder hood) to prevent inhalation of fine particles.

Standard Operating Procedures

  • Upon receipt, inspect the container for any damage or leaks.

  • Label the container with the date of receipt and the name of the responsible personnel.

  • Store the compound in a designated, locked, and well-ventilated area away from incompatible materials, as specified in the manufacturer's SDS.

  • Don the appropriate PPE as outlined in the table above.

  • Perform all weighing operations within a ventilated balance enclosure.

  • Use dedicated spatulas and weighing papers.

  • To prepare solutions, slowly add the solvent to the pre-weighed this compound to avoid splashing.

  • Cap the container securely and vortex or sonicate as needed to ensure complete dissolution.

  • Clearly label the solution with the compound name, concentration, solvent, date, and hazard information.

In the event of a spill, follow these general guidelines. Always refer to the specific spill cleanup procedures in the manufacturer's SDS.

  • Small Powder Spill (in a fume hood):

    • Gently cover the spill with absorbent pads.

    • Wet the pads with a suitable solvent (e.g., 70% ethanol) to prevent the powder from becoming airborne.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Small Liquid Spill:

    • Absorb the spill with inert, non-combustible material (e.g., vermiculite, sand).

    • Place the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]

Waste Type Disposal Container Disposal Procedure
Contaminated PPE (gloves, gown, etc.) Labeled Hazardous Waste BagPlace in a designated, sealed bag for hazardous chemical waste.
Unused Solutions Labeled Hazardous Waste BottleCollect in a compatible, sealed waste container. Do not mix with incompatible waste streams.
Empty Vials/Containers Labeled Hazardous Waste BagTriple rinse with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label and dispose of the empty container in the designated hazardous waste stream.
Contaminated Sharps Puncture-resistant Sharps ContainerPlace all contaminated needles, syringes, and other sharps in a designated sharps container for hazardous waste.

Workflow for Handling Potent Compounds

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review SDS and SOPs b Don Appropriate PPE a->b c Prepare Work Area in Fume Hood b->c d Weigh Compound in Ventilated Enclosure c->d Proceed to Handling e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Work Area f->g Experiment Complete h Segregate and Label Hazardous Waste g->h i Doff PPE h->i j Dispose of Waste via EH&S i->j

Caption: Workflow for the safe handling of potent research compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.